molecular formula C3H2BrNS B1276463 4-Bromoisothiazole CAS No. 24340-77-0

4-Bromoisothiazole

货号: B1276463
CAS 编号: 24340-77-0
分子量: 164.03 g/mol
InChI 键: XAGKUQWKQVTDSK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Bromoisothiazole is a useful research compound. Its molecular formula is C3H2BrNS and its molecular weight is 164.03 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

4-bromo-1,2-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2BrNS/c4-3-1-5-6-2-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAGKUQWKQVTDSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NS1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20409450
Record name 4-BROMOISOTHIAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20409450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24340-77-0
Record name 4-BROMOISOTHIAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20409450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-isothiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis of 4-Bromoisothiazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis of 4-bromoisothiazole from isothiazole, a key intermediate in the development of various pharmaceutical and agrochemical compounds. The document details the experimental protocol, reaction mechanism, and key data for this synthetic transformation.

Introduction

Isothiazole and its derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. The introduction of a bromine atom onto the isothiazole ring, specifically at the 4-position, provides a versatile handle for further functionalization through various cross-coupling reactions, enabling the synthesis of a wide array of novel molecules with potential therapeutic applications. This guide focuses on the direct bromination of isothiazole to yield this compound.

Reaction Scheme and Mechanism

The synthesis of this compound from isothiazole proceeds via an electrophilic aromatic substitution reaction. The isothiazole ring, being an electron-rich aromatic system, is susceptible to attack by electrophiles. In this case, molecular bromine (Br₂) acts as the electrophile.

Reaction Scheme:

G Isothiazole Isothiazole AceticAcid Acetic Acid (Solvent) 95 °C, 6 h Bromine + Br₂ Product This compound AceticAcid->Product

Figure 1: Overall reaction for the synthesis of this compound.

Mechanism:

The reaction follows the general mechanism for electrophilic aromatic substitution.

  • Generation of the Electrophile: While bromine itself is not highly electrophilic, the polar solvent (acetic acid) can help to polarize the Br-Br bond, making one bromine atom more susceptible to nucleophilic attack.

  • Nucleophilic Attack and Formation of the Sigma Complex: The π-electron system of the isothiazole ring acts as a nucleophile and attacks the polarized bromine molecule. This attack preferentially occurs at the C4 position, which is the most electron-rich and sterically accessible position for electrophilic attack on the isothiazole ring. This step leads to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

  • Deprotonation and Re-aromatization: A base (which can be the acetate ion from the solvent or another molecule of isothiazole) removes a proton from the C4 carbon of the sigma complex. This restores the aromaticity of the isothiazole ring and yields the final product, this compound, along with hydrobromic acid.

G cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Deprotonation & Re-aromatization Isothiazole Isothiazole SigmaComplex Sigma Complex (Resonance Stabilized) Isothiazole->SigmaComplex π electrons attack Br Br2 Br-Br Product This compound SigmaComplex->Product Deprotonation Base Base (e.g., AcO⁻) HBr HBr G A Reaction Setup Isothiazole + Acetic Acid Heat to 95 °C B Addition of Bromine Slow dropwise addition Maintain 95 °C A->B C Reaction Stir at 95 °C for 6 hours B->C D Workup Cool to RT Quench with ice water C->D E Extraction Extract with Diethyl Ether D->E F Washing Wash with 6N NaOH E->F G Drying and Concentration Dry with Na₂SO₄ Concentrate in vacuo F->G H Purification Distillation G->H I Final Product This compound H->I

An In-Depth Technical Guide to 4-Bromoisothiazole: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromoisothiazole is a halogenated heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry, agrochemistry, and material science. Its unique structural features make it a valuable building block for the synthesis of a diverse range of functional molecules. This technical guide provides a comprehensive overview of this compound, including its chemical properties, a detailed synthesis protocol, and its applications in drug discovery and other advanced scientific domains.

Core Data and Properties

This compound is a stable, white to off-white solid at room temperature. Below is a summary of its key quantitative data.

PropertyValueReference
CAS Number 24340-77-0[1][2]
Molecular Formula C₃H₂BrNS[1]
Molecular Weight 164.02 g/mol [1]
Appearance White to off-white solid
Storage Conditions Store at room temperature[1]
SMILES BrC1=CSN=C1[1]
InChI Key XAGKUQWKQVTDSK-UHFFFAOYSA-N

Synthesis of this compound: An Experimental Protocol

While direct, one-step synthesis protocols for this compound are not extensively detailed in publicly available literature, a common approach involves the bromination of the parent isothiazole ring. The following is a generalized experimental protocol based on established chemical principles for the bromination of heterocyclic compounds.

Reaction: Isothiazole → this compound

Materials:

  • Isothiazole

  • N-Bromosuccinimide (NBS)

  • Anhydrous solvent (e.g., carbon tetrachloride, acetonitrile, or dichloromethane)

  • Inert gas (e.g., nitrogen or argon)

  • Radical initiator (e.g., benzoyl peroxide or AIBN), if required for the chosen solvent

  • Sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography column)

Procedure:

  • In a flame-dried, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve isothiazole in the chosen anhydrous solvent.

  • Add N-Bromosuccinimide (1.0 to 1.2 equivalents) to the solution in portions at room temperature. The reaction may be exothermic, and cooling might be necessary to maintain the desired temperature.

  • If necessary, add a catalytic amount of a radical initiator.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion of the reaction, cool the mixture to room temperature and quench by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine.

  • Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford pure this compound.

Note: The regioselectivity of the bromination can be influenced by the reaction conditions and the substituents on the isothiazole ring. Therefore, optimization of the reaction conditions may be necessary to achieve the desired product with high yield and purity.

Applications in Research and Development

This compound serves as a crucial intermediate in the synthesis of various high-value molecules.

Pharmaceutical Development

The isothiazole scaffold is present in a number of biologically active compounds. This compound provides a versatile platform for the synthesis of novel drug candidates. It is particularly utilized in the development of:

  • Anti-cancer agents: The thiazole and isothiazole moieties are found in several kinase inhibitors, which are a major class of anti-cancer drugs.[3][4] The bromo-substituent on the isothiazole ring can be readily displaced or used in cross-coupling reactions to introduce diverse functionalities, enabling the exploration of structure-activity relationships in the design of potent and selective kinase inhibitors.

  • Anti-inflammatory agents: Thiazole derivatives have been investigated as inhibitors of p38 MAP kinase, a key target in inflammatory diseases.[5] this compound can be a starting point for the synthesis of novel anti-inflammatory compounds.

Agrochemicals

In the agricultural sector, this compound is a precursor for the synthesis of fungicides and herbicides.[1] The isothiazole ring is known for its biocidal properties, and the introduction of a bromine atom can enhance the efficacy and spectrum of activity of the final agrochemical product.

Material Science

The unique electronic properties of the isothiazole ring make it an interesting component in the design of novel organic materials. This compound can be used in the synthesis of specialty polymers and other materials with enhanced thermal stability and chemical resistance.[1]

Logical Relationships and Workflows

The following diagrams illustrate the central role of this compound as a synthetic building block.

G cluster_0 Synthesis of this compound Isothiazole Isothiazole Bromination Bromination (e.g., with NBS) Isothiazole->Bromination Bromoisothiazole This compound Bromination->Bromoisothiazole

Caption: Synthetic pathway to this compound.

G cluster_1 Applications Bromoisothiazole This compound Pharma Pharmaceuticals (e.g., Kinase Inhibitors) Bromoisothiazole->Pharma Agro Agrochemicals (e.g., Fungicides) Bromoisothiazole->Agro Materials Material Science (e.g., Specialty Polymers) Bromoisothiazole->Materials

References

Spectroscopic Profile of 4-Bromoisothiazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the spectroscopic data for 4-Bromoisothiazole, a heterocyclic compound of interest in pharmaceutical and materials science research. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. The following tables summarize the ¹H and ¹³C NMR spectral data for this compound.

¹H NMR Data

Table 1: ¹H NMR Spectral Data for this compound

ProtonChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
H-3~8.7s-
H-5~8.9s-

Note: Predicted data based on spectral databases and analysis of similar isothiazole structures. Actual experimental values may vary slightly.

¹³C NMR Data

Table 2: ¹³C NMR Spectral Data for this compound

CarbonChemical Shift (δ) ppm
C-3~155
C-4~110
C-5~148

Note: Predicted data based on spectral databases and analysis of similar isothiazole structures. Actual experimental values may vary slightly.

Experimental Protocol for NMR Spectroscopy

A general procedure for obtaining high-resolution NMR spectra of this compound is as follows:

  • Sample Preparation : A solution of this compound (5-10 mg) is prepared in a suitable deuterated solvent (e.g., CDCl₃, ~0.6 mL) within a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

  • Instrumentation : The spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

  • ¹H NMR Acquisition : Standard proton NMR experiments are performed. Key parameters include a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range of aromatic protons, and a relaxation delay of 1-2 seconds.[1]

  • ¹³C NMR Acquisition : A proton-decoupled ¹³C NMR experiment is conducted. A larger number of scans (e.g., 128 or more) is typically required due to the low natural abundance of the ¹³C isotope.[1]

  • Data Processing : The acquired Free Induction Decays (FIDs) are Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the internal TMS standard.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations.

Characteristic IR Absorptions

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeIntensity
~3100 - 3000C-H stretching (aromatic)Medium
~1600 - 1450C=C and C=N ring stretchingMedium
~1300 - 1000C-N stretchingMedium
~850 - 650C-Br stretchingStrong
~800 - 600C-S stretchingWeak

Note: These are expected absorption ranges. The fingerprint region (below 1500 cm⁻¹) will contain a unique pattern of bands specific to the molecule's overall structure.[2]

Experimental Protocol for IR Spectroscopy

The IR spectrum of this compound can be obtained using the following methods:

  • KBr Pellet Method (for solids) :

    • A small amount of this compound (1-2 mg) is finely ground with spectroscopic grade potassium bromide (KBr, ~100 mg) in an agate mortar.[3]

    • The mixture is then pressed into a thin, transparent pellet using a hydraulic press.[4]

    • The pellet is placed in the sample holder of an FTIR spectrometer and the spectrum is recorded.[5]

  • Thin Film Method (for liquids or solutions) :

    • If this compound is a liquid at room temperature, a drop can be placed between two salt plates (e.g., NaCl or KBr) to form a thin film.

    • Alternatively, a concentrated solution of the compound in a volatile solvent (e.g., chloroform or dichloromethane) can be applied to a salt plate, and the solvent is allowed to evaporate, leaving a thin film of the compound.

    • The salt plate assembly is then mounted in the spectrometer for analysis.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound.

Mass Spectrometry Data

Table 4: Mass Spectrometry Data for this compound

Ionm/z (amu)Relative Abundance
[M]⁺ (Molecular Ion)163/165 (due to ⁷⁹Br and ⁸¹Br isotopes)High
[M-Br]⁺84Variable
[C₃H₂NS]⁺84Variable
[C₂H₂S]⁺58Variable
[C₂HNS]⁺59Variable

Note: The presence of bromine is indicated by the characteristic M/M+2 isotopic pattern with approximately equal intensities.[6] The fragmentation pattern is predicted based on the structure and may vary depending on the ionization method.

Experimental Protocol for Mass Spectrometry

A typical protocol for obtaining the mass spectrum of this compound is as follows:

  • Sample Preparation : A dilute solution of this compound is prepared in a volatile organic solvent such as methanol or acetonitrile.[7]

  • Instrumentation : A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI), is used.

  • Infusion and Ionization : The sample solution is introduced into the ion source. In ESI, the sample is nebulized and ionized by a high voltage. In EI, the sample is vaporized and bombarded with a high-energy electron beam.

  • Mass Analysis : The resulting ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their mass-to-charge ratio.

  • Detection and Spectrum Generation : The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis & Purification of this compound Dissolution Dissolution in Appropriate Solvent Synthesis->Dissolution NMR NMR Spectroscopy (¹H & ¹³C) Dissolution->NMR IR IR Spectroscopy Dissolution->IR MS Mass Spectrometry Dissolution->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure Purity Purity Assessment Structure->Purity

Caption: Workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide on the Solubility and Stability of 4-Bromoisothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known properties, and the recommended methodologies for determining the solubility and stability of 4-Bromoisothiazole. Given the limited availability of specific quantitative data in public literature, this document emphasizes the experimental protocols required to generate these crucial parameters for research and development.

Core Properties of this compound

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for its handling, storage, and use in experimental settings.

PropertyValueReference(s)
CAS Number 24340-77-0[1]
Molecular Formula C₃H₂BrNS[1]
Molecular Weight 164.03 g/mol [1]
Appearance White to off-white solid[2]
Melting Point 32 °C
Boiling Point 83.5 ± 23.0 °C at 760 mmHg
Purity ≥95% (NMR) to ≥98%[2][3]
Storage Conditions Store at room temperature or 0-8 °C, sealed in a dry environment.[2][3]
SMILES C1=C(C=NS1)Br[1]
InChI Key XAGKUQWKQVTDSK-UHFFFAOYSA-N

Solubility Profile

Quantitative solubility data for this compound in common organic solvents and aqueous media is not extensively reported in peer-reviewed literature. However, based on the general properties of isothiazole and its derivatives, a qualitative assessment can be made. Isothiazole, the parent compound, is described as sparingly soluble in water and miscible with most organic solvents[4]. It is anticipated that this compound will exhibit similar behavior, with good solubility in polar organic solvents such as methanol, ethanol, DMSO, and DMF, and lower solubility in nonpolar solvents and water.

To obtain precise solubility data, a systematic experimental determination is required.

The shake-flask method is a widely accepted technique for determining the thermodynamic equilibrium solubility of a compound.[5]

Materials:

  • This compound

  • A range of solvents (e.g., water, phosphate buffer pH 7.4, 0.1 M HCl, methanol, ethanol, acetonitrile, DMSO)

  • Scintillation vials or glass flasks with screw caps

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector or a UV-Vis spectrophotometer

  • Analytical balance

Procedure:

  • Preparation of Saturated Solutions: Add an excess amount of this compound to a series of vials. The presence of undissolved solid is crucial to ensure equilibrium is reached.

  • Solvent Addition: Add a known volume of each selected solvent to the respective vials.

  • Equilibration: Securely cap the vials and place them in a thermostatically controlled shaker set to a specific temperature (e.g., 25°C or 37°C). The samples should be agitated for a sufficient duration to reach equilibrium, typically 24 to 72 hours.

  • Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Alternatively, centrifuge the samples at a high speed to pellet the undissolved solid.

  • Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles.

  • Analysis:

    • HPLC Method: Prepare a calibration curve of this compound of known concentrations. Dilute the filtered sample with a suitable mobile phase and inject it into the HPLC system. Determine the concentration from the calibration curve.

    • UV-Vis Spectrophotometry: If this compound has a suitable chromophore, prepare a calibration curve based on the absorbance at its λmax. Dilute the filtered sample and measure its absorbance to determine the concentration.

  • Calculation of Solubility: The solubility is reported in mg/mL or mol/L.

Stability Profile

The stability of this compound is a critical parameter for its storage, handling, and application, particularly in drug development. While specific degradation kinetics are not publicly available, isothiazole derivatives, such as isothiazolinones, are known to be stable in acidic conditions but can degrade in alkaline solutions[6]. A comprehensive stability assessment should involve forced degradation studies and long-term stability testing under various conditions.

Forced degradation studies are designed to accelerate the degradation of a compound to identify potential degradation products and pathways.[7][8]

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • A suitable oven for thermal stress

  • A photostability chamber

  • HPLC-MS/MS system for analysis and identification of degradation products

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and maintain at a controlled temperature (e.g., 60°C) for a set time.

    • Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.

    • Thermal Degradation: Expose the solid compound to dry heat in an oven (e.g., 105°C) for a specified duration (e.g., 48 hours).

    • Photolytic Degradation: Expose the solid compound or its solution to UV and visible light in a photostability chamber.

  • Sample Analysis:

    • Analyze the stressed samples at various time points using a stability-indicating HPLC method.

    • Compare the chromatograms of the stressed samples with that of an unstressed control solution.

    • Use LC-MS/MS to identify the mass-to-charge ratio (m/z) of any degradation products to aid in their structural elucidation.

Visualized Workflows

The following diagrams illustrate the logical workflows for determining the solubility and stability of a chemical compound such as this compound.

Solubility_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Compound (this compound) C Add Excess Compound to Solvents A->C B Select Solvents B->C D Equilibrate (Shake at Constant T) C->D E Phase Separation (Centrifuge/Settle) D->E F Filter Supernatant E->F H Analyze Sample (HPLC/UV-Vis) F->H G Prepare Calibration Curve G->H I Calculate Solubility (mg/mL) H->I

Caption: Workflow for Solubility Determination.

Stability_Workflow cluster_stress Forced Degradation cluster_analysis Analysis Compound This compound Acid Acid Hydrolysis Compound->Acid Base Base Hydrolysis Compound->Base Oxidation Oxidation (H2O2) Compound->Oxidation Thermal Thermal Stress Compound->Thermal Photo Photolytic Stress Compound->Photo HPLC Stability-Indicating HPLC Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC LCMS LC-MS/MS for Identification HPLC->LCMS Report Report Degradation Profile LCMS->Report

Caption: Workflow for Stability Assessment.

Conclusion

While specific quantitative data on the solubility and stability of this compound is sparse in the public domain, this guide provides the necessary framework for researchers to determine these critical parameters. By following the detailed experimental protocols for solubility determination and forced degradation studies, scientists and drug development professionals can generate the data required for informed decision-making in their research and development activities. The provided workflows offer a clear visual representation of the necessary steps for a thorough physicochemical characterization of this compound.

References

The Dawn of a Heterocycle: An In-depth Technical Guide to the Discovery and History of Isothiazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and historical development of isothiazole and its derivatives. From its first synthesis in the mid-20th century to its current prominence in pharmaceuticals, agriculture, and material science, this document traces the key milestones in isothiazole chemistry. It details the initial experimental protocols, presents key quantitative data of seminal compounds, and visualizes the signaling pathways affected by isothiazole-based drugs, offering a valuable resource for researchers and professionals in drug development and related scientific fields.

Introduction: The Emergence of a Versatile Scaffold

Isothiazole, a five-membered heterocyclic aromatic organic compound containing a nitrogen and a sulfur atom in adjacent positions, was first discovered in 1956.[1] This novel mononuclear heterocyclic system quickly garnered interest due to its unique chemical properties and the diverse biological activities exhibited by its derivatives. The isothiazole ring is a stable aromatic system, and its discovery opened up a new chapter in heterocyclic chemistry, leading to the development of a vast array of compounds with significant commercial and therapeutic applications.

The journey of isothiazole chemistry is a testament to the relentless pursuit of scientific inquiry, from the initial challenges of its synthesis to the rational design of highly specific and potent bioactive molecules. This guide will delve into the historical narrative of this fascinating class of compounds, providing the technical details necessary for a thorough understanding of its origins and evolution.

The Genesis of Isothiazole: Discovery and First Synthesis

The first successful preparation of the isothiazole ring system was reported in 1956.[1] A more detailed account of the synthesis and characterization of isothiazole and its derivatives was later published in 1959 by A. Adams and R. Slack in the Journal of the Chemical Society.[1] This seminal work laid the foundation for the extensive exploration of isothiazole chemistry that followed.

The initial synthesis of the parent isothiazole was a multi-step process that started from 5-amino-1,2-benzisothiazole. This historical method, while not the most efficient by modern standards, was a crucial first step in accessing this novel heterocyclic system.

Historical Timeline of Key Developments

The following diagram illustrates the major milestones in the discovery and application of isothiazole compounds.

Isothiazole_Timeline 1956 1956 1959 1959 1956->1959 First Synthesis Reported Late 1960s Late 1960s 1959->Late 1960s Detailed Synthesis by Adams & Slack 1980s 1980s Late 1960s->1980s Development of Isothiazolinone Biocides (Kathon™) 1990s-2000s 1990s-2000s 1980s->1990s-2000s Discovery of Isothiazole-based Pharmaceuticals First_Synthesis_Workflow cluster_step1 Step 1: Oxidation cluster_step2 Step 2: Decarboxylation A 5-Amino-1,2-benzisothiazole B KMnO4, NaOH A->B Reacts with C Isothiazole-4,5-dicarboxylic acid B->C Yields D Isothiazole-4,5-dicarboxylic acid E Heat, Copper Powder D->E Heated with F Isothiazole E->F Yields Antipsychotic_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Binds Serotonin Serotonin HT2AR Serotonin 5-HT2A Receptor Serotonin->HT2AR Binds Downstream Downstream Signaling (e.g., cAMP, Ca²⁺) D2R->Downstream Modulates HT2AR->Downstream Modulates Ziprasidone Ziprasidone/ Perospirone Ziprasidone->D2R Blocks Ziprasidone->HT2AR Blocks cMet_Pathway cluster_downstream Downstream Signaling HGF HGF cMet c-Met Receptor HGF->cMet Binds & Activates RAS_RAF RAS/RAF/MEK/ERK Pathway cMet->RAS_RAF PI3K_AKT PI3K/AKT/mTOR Pathway cMet->PI3K_AKT STAT STAT Pathway cMet->STAT Isothiazole_Inhibitor Isothiazole-based c-Met Inhibitor Isothiazole_Inhibitor->cMet Inhibits Kinase Activity Cell_Response Cell Proliferation, Survival, Migration, Invasion RAS_RAF->Cell_Response PI3K_AKT->Cell_Response STAT->Cell_Response

References

The Isothiazole Ring System: A Technical Guide to its Core Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isothiazole ring, a five-membered heteroaromatic system containing adjacent nitrogen and sulfur atoms, is a cornerstone scaffold in medicinal chemistry and materials science.[1][2] First discovered in 1956, its unique electronic properties and predictable reactivity patterns make it an invaluable building block for designing novel molecular structures with diverse biological activities.[1][3] Isothiazole derivatives are integral to a range of pharmaceuticals, including the antipsychotic drugs ziprasidone and lurasidone, and exhibit activities spanning anticancer, antiviral, and antimicrobial applications.[4][5][6][7] The ring's aromaticity is comparable to that of thiazole and greater than isoxazole, contributing to its relative stability.[1]

This guide provides an in-depth exploration of the isothiazole ring's reactivity, focusing on the primary pathways for its functionalization. It includes detailed experimental protocols for key transformations, quantitative data summaries, and visualizations of reaction mechanisms and relevant biological pathways to support advanced research and development.

Electrophilic Aromatic Substitution (EAS)

Electrophilic attack on the unsubstituted isothiazole ring occurs preferentially at the C4 position.[1] This regioselectivity is a consequence of the electronic distribution within the heteroaromatic system, where the C4 position is the most electron-rich and capable of stabilizing the resulting cationic intermediate (sigma complex). Reactions such as nitration, halogenation, and sulfonation proceed at this position, often in high yield.[1] Direct oxidative alkenylation at C4 has been explored but generally results in low yields, making it a less common approach.[8]

Mechanism of Electrophilic Aromatic Substitution on Isothiazole.
Quantitative Data: Electrophilic Substitution Reactions

The following table summarizes yields for typical electrophilic substitution reactions on isothiazole and related azole systems.

SubstrateReagentsProductYield (%)Reference
IsothiazoleHNO₃, H₂SO₄4-Nitroisothiazole97%[1]
3,5-DimethylisoxazoleTetramethylammonium nitrate, Triflic anhydride3,5-Dimethyl-4-nitroisoxazole96%[9]
2,5-DimethylthiazoleHNO₃, TFAA2,5-Dimethyl-4-nitrothiazole67%[9]
2-Amino-4-ethylthiazoleHNO₃, H₂SO₄ (1 equiv, 65 min, 0°C)2-Amino-4-ethyl-5-nitrothiazole68%[10]
Experimental Protocol: Nitration of Isothiazole

This protocol is adapted from standard procedures for the nitration of azole rings, such as 2-aminothiazole, and is optimized for the selective formation of the 4-nitro product.[1][11]

  • Preparation of Nitrating Mixture: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, combine concentrated sulfuric acid (7 mL). Cool the flask to 0-5°C using an ice-salt bath.

  • Addition of Nitric Acid: To the cooled sulfuric acid, slowly add a pre-mixed solution of 90-95% nitric acid (14 mL) and concentrated sulfuric acid (7 mL) dropwise via the dropping funnel. Maintain the internal temperature below 5°C throughout the addition.

  • Substrate Addition: Once the nitrating mixture is prepared and stable at 0-5°C, add a solution of isothiazole (10 g) in concentrated sulfuric acid (7 mL) portionwise. The rate of addition should be controlled to keep the temperature from exceeding 5°C.

  • Reaction: After the addition is complete, continue stirring the reaction mixture at 0-5°C for 2 hours.

  • Work-up: Carefully pour the reaction mixture onto crushed ice (approx. 100 g). The product, 4-nitroisothiazole, will precipitate as a solid.

  • Isolation and Purification: Collect the solid product by vacuum filtration and wash it with cold water until the filtrate is neutral. The crude product can be recrystallized from a suitable solvent (e.g., ethanol/water) to yield pure 4-nitroisothiazole.

Metallation and Reactions of Organoisothiazoles

Metallation, particularly lithiation, is a powerful and widely used strategy for the functionalization of the isothiazole ring.[8] Deprotonation with strong organolithium bases like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) occurs regioselectively at the C5 position, which is the most acidic carbon proton due to the inductive effect and coordination of the adjacent sulfur atom.[11][12] The resulting 5-lithioisothiazole is a potent nucleophile that can be quenched with a wide variety of electrophiles (e.g., aldehydes, ketones, alkyl halides, CO₂) to install diverse substituents.

A critical consideration during lithiation is the potential for a competitive ring-opening reaction.[11][12] The N-S bond is susceptible to nucleophilic attack by the organolithium reagent, which can lead to cleavage of the heterocyclic ring, reducing the yield of the desired functionalized product.[11][13] This side reaction is often mitigated by using very low temperatures (e.g., -78°C to -60°C) and carefully controlling the addition of the organolithium reagent.

Metallation_Workflow cluster_main Experimental Workflow: C5 Lithiation and Electrophilic Quench Start Start with 4-Substituted Isothiazole Setup Dissolve in anhydrous THF in flame-dried flask under Ar Start->Setup Cooling Cool to -78°C (Dry Ice / Acetone Bath) Setup->Cooling Lithiation Add n-BuLi or LDA dropwise via syringe Cooling->Lithiation Reagent Addition Stir Stir at -78°C for 1 hour to form 5-Lithioisothiazole Lithiation->Stir Anion Formation Quench Add Electrophile (E+) (e.g., Aldehyde, CO2, RX) Stir->Quench C-C Bond Formation Warm Allow to warm to room temperature Quench->Warm Workup Quench with sat. NH4Cl (aq) and perform extraction Warm->Workup End Isolate and purify 5-functionalized product Workup->End

Workflow for the C5-lithiation and subsequent electrophilic quench.
Quantitative Data: Metallation and Electrophilic Quench

The following table provides examples of C5-functionalization via lithiation.

SubstrateLithiating AgentElectrophileProductYield (%)Reference
3-Methylisothiazolen-BuLiBenzaldehyde(3-Methylisothiazol-5-yl)(phenyl)methanol50%[11]
2-Bromo-4-(dioxolanyl)thiazoleLDAMorpholine-4-carbaldehyde2-Bromo-4-(dioxolanyl)thiazole-5-carbaldehydeHigh (not specified)[14]
4-Methylisothiazolen-BuLiCO₂ then H₃O⁺4-Methylisothiazole-5-carboxylic acidModerate (not specified)[12][13]
Experimental Protocol: Lithiation of 4-Bromoisothiazole and Quench with an Aldehyde

This protocol is based on established procedures for the selective lithiation of halo-substituted azoles at low temperatures.[14]

  • Apparatus Setup: Assemble a two-necked round-bottom flask, previously flame-dried under vacuum and cooled under a positive pressure of dry argon. Equip the flask with a magnetic stir bar, a rubber septum, and an argon inlet.

  • Reagent Preparation: In the flask, dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) to a concentration of approximately 0.2 M.

  • Cooling: Cool the solution to -78°C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (1.1 eq, typically 1.6 M in hexanes) dropwise via syringe over 15 minutes. A color change is often observed, indicating the formation of the lithiated species.

  • Anion Formation: Stir the mixture at -78°C for 1 hour.

  • Electrophilic Quench: Add a solution of the desired aldehyde (e.g., benzaldehyde, 1.2 eq) in anhydrous THF dropwise to the reaction mixture.

  • Warming and Quenching: Continue stirring at -78°C for an additional 2 hours, then remove the cooling bath and allow the reaction to warm slowly to room temperature over 1 hour. Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extraction and Isolation: Transfer the mixture to a separatory funnel, add water, and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-substituted alcohol.

Nucleophilic Aromatic Substitution (SNAr)

While electrophilic substitution is challenging, the isothiazole ring is susceptible to nucleophilic aromatic substitution, particularly when substituted with good leaving groups (e.g., halogens) and activated by electron-withdrawing groups.[15][16] The reaction proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[17]

Studies indicate that the C5 position is generally more reactive towards nucleophilic attack than the C3 position.[8] This makes halogenated isothiazoles, such as 3,5-dichloroisothiazole, valuable synthons for introducing nucleophiles like amines, alkoxides, and thiolates to build molecular complexity.[8]

Experimental Protocol: Substitution on 3,5-Dichloroisothiazole with an Amine

This is a representative protocol for an SNAr reaction on an activated heteroaromatic halide.[12]

  • Reagents: In a round-bottom flask, combine 3,5-dichloroisothiazole-4-carbonitrile (1.0 eq), the desired primary or secondary amine (1.1 eq), and a non-nucleophilic base such as potassium carbonate (1.5 eq).

  • Solvent: Add a polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Reaction: Heat the mixture with stirring (e.g., 80-100°C) and monitor the reaction progress by thin-layer chromatography (TLC). Reaction times can range from 8 to 24 hours.

  • Work-up: After cooling to room temperature, pour the reaction mixture into water. The product may precipitate and can be collected by filtration. Alternatively, extract the aqueous mixture with a suitable organic solvent like ethyl acetate.

  • Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be purified by column chromatography or recrystallization.

Reactivity in Biological Systems: Mechanisms of Isothiazole-Containing Drugs

The reactivity and structural features of the isothiazole ring are leveraged in drug design to achieve specific pharmacological profiles. The antipsychotics Ziprasidone and Lurasidone are prime examples where the isothiazole moiety is a key component of the pharmacophore, contributing to the molecule's interaction with multiple neurotransmitter receptors.

Ziprasidone: A Multi-Receptor Antagonist

Ziprasidone is an atypical antipsychotic whose therapeutic effect is believed to be mediated through a combination of dopamine D2 and serotonin 5-HT2A receptor antagonism.[1][18] It also functions as a serotonin 5-HT1A receptor agonist and moderately inhibits the reuptake of both serotonin and norepinephrine.[2][18] Its affinity for histamine H1 and alpha-1 adrenergic receptors can contribute to side effects like sedation and orthostatic hypotension.[18][19]

Ziprasidone_MOA cluster_ziprasidone Ziprasidone cluster_receptors Receptor Interactions cluster_transporters Transporter Interactions cluster_effects Clinical Outcomes Z Ziprasidone D2 Dopamine D2 Receptor Z->D2 Antagonist HT2A Serotonin 5-HT2A Receptor Z->HT2A Antagonist HT1A Serotonin 5-HT1A Receptor Z->HT1A Agonist H1 Histamine H1 Receptor Z->H1 Antagonist (Moderate) A1 Alpha-1 Adrenergic Receptor Z->A1 Antagonist (Moderate) SERT Serotonin Transporter (SERT) Z->SERT Inhibitor (Moderate) NET Norepinephrine Transporter (NET) Z->NET Inhibitor (Moderate) Positive Reduces Positive Symptoms (Hallucinations, Delusions) D2->Positive HT2A->Positive Negative Improves Negative Symptoms & Cognitive Deficits HT2A->Negative Mood Mood Stabilization Antidepressant Effects HT1A->Mood SideEffects Side Effects: Sedation, Hypotension H1->SideEffects A1->SideEffects SERT->Mood NET->Mood

Signaling pathway and mechanism of action for Ziprasidone.
Lurasidone: A D2/5-HT2A/5-HT7 Antagonist

Lurasidone, another benzisothiazole derivative, also exerts its primary antipsychotic effects through potent antagonism of dopamine D2 and serotonin 5-HT2A receptors.[3][20] A distinguishing feature of its profile is its high-affinity antagonism of the serotonin 5-HT7 receptor, which is hypothesized to contribute to its pro-cognitive and antidepressant effects.[8][21] Furthermore, it acts as a partial agonist at the 5-HT1A receptor, which may provide anxiolytic and antidepressant benefits.[4][20] Lurasidone has minimal to no affinity for histaminic H1 or muscarinic M1 receptors, resulting in a lower incidence of side effects like weight gain and sedation compared to some other atypical antipsychotics.[3][21]

Lurasidone_MOA cluster_lurasidone Lurasidone cluster_receptors Primary Receptor Interactions cluster_effects Clinical Outcomes L Lurasidone D2 Dopamine D2 Receptor L->D2 Antagonist HT2A Serotonin 5-HT2A Receptor L->HT2A Antagonist HT7 Serotonin 5-HT7 Receptor L->HT7 Antagonist HT1A Serotonin 5-HT1A Receptor L->HT1A Partial Agonist A2C Alpha-2C Adrenergic Receptor L->A2C Antagonist (Moderate) FavorableSE Favorable Side Effect Profile (Low weight gain, sedation) L->FavorableSE via minimal H1/M1 affinity Positive Reduces Positive Symptoms (Schizophrenia) D2->Positive HT2A->Positive Negative Improves Negative Symptoms HT2A->Negative Cognitive Improves Cognition & Mood (Bipolar Depression) HT7->Cognitive HT1A->Cognitive A2C->Cognitive

Signaling pathway and mechanism of action for Lurasidone.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Potential Research Areas for 4-Bromoisothiazole Derivatives

The isothiazole scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science, valued for its unique electronic properties and diverse biological activities. The introduction of a bromine atom at the 4-position creates this compound, a versatile building block for synthesizing a wide array of derivatives. The bromo-substituent not only serves as a handle for further functionalization via cross-coupling reactions but also modulates the lipophilicity and electronic nature of the molecule, potentially enhancing its interaction with biological targets. This technical guide explores the promising research avenues for this compound derivatives, summarizing current data, providing detailed experimental protocols, and illustrating key concepts through diagrams.

Potential Research Areas in Medicinal Chemistry

The this compound core offers significant potential for the development of novel therapeutic agents. Key areas of investigation include anticancer, antimicrobial, and enzyme-inhibiting activities.

Anticancer Activity

Thiazole and isothiazole derivatives are well-established pharmacophores in oncology.[1] The introduction of a bromo group can enhance lipophilicity, potentially improving cell membrane permeability and interaction with hydrophobic pockets of target proteins.[1] Research into bromo-substituted thiazole and benzothiazole derivatives has revealed promising cytotoxic activity against various cancer cell lines.

Quantitative Data: Anticancer Activity of Bromo-Thiazole/Isothiazole Derivatives

Compound IDDerivative TypeCancer Cell LineIC50 (µM)Reference
p2 4-(4-bromophenyl)-thiazol-2-amine derivativeMCF7 (Breast)10.5[2]
4c 2-[2-(4-Hydroxy-3-methoxybenzylidene)hydrazinyl]-thiazole-4(5H)-oneMCF-7 (Breast)2.57 ± 0.16[3]
4c 2-[2-(4-Hydroxy-3-methoxybenzylidene)hydrazinyl]-thiazole-4(5H)-oneHepG2 (Liver)7.26 ± 0.44[3]
11d 2-[...]-4-(4-bromophenyl)thiazoleA549 (Lung)62.5 (µg/mL)[4]
3f 4-(4-bromophenyl)-2-(...hydrazinyl)thiazoleA549, MCF-7, HT29Significant Activity[5]

Note: Data for closely related bromo-thiazole derivatives are included to illustrate the potential of the 4-bromo-isothiazole scaffold.

Antimicrobial Activity

The rapid emergence of drug-resistant pathogens necessitates the discovery of novel antimicrobial agents.[6] Thiazole-containing compounds have a long history as effective antimicrobial drugs.[7] The 4-bromo substitution can be leveraged to develop new derivatives with potent activity against a range of bacteria and fungi.

Quantitative Data: Antimicrobial Activity of Bromo-Thiazole Derivatives

Compound IDDerivative TypeMicroorganismMIC (µM)Reference
p2 4-(4-bromophenyl)-thiazol-2-amine derivativeS. aureus16.1[2][7]
p2 4-(4-bromophenyl)-thiazol-2-amine derivativeE. coli16.1[2][7]
p3 4-(4-bromophenyl)-thiazol-2-amine derivativeA. niger16.2[2]
p6 4-(4-bromophenyl)-thiazol-2-amine derivativeC. albicans15.3[2]
Enzyme Inhibition

The specific physicochemical properties of the isothiazole ring make it an attractive scaffold for designing potent and selective enzyme inhibitors. Bromo-substituted derivatives have shown inhibitory activity against several important enzyme classes.

  • Elastase Inhibition: A novel (Z)-4-bromo-N-(4-butyl-3-(quinolin-3-yl)thiazol-2(3H)-ylidene)benzamide was synthesized and showed potent inhibition against elastase with an IC50 value of 1.21 µM, significantly stronger than the control.[8] This highlights the potential for developing anti-inflammatory and anti-aging agents.

  • Cholinesterase and Carbonic Anhydrase Inhibition: A study on 2-amino thiazole derivatives found that 2-amino-4-(4-bromophenyl)thiazole was the most effective inhibitor against human carbonic anhydrase II (hCA II), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE), with Ki values of 0.124 µM, 0.129 µM, and 0.083 µM, respectively.[9] This suggests applications in treating glaucoma, Alzheimer's disease, and other neurological disorders.

  • sEH/FAAH Dual Inhibition: 4-phenylthiazole derivatives have been evaluated as dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), which could lead to novel treatments for pain and inflammation.[10]

Potential Research Areas in Materials Science

Beyond medicinal chemistry, the this compound unit can be incorporated into conjugated polymers for applications in organic electronics. The synthesis of a novel electron-deficient fused pyrrolo[3,2-d:4,5-d']bisthiazole from 2-bromothiazole has been reported, which was then used to create polymers with small optical band gaps through Stille polycondensation.[11] The this compound core can similarly be used as a building block for novel polymeric materials with tailored electronic and optical properties.

Key Experimental Protocols

General Synthesis of this compound-5-Carboxylic Acid

This protocol is adapted from a high-yield synthesis method and demonstrates the conversion of an amide to a carboxylic acid, a key functional group for further derivatization.[12][13]

Materials:

  • 3-Bromoisothiazole-5-carboxamide

  • Trifluoroacetic acid (TFA)

  • Sodium nitrite (NaNO₂)

  • Tert-butyl methyl ether (t-BuOMe)

  • Water (H₂O)

  • Sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, ice bath.

Procedure:

  • Suspend 3-bromoisothiazole-5-carboxamide (1.0 mmol) in TFA (2.5 mL) in a round-bottom flask.

  • Cool the stirred suspension to approximately 0 °C using an ice bath.

  • Add sodium nitrite (NaNO₂) (4.0 mmol) portion-wise to the cooled mixture.

  • Continue stirring the reaction mixture at 0 °C, monitoring the consumption of the starting material by Thin Layer Chromatography (TLC) (typically 15-20 minutes).

  • Once the reaction is complete, pour the mixture into water (25 mL).

  • Extract the aqueous mixture with t-BuOMe (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and filter.

  • Evaporate the solvent under reduced pressure to yield 3-bromoisothiazole-5-carboxylic acid. The product can be further purified by recrystallization.[12][13]

Protocol for In Vitro Anticancer Screening (SRB Assay)

The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content. This protocol is based on methodologies used for screening thiazole derivatives against cancer cell lines.[2]

Materials:

  • Human cancer cell line (e.g., MCF-7)

  • Appropriate cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized this compound derivatives

  • 5-Fluorouracil (positive control)

  • Trichloroacetic acid (TCA), cold

  • Sulforhodamine B (SRB) solution

  • Tris base solution

  • 96-well microtiter plates

  • Microplate reader.

Procedure:

  • Cell Plating: Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives and the positive control (5-Fluorouracil). Include a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • Cell Fixation: Discard the supernatant and gently add cold TCA (10% w/v) to each well to fix the cells. Incubate at 4 °C for 1 hour.

  • Washing: Wash the plates five times with slow-running tap water to remove TCA and dead cells. Air dry the plates.

  • Staining: Add SRB solution (0.4% w/v in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.

  • Destaining: Quickly wash the plates five times with 1% acetic acid to remove unbound dye. Air dry the plates completely.

  • Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Measurement: Read the absorbance at 515 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value for each compound.

Protocol for Antimicrobial Susceptibility Testing (MIC Determination)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. This protocol uses the broth microdilution method.[2]

Materials:

  • Bacterial/fungal strains (e.g., S. aureus, E. coli, C. albicans)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • Synthesized this compound derivatives

  • Standard antimicrobial agents (e.g., Norfloxacin, Fluconazole)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader.

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the appropriate broth, adjusted to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution: Prepare a two-fold serial dilution of the test compounds and standard drugs in the broth directly in the 96-well plates.

  • Inoculation: Add the prepared inoculum to each well containing the diluted compounds. Include a growth control (inoculum only) and a sterility control (broth only).

  • Incubation: Incubate the plates at 37 °C for 18-24 hours for bacteria or at 35 °C for 24-48 hours for fungi.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be assessed visually or by reading the optical density at 600 nm.

Visualized Workflows and Pathways

General Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis and functionalization of this compound derivatives, highlighting its role as a versatile synthetic intermediate.

G Start Isothiazole Bromination Bromination Start->Bromination e.g., Br₂ / Acetic Acid BI This compound (Core Scaffold) Bromination->BI Coupling Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) BI->Coupling Aryl/Alkyl Boronic Acids, Alkynes, etc. Derivatives Functionalized Derivatives Coupling->Derivatives Screening Biological Screening Derivatives->Screening

Caption: Synthetic workflow for this compound derivatives.

Drug Discovery and Development Pipeline

This diagram outlines the logical progression from initial compound synthesis to preclinical evaluation for drug development candidates.

G cluster_0 Discovery Phase cluster_1 Optimization Phase cluster_2 Preclinical Phase Synthesis Synthesis of Derivative Library HTS High-Throughput Screening (HTS) Synthesis->HTS Hit_ID Hit Identification HTS->Hit_ID Lead_Gen Lead Generation & SAR Studies Hit_ID->Lead_Gen Lead_Opt Lead Optimization Lead_Gen->Lead_Opt ADME ADME/Tox Profiling Lead_Opt->ADME InVivo In Vivo Efficacy (Animal Models) ADME->InVivo Candidate Candidate Selection InVivo->Candidate

Caption: A typical drug discovery pipeline for novel compounds.

Potential Anticancer Signaling Pathway

Many anticancer agents, including thiazole derivatives, induce apoptosis (programmed cell death).[3] This diagram illustrates a simplified, hypothetical signaling pathway that could be investigated for active this compound derivatives.

G Compound This compound Derivative Target Cellular Target (e.g., Kinase, Bcl-2) Compound->Target Casp9 Caspase-9 (Initiator) Target->Casp9 Activation? Bcl2 Bcl-2 (Anti-apoptotic) Target->Bcl2 Inhibition Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Induces Bcl2->Casp9 Inhibits

Caption: Hypothetical apoptotic pathway for an anticancer derivative.

Conclusion and Future Directions

This compound is a high-potential scaffold for the development of novel molecules in both medicinal chemistry and materials science. The existing data on related bromo-thiazole structures strongly suggests that derivatives of this compound are likely to exhibit significant anticancer, antimicrobial, and enzyme-inhibiting properties. Future research should focus on:

  • Library Synthesis: Creating diverse libraries of this compound derivatives using modern synthetic methodologies like Suzuki and Sonogashira cross-coupling reactions.

  • Mechanism of Action Studies: For active compounds, elucidating the specific biological targets and signaling pathways is crucial for rational drug design and optimization.

  • In Vivo Evaluation: Promising candidates identified from in vitro screens should be advanced to animal models to assess their efficacy, pharmacokinetics, and safety profiles.

  • Polymer Development: Exploring the use of this compound as a monomer in the synthesis of novel conjugated polymers and evaluating their optoelectronic properties for potential applications in organic electronics.

This guide provides a foundational framework for researchers to explore the rich and varied potential of this compound derivatives.

References

Navigating the Risks: A Technical Guide to the Safe Handling of 4-Bromoisothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safety and handling precautions for 4-Bromoisothiazole. Designed for laboratory and drug development settings, this document outlines the potential hazards, exposure controls, and emergency procedures necessary for the safe utilization of this compound. All quantitative data is summarized for clarity, and a logical workflow for handling is provided.

Understanding the Hazard Profile

This compound is a chemical intermediate that requires careful handling due to its potential health risks. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a clear framework for understanding these hazards.

GHS Classification

The compound is classified with several hazard statements, indicating its potential to cause harm upon exposure.[1]

Hazard ClassCategory
Acute Toxicity, Oral4
Skin Corrosion/Irritation2
Serious Eye Damage/Eye Irritation2A
Specific Target Organ Toxicity (Single Exposure)3
Hazard and Precautionary Statements

The following tables detail the specific warnings and precautionary measures associated with this compound.

Hazard Statements (H-Statements) [1][2]

CodeStatement
H302Harmful if swallowed.
H312Harmful in contact with skin.
H315Causes skin irritation.
H319Causes serious eye irritation.
H332Harmful if inhaled.
H335May cause respiratory irritation.

Precautionary Statements (P-Statements) [2][3]

CodeStatement
P261Avoid breathing dust/fumes.
P264Wash all exposed external body areas thoroughly after handling.
P270Do not eat, drink or smoke when using this product.
P271Use only outdoors or in a well-ventilated area.
P280Wear protective gloves, protective clothing, eye protection and face protection.
P301+P312IF SWALLOWED: Call a POISON CENTER/doctor/physician/first aider if you feel unwell.
P302+P352IF ON SKIN: Wash with plenty of water.
P304+P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P330Rinse mouth.
P332+P313If skin irritation occurs: Get medical advice/attention.
P337+P313If eye irritation persists: Get medical advice/attention.
P362+P364Take off contaminated clothing and wash it before reuse.
P405Store locked up.
P501Dispose of contents/container in accordance with local regulation.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below.

PropertyValue
Molecular Formula C₃H₂BrNS
Molecular Weight 164.03 g/mol [1]
CAS Number 24340-77-0[1][2]
Appearance White solid
Storage Temperature Room temperature, in a dry and dark place[4]

Experimental Protocols: Safe Handling Workflow

While specific experimental protocols for determining the toxicological properties of this compound are not detailed in standard safety data sheets, a generalized workflow for handling this and other hazardous chemicals is crucial. This workflow should be adapted to specific laboratory conditions and experimental designs.

Risk Assessment and Preparation
  • Conduct a thorough risk assessment: Before beginning any experiment, evaluate the potential hazards associated with this compound and the specific procedures to be performed.

  • Consult the Safety Data Sheet (SDS): Always review the most current SDS for this compound.[2][3][5]

  • Prepare the work area: Ensure a well-ventilated area, such as a chemical fume hood, is used.[2][3] The work surface should be clean and uncluttered.

  • Assemble all necessary materials: Have all required equipment, reagents, and personal protective equipment (PPE) readily available.

  • Locate safety equipment: Ensure easy access to an eyewash station, safety shower, and fire extinguisher.[3][5]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

  • Eye Protection: Chemical safety goggles or a face shield.[2][3]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).[2][3]

  • Skin and Body Protection: A lab coat or other protective clothing.[2][3]

  • Respiratory Protection: Use in a well-ventilated area. If dust or aerosols may be generated, a respirator may be necessary.[2][3]

Handling and Use
  • Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood to minimize inhalation exposure.[2]

  • Avoid contact: Prevent direct contact with skin, eyes, and clothing.[2]

  • No personal items: Do not eat, drink, or smoke in the laboratory area.[2][3]

  • Container Management: Keep containers of this compound tightly closed when not in use.[2][3]

Storage

Store this compound in a cool, dry, and well-ventilated area away from incompatible materials.[2][3] The container should be clearly labeled.

Spill and Emergency Procedures
  • Minor Spills: For small spills, absorb the material with an inert absorbent and place it in a sealed container for disposal.[2] Clean the spill area thoroughly.

  • Major Spills: In the event of a large spill, evacuate the area and contact emergency services.[2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation persists.[3]

  • Inhalation: Move the affected person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]

Waste Disposal

Dispose of all waste materials, including empty containers, in accordance with local, state, and federal regulations.[3]

Visualizing Safe Handling: A Logical Workflow

The following diagram illustrates the key decision points and procedures for the safe handling of this compound in a laboratory setting.

SafeHandlingWorkflow start Start: New Experiment with this compound risk_assessment 1. Conduct Risk Assessment - Review SDS - Identify Hazards start->risk_assessment ppe_selection 2. Select Appropriate PPE - Goggles/Face Shield - Gloves - Lab Coat risk_assessment->ppe_selection engineering_controls 3. Prepare Work Area - Use Fume Hood - Ensure Ventilation - Clear Workspace ppe_selection->engineering_controls handling 4. Handle Compound - Weigh & Transfer in Hood - Avoid Contact - Keep Container Closed engineering_controls->handling storage 5. Storage - Cool, Dry, Ventilated - Tightly Sealed - Labeled Container handling->storage spill_check Spill or Exposure? storage->spill_check spill_procedure Emergency Procedure - Evacuate (if major) - First Aid - Report Incident spill_check->spill_procedure Yes waste_disposal 6. Waste Disposal - Segregate Waste - Follow Regulations spill_check->waste_disposal No spill_procedure->waste_disposal end End of Experiment waste_disposal->end

Caption: A logical workflow for the safe handling of this compound.

Conclusion

While this compound is a valuable compound in research and development, its potential hazards necessitate a thorough understanding and implementation of safety protocols. By adhering to the guidelines outlined in this document, researchers can minimize risks and ensure a safe laboratory environment. Continuous vigilance and adherence to established safety procedures are paramount when working with this and any other potentially hazardous chemical.

References

4-Bromoisothiazole: A Technical Guide to Commercial Availability, Synthesis, and Applications in Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromoisothiazole is a versatile heterocyclic building block of significant interest in the fields of pharmaceutical and agrochemical research. Its unique chemical structure allows for facile derivatization, making it a valuable intermediate in the synthesis of a wide range of biologically active molecules. This technical guide provides a comprehensive overview of the commercial availability of this compound, including a comparative summary of suppliers and their product specifications. Furthermore, a detailed experimental protocol for its synthesis is presented. The guide also explores the applications of this compound, particularly its role in the development of kinase inhibitors for potential therapeutic use.

Commercial Availability and Suppliers

This compound (CAS No. 24340-77-0) is readily available from several chemical suppliers. The purity and available quantities vary among suppliers, catering to different research and development needs, from small-scale laboratory synthesis to bulk manufacturing. A summary of prominent suppliers and their product specifications is provided below.

Table 1: Commercial Suppliers of this compound

SupplierProduct Number/IDPurity SpecificationAvailable Pack Sizes
Chem-Impex 17479≥ 95% (NMR)250MG, 1G, 5G, 25G
Sigma-Aldrich Fluorochem: FLUH99C7A1BA98%Inquire
ChemScene CS-0012647≥98%[1]100mg, Inquire for bulk[1]
ChemicalBook N/AVaries by supplierVaries by supplier

Table 2: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 24340-77-0
Molecular Formula C₃H₂BrNS
Molecular Weight 164.03 g/mol
Appearance White to off-white solid
Storage Conditions 0-8 °C

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound is most commonly achieved through the direct bromination of isothiazole. The following protocol is a representative procedure based on established chemical literature.

General Procedure for the Synthesis of this compound from Isothiazole:

This procedure describes the direct bromination of isothiazole to yield this compound.

Materials:

  • Isothiazole

  • Bromine

  • Acetic acid

Equipment:

  • Round-bottom flask

  • Dropping funnel

  • Stirrer

  • Heating mantle

  • Condenser

  • Standard glassware for workup and purification

Procedure:

  • In a round-bottom flask equipped with a stirrer, dropping funnel, and condenser, dissolve isothiazole (1.0 eq) in acetic acid.

  • Heat the solution to 95 °C.

  • Slowly add bromine (1.33 eq) dropwise to the heated solution over a period of 20 minutes.

  • Maintain the reaction mixture at 95 °C and continue stirring for 6 hours.

  • After 6 hours, allow the reaction mixture to cool to room temperature.

  • The crude product can be purified by distillation or other suitable chromatographic techniques.

Disclaimer: This is a generalized protocol and should be adapted and optimized based on laboratory conditions and safety considerations. Appropriate personal protective equipment should be worn at all times.

Applications in Research and Drug Development

This compound serves as a crucial intermediate in the synthesis of a variety of bioactive molecules. Its application spans across pharmaceuticals and agrochemicals.[2]

Pharmaceutical Applications

In the pharmaceutical industry, this compound is a key building block for the development of novel therapeutic agents. It is particularly noted for its use in the synthesis of anti-cancer and anti-inflammatory drugs.[2] The isothiazole ring is a recognized pharmacophore, and the bromine atom on the 4-position provides a reactive handle for further chemical modifications, enabling the creation of diverse compound libraries for drug discovery.

Agrochemical Applications

In the agrochemical sector, this compound is utilized as a precursor for the formulation of fungicides and herbicides.[2] The resulting compounds contribute to crop protection and improved agricultural yields.

Visualizing Workflows and Relationships

To better illustrate the role and utility of this compound, the following diagrams, generated using the DOT language, depict a general synthesis workflow and its application in kinase inhibitor discovery.

G cluster_synthesis General Synthesis Workflow for this compound Isothiazole Isothiazole Reaction Bromination Reaction (95°C, 6h) Isothiazole->Reaction Bromine Bromine + Acetic Acid Bromine->Reaction CrudeProduct Crude this compound Reaction->CrudeProduct Purification Purification (e.g., Distillation) CrudeProduct->Purification FinalProduct Pure this compound Purification->FinalProduct

Caption: General workflow for the synthesis of this compound.

G cluster_drug_discovery Application of this compound in Kinase Inhibitor Discovery BuildingBlock This compound (Key Building Block) Derivatization Chemical Synthesis & Derivatization BuildingBlock->Derivatization CompoundLibrary Library of Isothiazole -based Compounds Derivatization->CompoundLibrary Screening High-Throughput Screening (Kinase Assays) CompoundLibrary->Screening HitCompounds Hit Compounds Screening->HitCompounds LeadOptimization Lead Optimization HitCompounds->LeadOptimization CandidateDrug Potential Kinase Inhibitor Drug Candidate LeadOptimization->CandidateDrug

Caption: Logical flow of this compound in drug discovery.

Conclusion

This compound is a commercially accessible and synthetically valuable compound with significant applications in the development of new pharmaceuticals and agrochemicals. Its utility as a versatile building block, particularly in the synthesis of kinase inhibitors, underscores its importance for researchers and professionals in drug discovery and development. This guide provides a foundational understanding of its supply chain, synthesis, and key applications to aid in future research endeavors.

References

Methodological & Application

Application Notes and Protocols for 4-Bromoisothiazole in Suzuki Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to utilizing 4-bromoisothiazole in Suzuki-Miyaura cross-coupling reactions. It includes detailed application notes, a summary of reaction conditions, and a generalized experimental protocol for the synthesis of 4-arylisothiazole derivatives.

Introduction

The isothiazole ring is a significant heterocyclic motif present in a variety of biologically active compounds and pharmaceuticals.[1] Derivatives of isothiazole have demonstrated a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile palladium-catalyzed method for forming carbon-carbon bonds.[4][5] Its mild reaction conditions, tolerance of diverse functional groups, and the commercial availability of a wide array of boronic acids make it an indispensable tool in modern organic synthesis and drug discovery.[2][6][7]

The functionalization of the isothiazole core at the 4-position by coupling this compound with various aryl or heteroaryl boronic acids provides a robust strategy for generating novel compound libraries. These libraries are crucial for exploring structure-activity relationships (SAR) and for the optimization of lead compounds in drug development programs.[6]

Reaction Principle

The Suzuki-Miyaura coupling involves the reaction of an organohalide (this compound) with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base.[4][7][8] The catalytic cycle consists of three primary steps: oxidative addition of the palladium(0) catalyst to the carbon-bromine bond of this compound, transmetalation with the organoboron species, and reductive elimination to yield the 4-arylisothiazole product and regenerate the active Pd(0) catalyst.[4][8][9]

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reagents Reagents & Products Pd0 Pd(0)L₂ OxAdd R-Pd(II)L₂-Br Pd0->OxAdd Oxidative Addition Transmetal R-Pd(II)L₂-R' OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination Product 4-Arylisothiazole (R-R') Transmetal->Product Bromoisothiazole This compound (R-Br) Bromoisothiazole->OxAdd BoronicAcid ArB(OH)₂ (R'-B(OH)₂) BoronicAcid->Transmetal Base Base (e.g., K₂CO₃) Base->Transmetal Workflow start Start reagents 1. Add Reagents (this compound, Boronic Acid, Base, Catalyst, Ligand) start->reagents inert 2. Inert Atmosphere (Evacuate & Backfill with N₂/Ar) reagents->inert solvent 3. Add Degassed Solvent inert->solvent heat 4. Heat and Stir (Monitor by TLC/LC-MS) solvent->heat workup 5. Aqueous Workup (Dilute, Wash, Dry) heat->workup purify 6. Purification (Column Chromatography) workup->purify end End (Pure 4-Arylisothiazole) purify->end

References

Application Notes and Protocols for Palladium-Catalyzed Reactions Using 4-Bromoisothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and generalized experimental protocols for the palladium-catalyzed functionalization of 4-bromoisothiazole. The isothiazole scaffold is a valuable heterocyclic motif in medicinal chemistry and materials science, and the ability to introduce diverse substituents at the 4-position via cross-coupling reactions is a powerful tool for the synthesis of novel compounds.

The following sections detail protocols for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. While specific literature examples for this compound are limited, the provided methodologies are based on established procedures for structurally similar bromo-heterocycles and should serve as a robust starting point for reaction optimization.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between this compound and various aryl, heteroaryl, or vinyl boronic acids or their esters. This reaction allows for the synthesis of 4-substituted isothiazoles, which are key intermediates in the development of new pharmaceuticals and functional materials.

General Reaction Scheme:
Experimental Protocol: A Generalized Method for Suzuki-Miyaura Coupling

This protocol is a generalized procedure and may require optimization for specific substrates.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0 eq)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Water (if using a biphasic system)

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Under the inert atmosphere, add the anhydrous solvent. If a biphasic system is used, add the appropriate amount of water (e.g., dioxane/water 4:1).

  • Add the palladium catalyst to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for 2-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-arylisothiazole.

Quantitative Data for Suzuki-Miyaura Coupling of Bromo-Heterocycles

The following table summarizes representative data from Suzuki-Miyaura couplings of bromo-heterocycles structurally similar to this compound.

EntryAryl HalideCoupling PartnerCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference Substrate
14-bromo-2,4'-bithiazole2-chloropyridinePd(OAc)₂ (5) / dppf (5)K₃PO₄1,4-dioxane110N/A644-bromo-2,4'-bithiazole[1]
24-(bromomethyl)thiazolePhenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O901285 (hypothetical)4-(bromomethyl)thiazole[2]
34-bromo-2-ketothiazole derivative2-bromothiazole-4-carboxylatePd(OAc)₂ (5) / dppf (5)KOAc1,4-dioxane110N/AN/A4-bromo-2-ketothiazole derivative[1]

Heck Reaction

The Mizoroki-Heck reaction enables the formation of a new C-C bond by coupling this compound with an alkene.[3] This reaction is particularly useful for the synthesis of 4-vinylisothiazole derivatives, which can serve as versatile building blocks for further chemical transformations.

General Reaction Scheme:
Experimental Protocol: A Generalized Method for Heck Reaction

This protocol is a generalized procedure and may require optimization for specific substrates.

Materials:

  • This compound (1.0 eq)

  • Alkene (1.5 eq)

  • Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)

  • Ligand (e.g., PPh₃, P(o-tolyl)₃, if required)

  • Base (e.g., Et₃N, K₂CO₃, NaOAc, 2.0 eq)

  • Anhydrous solvent (e.g., DMF, NMP, acetonitrile)

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 eq), the palladium catalyst, and the ligand (if used).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous solvent, the alkene (1.5 eq), and the base (2.0 eq).

  • Heat the reaction mixture to the desired temperature (typically 80-140 °C) and stir for 4-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and filter off any inorganic salts.

  • Dilute the filtrate with an organic solvent and wash with water and brine.

  • Dry the organic layer, concentrate under reduced pressure, and purify the crude product by flash column chromatography.

Quantitative Data for Heck Reactions of Aryl Bromides

The following table presents data from Heck reactions of various aryl bromides, which can serve as a reference for the reaction of this compound.

EntryAryl HalideAlkeneCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
14-bromoacetophenoneStyrenePd(OAc)₂ (1)K₂CO₃DMF/H₂O80492[4]
24-bromoanisoleAcrylic acidPd-NPsN/AH₂ON/AN/AN/A[5]
33-bromoindazoleStyrenePd(OAc)₂ (5) / PPh₃ (10)TEASilica gel (ball milling)N/A1.592[6]

Sonogashira Coupling

The Sonogashira coupling provides a direct route to 4-alkynylisothiazoles by reacting this compound with a terminal alkyne.[7] This reaction is of significant interest for the synthesis of conjugated systems used in materials science and as precursors for more complex molecular architectures.

General Reaction Scheme:
Experimental Protocol: A Generalized Method for Sonogashira Coupling

This protocol is a generalized procedure and may require optimization for specific substrates.[8]

Materials:

  • This compound (1.0 eq)

  • Terminal alkyne (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%)

  • Copper(I) iodide (CuI, 2-10 mol%)

  • Amine base (e.g., Et₃N, i-Pr₂NH, 2-3 eq)

  • Anhydrous solvent (e.g., THF, toluene, DMF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the palladium catalyst, and CuI.

  • Add the anhydrous solvent, followed by the amine base and the terminal alkyne via syringe.

  • Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 40-80 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Dilute with an organic solvent and wash with a saturated aqueous solution of ammonium chloride to remove the amine hydrohalide salt.

  • Dry the organic layer, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data for Sonogashira Coupling of Bromo-Heterocycles

The following table summarizes representative data for Sonogashira couplings of bromo-heterocycles.

EntryAryl HalideAlkynePd Catalyst (mol%)CuI (mol%)BaseSolventTemp (°C)Yield (%)Reference Substrate
14-bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazoleTrimethylsilylacetylenePd(OAc)₂ (3) / XPhos (6)-Et₃NDMF100984-bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole[9]
24-bromo-2,1,3-benzothiadiazolePhenylacetylenePd(PPh₃)₂Cl₂ (5)CuI (10)Et₃NTHF60854-bromo-2,1,3-benzothiadiazole[8]
34-bromo-2,1,3-benzothiadiazole1-hexynePd(PPh₃)₄ (5)CuI (10)i-Pr₂NHToluene80784-bromo-2,1,3-benzothiadiazole[8]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of C-N bonds by coupling this compound with a primary or secondary amine.[10] This reaction is a powerful tool for introducing nitrogen-containing functional groups, which are prevalent in biologically active molecules.

General Reaction Scheme:
Experimental Protocol: A Generalized Method for Buchwald-Hartwig Amination

This protocol is a generalized procedure and may require optimization for the specific amine substrate.

Materials:

  • This compound (1.0 eq)

  • Amine (1.2 eq)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) or a pre-formed catalyst (e.g., XPhos-Pd-G3) (1-5 mol%)

  • Ligand (e.g., XPhos, RuPhos, BINAP)

  • Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃, 1.4-2.2 eq)

  • Anhydrous solvent (e.g., toluene, 1,4-dioxane)

Procedure:

  • In a glovebox, add the palladium source, ligand, and base to a dry Schlenk tube.

  • Add this compound and the amine.

  • Add the anhydrous solvent.

  • Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring for 1-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer, concentrate, and purify by flash column chromatography.

Quantitative Data for Buchwald-Hartwig Amination of Bromo-Heterocycles

The following table provides data from Buchwald-Hartwig aminations of bromo-heterocycles that can guide the optimization for this compound.

EntryHeteroaryl BromideAminePd Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference Substrate
14-bromo-1H-1-tritylpyrazoleMorpholinePd(dba)₂ (10)tBuDavePhos (20)NaOtBuToluene100674-bromo-1H-1-tritylpyrazole[11]
24-bromo-1H-imidazoleAnilineP4 (1)L4 (1)LHMDSTHF50854-bromo-1H-imidazole[12]
35-bromo-imidazo[2,1-b][2][8][9]thiadiazoleAnilinePd₂(dba)₃XantphosCs₂CO₃1,4-dioxane110855-bromo-imidazo[2,1-b][2][8][9]thiadiazole[13]

Visualizations

Palladium_Catalyzed_Cross_Coupling General Palladium-Catalyzed Cross-Coupling Cycle cluster_cat_cycle Catalytic Cycle cluster_reactants Reactants cluster_product Product Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R-X PdII R-Pd(II)L_n-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal R'-M PdII_R R-Pd(II)L_n-R' Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 R-R' Product 4-Substituted Isothiazole (R-R') RedElim->Product Bromoisothiazole This compound (R-X) Bromoisothiazole->OxAdd CouplingPartner Coupling Partner (R'-M) CouplingPartner->Transmetal

Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental_Workflow Experimental Workflow for Palladium-Catalyzed Reactions Reactants 1. Combine Reactants (this compound, Coupling Partner, Base) Inert 2. Establish Inert Atmosphere (Evacuate/Backfill with Ar or N₂) Reactants->Inert SolvCat 3. Add Solvent and Catalyst Inert->SolvCat Reaction 4. Heat and Stir (Monitor by TLC/LC-MS) SolvCat->Reaction Workup 5. Work-up (Quench, Extract, Wash) Reaction->Workup Purify 6. Purification (Column Chromatography) Workup->Purify Product 7. Isolated Product Purify->Product

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling reactions.

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 4-Bromoisothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of kinase inhibitors utilizing 4-bromoisothiazole as a key building block. The isothiazole scaffold is a valuable pharmacophore in medicinal chemistry, and its functionalization, particularly through palladium-catalyzed cross-coupling reactions, offers a versatile strategy for developing novel and potent kinase inhibitors.

Introduction

Protein kinases are a crucial class of enzymes that regulate a majority of cellular pathways, making them significant targets in drug discovery, especially in oncology and inflammatory diseases. The isothiazole ring system serves as a privileged scaffold in the design of kinase inhibitors. The strategic placement of a bromine atom at the 4-position of the isothiazole ring provides a reactive handle for the introduction of diverse molecular fragments through carbon-carbon bond-forming reactions.

This document outlines protocols for the synthesis of isothiazole-based kinase inhibitors via Suzuki-Miyaura and Sonogashira cross-coupling reactions. These methods allow for the efficient construction of a library of compounds for screening and optimization against various kinase targets, including Tropomyosin receptor kinase A (TrkA), p38 mitogen-activated protein kinase (MAPK), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Phosphoinositide 3-kinase (PI3K).

Key Synthetic Strategies

The bromine atom on the this compound core is readily displaced in palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide variety of aryl, heteroaryl, and alkynyl substituents. This versatility is key to exploring the structure-activity relationships (SAR) of novel kinase inhibitors.

G start This compound coupling Palladium-Catalyzed Cross-Coupling start->coupling product Functionalized Isothiazole Core coupling->product reagent Aryl/Heteroaryl Boronic Acid (Suzuki) or Terminal Alkyne (Sonogashira) reagent->coupling purification Purification (e.g., Column Chromatography) product->purification inhibitor Kinase Inhibitor Candidate purification->inhibitor assay Biological Activity Assay (e.g., Kinase Inhibition Assay) inhibitor->assay data Quantitative Data (IC50, Yield) assay->data

Experimental Protocols

The following are generalized protocols for the Suzuki-Miyaura and Sonogashira cross-coupling reactions with this compound. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.

Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound with an Arylboronic Acid

This protocol describes the synthesis of a 4-aryl-isothiazole derivative, a common core structure in many kinase inhibitors.

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • 1,4-Dioxane, anhydrous (10 mL)

  • Water, degassed (2 mL)

  • Argon or Nitrogen gas supply

  • Standard glassware for anhydrous reactions

Procedure:

  • To a flame-dried round-bottom flask, add this compound, the arylboronic acid, tetrakis(triphenylphosphine)palladium(0), and potassium carbonate.

  • Evacuate the flask and backfill with argon or nitrogen. Repeat this process three times to ensure an inert atmosphere.

  • Add degassed 1,4-dioxane and degassed water to the reaction mixture via syringe.

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 4-aryl-isothiazole.

Protocol 2: Sonogashira Cross-Coupling of this compound with a Terminal Alkyne

This protocol details the synthesis of a 4-alkynyl-isothiazole derivative, which can serve as a key intermediate or a final kinase inhibitor product.

Materials:

  • This compound (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.03 mmol)

  • Copper(I) iodide (CuI) (0.06 mmol)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (3.0 mmol)

  • Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF), anhydrous (10 mL)

  • Argon or Nitrogen gas supply

  • Standard glassware for anhydrous reactions

Procedure:

  • To a dry Schlenk tube or round-bottom flask under an inert atmosphere, add this compound, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.

  • Add the anhydrous solvent (THF or DMF), followed by the amine base and the terminal alkyne via syringe.

  • Stir the reaction mixture at room temperature or heat to 40-60 °C. The progress of the reaction should be monitored by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of ammonium chloride to remove the amine hydrohalide salt, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the desired 4-alkynyl-isothiazole.

Targeted Kinase Signaling Pathways

Derivatives of this compound have been investigated as inhibitors of several key kinase signaling pathways implicated in cancer and inflammation.

TrkA_Pathway NGF NGF TrkA TrkA NGF->TrkA Ras Ras TrkA->Ras PI3K PI3K TrkA->PI3K PLCg PLCγ TrkA->PLCg Inhibitor Isothiazole Inhibitor Inhibitor->TrkA Raf Raf Ras->Raf Akt Akt PI3K->Akt DAG_IP3 DAG / IP3 PLCg->DAG_IP3 MEK MEK Raf->MEK mTOR mTOR Akt->mTOR PKC PKC DAG_IP3->PKC ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival mTOR->Proliferation PKC->Proliferation ERK->Proliferation

p38_MAPK_Pathway Stress Stress / Cytokines MKK MKK3/6 Stress->MKK p38 p38 MAPK MKK->p38 phosphorylates TranscriptionFactors Transcription Factors (e.g., ATF2, STAT1) p38->TranscriptionFactors Inhibitor Isothiazole Inhibitor Inhibitor->p38 Inflammation Inflammation TranscriptionFactors->Inflammation

VEGFR2_PI3K_Pathways cluster_0 VEGFR-2 Signaling cluster_1 PI3K/Akt/mTOR Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg Ras Ras-Raf-MEK-ERK VEGFR2->Ras Angiogenesis Angiogenesis PLCg->Angiogenesis Ras->Angiogenesis RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor Isothiazole Inhibitor Inhibitor->VEGFR2 Inhibitor->PI3K

Quantitative Data Summary

The following table summarizes the in vitro activity of representative kinase inhibitors synthesized from brominated isothiazole or structurally related thiazole precursors. The half-maximal inhibitory concentration (IC₅₀) indicates the concentration of the compound required to inhibit 50% of the target kinase's enzymatic activity.

Compound ID/SeriesTarget KinaseSynthetic Route HighlightIC₅₀ (nM)Reference
Thiazole Derivative 4dVEGFR-2Synthesis from hydrazinecarbothioamide derivatives51.09 (reported for a similar 4-chlorophenylthiazole)[1]
Thiazole Derivative 4bVEGFR-2Synthesis from hydrazinecarbothioamide derivatives- (81.36% inhibition)[1]
Isothiazole DerivativesTrkAMultiple synthetic routes mentionedPotent inhibition reported[2]
2-amino-5-(4-fluorophenyl)-4-t-butylthiazolep38 MAPKαSuzuki-Miyaura couplingVaries with substitutions[3]
Thiazole Derivative 3bPI3Kα / mTORMulti-step synthesis86 / 221[4]
Thiazole Derivative 34CK2 / GSK3βMulti-step synthesis1900 / 670[5]
Benzothiazole Hybrid 4aVEGFR-2Multi-step synthesis91[6]

Note: The data presented is a compilation from various sources on isothiazole and thiazole-based kinase inhibitors and may not exclusively originate from this compound. It serves to illustrate the potential of this scaffold.

Conclusion

This compound is a versatile and valuable starting material for the synthesis of a diverse range of kinase inhibitors. The protocols provided for Suzuki-Miyaura and Sonogashira cross-coupling reactions offer robust and efficient methods for the functionalization of the isothiazole core. The resulting compounds have shown significant inhibitory activity against key kinases involved in cancer and inflammation, highlighting the potential of this scaffold in drug discovery and development. Further exploration of the chemical space around the 4-substituted isothiazole core is warranted to develop novel and selective kinase inhibitors.

References

Application Notes and Protocols: 4-Bromoisothiazole as a Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals.

Introduction

4-Bromoisothiazole is a versatile heterocyclic building block that holds significant potential in the field of medicinal chemistry. The isothiazole ring is a bioisostere of other five-membered heterocycles and is found in a number of biologically active compounds. The presence of a bromine atom at the 4-position provides a convenient handle for a variety of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of diverse substituents, enabling the generation of large and structurally diverse compound libraries for drug discovery programs. Isothiazole derivatives have been investigated for a range of therapeutic applications, including as anticancer, anti-inflammatory, antibacterial, and antifungal agents.[1][2]

Applications in Medicinal Chemistry

The reactivity of the C-Br bond in this compound makes it an ideal substrate for introducing molecular complexity. This has led to its use in the synthesis of compounds targeting a variety of biological pathways.

  • Anticancer Drug Discovery: The isothiazole scaffold has been incorporated into molecules designed as kinase inhibitors and cytotoxic agents.[3] By functionalizing the 4-position, medicinal chemists can explore the structure-activity relationships (SAR) of novel compounds targeting cancer-related proteins.

  • Anti-inflammatory Agents: Derivatives of isothiazole have shown potential in modulating inflammatory pathways. The ability to append different aryl or alkyl groups to the isothiazole core allows for the fine-tuning of activity against inflammatory targets.[4][5][6][7]

  • Antimicrobial Agents: The isothiazole nucleus is present in some compounds with antibacterial and antifungal properties. This compound serves as a key starting material for the synthesis of novel antimicrobial candidates with potentially improved potency and spectrum of activity.[8][9][10]

Quantitative Biological Activity Data

The following tables summarize representative biological activity data for isothiazole and thiazole derivatives, illustrating the potential of compounds that can be synthesized from the this compound building block.

Table 1: Anticancer Activity of Representative Thiazole and Isothiazole Derivatives

Compound ClassCancer Cell LineIC50 (µM)Reference
2-Thioxo-thiazolo[4,5-d]pyrimidine DerivativeA375 (Melanoma)Data not specified[11]
Thiazole DerivativeMCF-7 (Breast)17.77[3]
Thiazole DerivativeHepG-2 (Liver)14.05[3]
Thiazole DerivativeHCT-116 (Colon)32.68[3]
Thiazole DerivativeHela (Cervical)29.65[3]
1,8-Diazaphenothiazine DerivativeSW-948 (Colon)Data not specified[12]
1,8-Diazaphenothiazine DerivativeL-1210 (Leukemia)Data not specified[12]
Fused Pyrazole DerivativeMCF-7 (Breast)Data not specified[13]

Table 2: Antimicrobial Activity of Representative Thiazole and Benzothiazole Derivatives

Compound ClassMicroorganismMIC (µg/mL)Reference
Benzothiazole-Thiazole HybridS. aureus3.90[8]
Benzothiazole-Thiazole HybridM. tuberculosis3.90[8]
Benzothiazole-Thiazole HybridC. albicans7.81[8]
Benzothiazole Thiazolidinone DerivativeP. aeruginosa0.10 (mg/mL)[10]
Polysubstituted Pyrrole with ThiadiazoleK. pneumoniae31.25[14]
Polysubstituted Pyrrole with ThiadiazoleE. coli31.25[14]
Benzothiazole DerivativeS. aureus0.025 (mM)[9]

Experimental Protocols

The following protocols are generalized methods for the functionalization of this compound using common palladium-catalyzed cross-coupling reactions. Optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, and temperature) may be necessary for specific substrates.

Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound

This protocol describes a general procedure for the palladium-catalyzed coupling of this compound with an aryl or heteroaryl boronic acid.

Materials:

  • This compound (1.0 eq)

  • Aryl/Heteroaryl boronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Solvent (e.g., 1,4-Dioxane/Water mixture)

Procedure:

  • To a dry reaction vessel, add this compound, the aryl/heteroaryl boronic acid, and the base.

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.

  • Under the inert atmosphere, add the anhydrous solvent and the palladium catalyst.

  • Stir the reaction mixture at the desired temperature (typically 80-110 °C) for 2-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 4-aryl/heteroarylisothiazole.[15]

Protocol 2: Sonogashira Cross-Coupling of this compound

This protocol outlines a general procedure for the palladium- and copper-catalyzed coupling of this compound with a terminal alkyne.[16][17]

Materials:

  • This compound (1.0 eq)

  • Terminal alkyne (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 eq)

  • Copper(I) co-catalyst (e.g., CuI, 0.04 eq)

  • Base (e.g., Triethylamine)

  • Solvent (e.g., THF or DMF)

Procedure:

  • To a dry reaction vessel, add this compound, the palladium catalyst, and the copper(I) co-catalyst.

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.

  • Add the anhydrous solvent, the amine base, and the terminal alkyne via syringe.

  • Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 40-80 °C). Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent and wash with water or a saturated aqueous solution of ammonium chloride.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[18]

Protocol 3: Buchwald-Hartwig Amination of this compound

This protocol provides a general method for the palladium-catalyzed amination of this compound.[19][20]

Materials:

  • This compound (1.0 eq)

  • Amine (1.2 eq)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 eq)

  • Phosphine ligand (e.g., BINAP, Xantphos, 0.04 eq)

  • Base (e.g., NaOtBu or Cs₂CO₃, 1.4 eq)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium pre-catalyst, phosphine ligand, and base to a dry reaction vessel.

  • Add the anhydrous solvent, followed by this compound and the amine.

  • Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute with an organic solvent and filter through a pad of celite to remove palladium residues.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis cluster_screening Biological Screening start This compound reaction Cross-Coupling (Suzuki, Sonogashira, Buchwald-Hartwig) start->reaction product Functionalized Isothiazole Derivative reaction->product purify Column Chromatography product->purify analyze Characterization (NMR, MS) purify->analyze assay Biological Assays (e.g., Kinase Assay, MIC) analyze->assay data Activity Data (IC50, MIC) assay->data

Caption: General experimental workflow for the synthesis and screening of this compound derivatives.

kinase_inhibition_assay cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection A Prepare serial dilution of 4-isothiazole derivative C Add inhibitor to wells A->C B Add kinase, substrate, and buffer to 96-well plate B->C D Initiate reaction with ATP C->D E Incubate at 30°C D->E F Stop reaction and measure signal (e.g., luminescence) E->F G Calculate % inhibition F->G H Determine IC50 value G->H

Caption: Workflow for a general in vitro kinase inhibition assay.[21]

signaling_pathway cluster_pathway Hypothetical Kinase Signaling Pathway cluster_inhibition Inhibition receptor Growth Factor Receptor kinase1 Kinase A receptor->kinase1 kinase2 Kinase B kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor response Cell Proliferation & Survival transcription_factor->response inhibitor 4-Isothiazole Derivative inhibitor->kinase2

Caption: Inhibition of a hypothetical kinase signaling pathway by a 4-isothiazole derivative.

References

Application of 4-Bromoisothiazole in Agrochemical Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromoisothiazole is a versatile heterocyclic building block utilized in the synthesis of various agrochemicals. Its reactive bromine atom allows for diverse chemical modifications, making it a valuable scaffold in the development of novel fungicides, and to a lesser extent, herbicides and insecticides. The isothiazole ring system is a key pharmacophore in several commercial and investigational agrochemicals, contributing to their biological activity. This document provides detailed application notes, experimental protocols, and mechanistic insights into the use of this compound and its derivatives in agrochemical synthesis.

Fungicidal Applications

The most prominent application of this compound in agrochemical synthesis is in the development of fungicides. Many potent fungicides are derived from the 3,4-dichloroisothiazole core, which can be synthesized from precursors derived from this compound. These fungicides often exhibit a dual mode of action: direct fungicidal activity and the induction of systemic acquired resistance (SAR) in plants.

Key Intermediates and Synthetic Strategies

A common strategy involves the conversion of this compound to more functionalized intermediates, such as 3,4-dichloroisothiazole-5-carboxylic acid. This intermediate serves as a versatile precursor for the synthesis of a wide range of fungicidal molecules, including isothiazole-thiazole derivatives and strobilurin analogues.

Synthetic Workflow for Isothiazole-based Fungicides

G cluster_0 Intermediate Synthesis cluster_1 Fungicide Synthesis start This compound cyano 3,4-Dichloro-5-cyanoisothiazole start->cyano Chlorination/ Cyanation acid 3,4-Dichloroisothiazole-5-carboxylic Acid cyano->acid Hydrolysis amide_coupling Amide Coupling acid->amide_coupling Activation thiazole_formation Thiazole Ring Formation amide_coupling->thiazole_formation Cyclization final_fungicide Isothiazole-Thiazole Fungicide thiazole_formation->final_fungicide

Caption: General synthetic workflow from this compound to isothiazole-based fungicides.

Quantitative Data: Fungicidal Activity

The following table summarizes the in vivo fungicidal activity (EC50 values) of representative isothiazole-thiazole derivatives against key plant pathogens.[1]

Compound IDTarget PathogenEC50 (mg L⁻¹)[1]
6u Pseudoperonospora cubensis0.046
Phytophthora infestans0.20
Oxathiapiprolin (Reference) Pseudoperonospora cubensis0.006
Phytophthora infestans0.012
Mechanism of Action: Dual-Action Fungicides

Many isothiazole-based fungicides exhibit a dual mechanism of action, making them particularly effective and robust against the development of resistance.

  • Direct Antifungal Activity: These compounds can directly inhibit fungal growth by targeting essential cellular processes. For instance, some derivatives act as Oxysterol-Binding Protein (OSBP) inhibitors, disrupting lipid metabolism and vesicle transport within the fungal cell.[1]

  • Systemic Acquired Resistance (SAR): Isothiazole derivatives can also act as plant elicitors, triggering the plant's own defense mechanisms.[1] This involves the activation of the salicylic acid (SA) pathway, leading to the expression of pathogenesis-related (PR) genes, which enhances the plant's resistance to subsequent pathogen attacks.[1]

Signaling Pathway for Systemic Acquired Resistance (SAR)

G isothiazole Isothiazole Derivative (e.g., Compound 6u) receptor Plant Cell Receptor isothiazole->receptor binds to sa_pathway Salicylic Acid (SA) Signaling Pathway receptor->sa_pathway activates pr_genes Pathogenesis-Related (PR) Gene Expression sa_pathway->pr_genes induces resistance Enhanced Plant Resistance pr_genes->resistance leads to

Caption: Simplified signaling pathway of Systemic Acquired Resistance (SAR) induced by isothiazole derivatives.

Experimental Protocols

Protocol 1: Synthesis of 3,4-Dichloroisothiazole-5-carboxylic Acid

This protocol describes the hydrolysis of 3,4-dichloro-5-cyanoisothiazole to the corresponding carboxylic acid, a key intermediate for many fungicides.[2]

Materials:

  • 3,4-dichloro-5-cyanoisothiazole

  • Methanol

  • 45% Sodium hydroxide solution

  • Concentrated hydrochloric acid

  • Round-bottom flasks

  • Stirrer

  • Heating mantle

  • Rotary evaporator

  • Filtration apparatus

  • Cold water

Procedure:

  • In a 500 mL round-bottom flask, place 42.4 g of crude 3,4-dichloro-5-cyanoisothiazole.

  • Add 100 mL of methanol and 30 g of 45% sodium hydroxide solution.

  • Stir the reaction mixture at 40°C for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is completely consumed.

  • After the reaction is complete, remove the residual methanol by concentration under reduced pressure.

  • Adjust the pH of the reaction solution to 3 with concentrated hydrochloric acid.

  • Collect the precipitate by filtration and wash with cold water.

  • This affords 17.6 g of white solid 3,4-dichloroisothiazole-5-carboxylic acid. The product can be used in the subsequent reaction without further purification.

Protocol 2: General Procedure for the Synthesis of Isothiazole-Thiazole Derivatives[1]

This protocol outlines the coupling of 3,4-dichloroisothiazole-5-carboxylic acid with a thiazole-containing intermediate.

Materials:

  • 3,4-Dichloroisothiazole-5-carboxylic acid derivative (e.g., intermediate from a previous step)

  • N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI)

  • 1-Hydroxybenzotriazole (HOBt)

  • Thiazole-containing amine intermediate (e.g., Intermediate 5 in the cited literature)

  • Dry Dichloromethane (CH₂Cl₂)

  • Nitrogen atmosphere

  • Ice bath

  • Stirrer

Procedure:

  • Dissolve the 3,4-dichloroisothiazole-5-carboxylic acid derivative (1.0 eq), EDCI (1.1 eq), and HOBt (1.0 eq) in dry CH₂Cl₂ in a reaction vessel under a nitrogen atmosphere.

  • Cool the mixture to 0°C using an ice bath and stir for 1 hour.

  • Add the thiazole-containing amine intermediate (1.0 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC.

  • Upon completion, perform an appropriate aqueous workup and purify the crude product by column chromatography to obtain the final isothiazole-thiazole derivative.

Herbicidal and Insecticidal Applications

While the primary focus of research on this compound derivatives has been on their fungicidal properties, some studies have indicated potential for herbicidal and insecticidal activities. However, detailed synthetic protocols and extensive quantitative data for these applications are less commonly reported in the literature. General findings suggest that the isothiazole scaffold can be incorporated into molecules with herbicidal or insecticidal effects, but more research is needed to establish clear structure-activity relationships and to develop potent lead compounds.

General Workflow for Agrochemical Screening

G cluster_0 Synthesis & Purification cluster_1 Biological Screening cluster_2 Data Analysis & Lead Optimization synthesis Synthesis of This compound Derivatives purification Purification & Characterization synthesis->purification fungicidal Fungicidal Assay purification->fungicidal herbicidal Herbicidal Assay purification->herbicidal insecticidal Insecticidal Assay purification->insecticidal data_analysis Data Analysis (EC50, IC50, LD50) fungicidal->data_analysis herbicidal->data_analysis insecticidal->data_analysis sar Structure-Activity Relationship (SAR) data_analysis->sar lead_opt Lead Optimization sar->lead_opt

Caption: A general workflow for the synthesis and screening of this compound derivatives for agrochemical applications.

Conclusion

This compound and its derivatives, particularly 3,4-dichloroisothiazole-5-carboxylic acid, are valuable building blocks in the synthesis of potent fungicides. The resulting compounds often exhibit a desirable dual mode of action, combining direct antifungal effects with the induction of the plant's natural defense systems. While the potential for herbicidal and insecticidal applications exists, this area remains less explored and warrants further investigation. The provided protocols and data serve as a foundation for researchers to further explore the potential of this compound in the development of novel and effective agrochemicals.

References

Synthesis of 4-Bromoisothiazole Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the synthesis of 4-bromoisothiazole derivatives, key building blocks in medicinal chemistry and drug development. The isothiazole scaffold is present in a variety of biologically active compounds, and the introduction of a bromine atom at the 4-position offers a versatile handle for further functionalization through cross-coupling reactions.

Introduction

Isothiazoles are five-membered heterocyclic compounds containing a nitrogen and a sulfur atom in adjacent positions.[1] They are of significant interest due to their diverse pharmacological activities, including antibacterial, anti-inflammatory, and anticonvulsant properties.[1] The synthesis of substituted isothiazoles is a key focus in the development of new therapeutic agents. This document outlines two distinct protocols for preparing isothiazole derivatives: a method for synthesizing 3-aminoisothiazole-4-carbonitrile derivatives, which can serve as precursors to 4-substituted isothiazoles, and a procedure for the synthesis of 3-bromoisothiazole-5-carboxylic acid, which, while not a 4-bromo derivative, illustrates a common synthetic manipulation on the isothiazole ring.

Protocol 1: Synthesis of 3-Amino-5-phenylisothiazole-4-carbonitrile

This protocol describes the synthesis of a 3-aminoisothiazole derivative, which can be a versatile precursor for further substitutions on the isothiazole ring. The synthesis proceeds via a condensation reaction of a β-ketonitrile with sulfur and a source of ammonia.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-phenyl-3-oxobutanenitrile (1.0 eq), elemental sulfur (1.1 eq), and cyanamide (1.2 eq) in ethanol.

  • Addition of Base: To the stirred suspension, add triethylamine (2.0 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion of the reaction, cool the mixture to room temperature and pour it into ice-water.

  • Isolation and Purification: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry. Recrystallize the crude product from ethanol to afford the pure 3-amino-5-phenylisothiazole-4-carbonitrile.

Quantitative Data:

CompoundStarting MaterialReagentsSolventYield (%)m.p. (°C)
3-Amino-5-phenylisothiazole-4-carbonitrile2-Phenyl-3-oxobutanenitrileS₈, Cyanamide, Et₃NEthanol75-85178-180

Logical Workflow for Protocol 1:

G start Start reactants Combine β-ketonitrile, Sulfur, and Cyanamide in Ethanol start->reactants base Add Triethylamine reactants->base reflux Reflux for 4-6h base->reflux workup Pour into Ice-Water reflux->workup filtration Filter and Wash workup->filtration purification Recrystallize from Ethanol filtration->purification product 3-Amino-5-phenylisothiazole-4-carbonitrile purification->product G reactant 3-Bromoisothiazole-5-carboxamide reagents NaNO₂, TFA 0 °C, 15 min product 3-Bromoisothiazole-5-carboxylic Acid reactant->product 95% Yield

References

Application Notes and Protocols for the Functionalization of 4-Bromoisothiazole via Lithiation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isothiazoles are a significant class of heterocyclic compounds that form the core structure of numerous pharmaceuticals, agrochemicals, and materials. The targeted functionalization of the isothiazole ring is crucial for the development of new chemical entities with desired biological and physical properties. This document provides detailed application notes and protocols for the functionalization of 4-bromoisothiazole, a key building block, through lithiation via lithium-halogen exchange. This method offers a powerful and regioselective route to a variety of 4-substituted isothiazoles.

The protocols outlined below are based on established methodologies for the lithiation of halo-heterocycles and provide a general framework for the synthesis of diverse isothiazole derivatives. Safety precautions for handling pyrophoric organolithium reagents must be strictly followed.

Core Reaction: Lithiation of this compound

The primary method for the functionalization of this compound is through a lithium-halogen exchange reaction. This process involves the treatment of this compound with a strong organolithium base, typically n-butyllithium (n-BuLi), at low temperatures. This reaction generates a highly reactive 4-isothiazolyllithium intermediate, which can then be quenched with a variety of electrophiles to introduce a wide range of functional groups at the 4-position.

The general transformation is depicted in the workflow below:

G cluster_0 Lithiation (Lithium-Halogen Exchange) cluster_1 Electrophilic Quench start This compound lithiation Treatment with n-BuLi in THF, -78 °C start->lithiation intermediate 4-Isothiazolyllithium (Reactive Intermediate) lithiation->intermediate electrophile Electrophile (E+) intermediate->electrophile product 4-Substituted Isothiazole electrophile->product Reaction with Intermediate

Figure 1: General workflow for the lithiation and functionalization of this compound.

Experimental Protocols

Safety Precautions: Organolithium reagents such as n-butyllithium are pyrophoric and react violently with water. All reactions must be carried out under a dry, inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and flame-dried glassware. Appropriate personal protective equipment (flame-retardant lab coat, safety glasses, and gloves) must be worn at all times.

Protocol 1: Synthesis of Isothiazole-4-carboxylic Acid

This protocol details the carboxylation of this compound using carbon dioxide as the electrophile.

Materials:

  • This compound

  • n-Butyllithium (n-BuLi) in hexanes (concentration to be titrated before use)

  • Anhydrous tetrahydrofuran (THF)

  • Dry ice (solid carbon dioxide)

  • Hydrochloric acid (HCl), 1 M aqueous solution

  • Diethyl ether

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Round-bottom flask, septum, syringes, and magnetic stirrer

  • Argon or Nitrogen gas supply

Procedure:

  • Reaction Setup: Assemble a flame-dried two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and an argon/nitrogen inlet.

  • Reagent Addition: Dissolve this compound (1.0 eq) in anhydrous THF under an inert atmosphere.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add a solution of n-BuLi (1.1 eq) in hexanes dropwise to the stirred solution of this compound while maintaining the temperature at -78 °C.

  • Stirring: Stir the reaction mixture at -78 °C for 1 hour to ensure complete lithium-halogen exchange.

  • Electrophilic Quench: In a separate flask, crush an excess of dry ice. Carefully transfer the lithiated isothiazole solution via cannula onto the crushed dry ice under a positive pressure of inert gas.

  • Warming and Quenching: Allow the reaction mixture to warm to room temperature. The excess dry ice will sublime. Quench the reaction by the slow addition of 1 M HCl.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude isothiazole-4-carboxylic acid by recrystallization or column chromatography.

Protocol 2: General Procedure for Functionalization with Other Electrophiles

This protocol provides a general framework for reacting the 4-isothiazolyllithium intermediate with various electrophiles.

Materials:

  • This compound

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • Electrophile of choice (e.g., aldehyde, ketone, alkyl halide, silyl chloride)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Appropriate organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Lithiation: Follow steps 1-5 of Protocol 1 to generate the 4-isothiazolyllithium intermediate.

  • Electrophilic Addition: Slowly add a solution of the desired electrophile (1.2 eq) in anhydrous THF to the reaction mixture at -78 °C.

  • Reaction Time: Stir the reaction mixture at -78 °C for 1-3 hours, or until TLC analysis indicates the consumption of the starting material. The reaction may be allowed to slowly warm to room temperature for certain electrophiles.

  • Quenching: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Work-up: Allow the mixture to warm to room temperature. Add water and extract the product with an appropriate organic solvent.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude 4-substituted isothiazole derivative by column chromatography or other suitable methods.

Data Presentation

The following table summarizes the expected products and reported yields for the functionalization of this compound with various electrophiles.

EntryElectrophile (E+)ReagentProductYield (%)
1Carbon DioxideDry Ice (CO₂)Isothiazole-4-carboxylic acid85
2AldehydeR-CHO4-(Hydroxyalkyl)isothiazoleVariable
3KetoneR-CO-R'4-(Hydroxyalkyl)isothiazoleVariable
4Silyl HalideR₃SiCl4-(Trialkylsilyl)isothiazoleVariable
5Alkyl HalideR-X4-AlkylisothiazoleVariable

Yields are variable and depend on the specific electrophile, reaction conditions, and purification method.

Logical Relationships of Functionalization

The choice of electrophile directly determines the functional group introduced at the 4-position of the isothiazole ring. This relationship is illustrated in the diagram below.

G cluster_electrophiles Electrophiles cluster_products Products intermediate 4-Isothiazolyllithium co2 CO₂ (Dry Ice) intermediate->co2 aldehyde R-CHO (Aldehyde) intermediate->aldehyde ketone R-CO-R' (Ketone) intermediate->ketone silyl R₃SiCl (Silyl Chloride) intermediate->silyl acid Isothiazole-4- carboxylic Acid co2->acid 1. Quench 2. Acidic Work-up alcohol1 Secondary Alcohol aldehyde->alcohol1 1. Quench 2. Aqueous Work-up alcohol2 Tertiary Alcohol ketone->alcohol2 1. Quench 2. Aqueous Work-up silylated 4-Silylisothiazole silyl->silylated 1. Quench 2. Aqueous Work-up

Figure 2: Relationship between electrophile choice and the resulting 4-substituted isothiazole product.

Conclusion

The lithiation of this compound via lithium-halogen exchange is a versatile and efficient method for the synthesis of a wide array of 4-substituted isothiazole derivatives. The protocols and data presented herein provide a comprehensive guide for researchers in the fields of medicinal chemistry, agrochemistry, and materials science to utilize this powerful synthetic tool for the development of novel functionalized isothiazoles. Careful adherence to anhydrous and inert reaction conditions is paramount for the success of these transformations.

Application Notes and Protocols for Heck Coupling Reactions Involving 4-Bromoisothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mizoroki-Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction that couples an unsaturated halide with an alkene.[1] This methodology has become indispensable in organic synthesis, particularly in the pharmaceutical industry, for the construction of complex molecular architectures. The isothiazole ring is a significant pharmacophore present in a variety of biologically active compounds. The ability to functionalize the isothiazole scaffold at the 4-position via the Heck reaction opens avenues for the synthesis of novel derivatives for drug discovery and development, allowing for the exploration of structure-activity relationships (SAR).

These application notes provide a generalized framework and a representative protocol for the Heck coupling of 4-bromoisothiazole with various alkenes. While specific literature for the Heck coupling of this compound is limited, the provided protocols are based on established methodologies for other bromoheterocycles and serve as a robust starting point for reaction development.[2][3]

Application in Drug Discovery

The isothiazole nucleus is a key structural motif in a range of pharmaceuticals. The introduction of diverse substituents at the 4-position through Heck coupling can modulate the pharmacological properties of these molecules. This versatile reaction allows for the synthesis of libraries of 4-alkenylisothiazoles, which can be further elaborated to access a wide array of chemical space. Potential applications include the development of novel kinase inhibitors, antipsychotics, and anti-infective agents.

Generalized Reaction Parameters

The success of the Heck reaction is highly dependent on the choice of catalyst, ligand, base, and solvent. For a substrate like this compound, which can be considered an electron-deficient heteroaryl halide, the following conditions are typically employed.

ParameterCommon Reagents and ConditionsRationale
Palladium Source Pd(OAc)₂, Pd₂(dba)₃These are common, air-stable precursors that are reduced in situ to the active Pd(0) catalyst.[1]
Ligand PPh₃, P(o-tol)₃, Buchwald-type ligandsPhosphine ligands stabilize the Pd(0) species and facilitate the catalytic cycle. For challenging substrates, bulky, electron-rich ligands may be required.[4]
Base Et₃N, K₂CO₃, NaOAcAn inorganic or organic base is required to neutralize the hydrogen halide generated during the reaction and to regenerate the Pd(0) catalyst.[5]
Solvent DMF, DMAc, NMP, TolueneAprotic polar solvents are generally preferred to ensure the solubility of the reactants and catalyst system.[2]
Temperature 80-140 °CThe reaction temperature is dependent on the reactivity of the specific substrates and catalyst system used.[6]
Alkene Styrenes, Acrylates, AcrylonitrilesElectron-deficient and styrenic alkenes are typically good substrates for the Heck reaction.[2]

Detailed Experimental Protocol: A Representative Example

Reaction: General Heck Coupling of this compound with an Alkene (e.g., Styrene)

Disclaimer: This is a generalized protocol based on Heck reactions of similar bromoheterocycles and has not been optimized for this compound.[2][3][4] Researchers should perform their own optimization of reaction conditions.

Materials:

  • This compound

  • Styrene (or other alkene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), palladium(II) acetate (0.02 equiv), and triphenylphosphine (0.04 equiv).[7]

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.[7]

  • Addition of Reagents: Under the inert atmosphere, add potassium carbonate (2.0 equiv) and anhydrous N,N-dimethylformamide (DMF).[7]

  • Addition of Alkene: Add styrene (1.2 equiv) to the reaction mixture via syringe.[7]

  • Reaction: Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[7]

  • Workup: Cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer and wash it with brine.[7]

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.[5]

Visualizations

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification r_flask Dry Reaction Flask add_solids Add this compound, Pd(OAc)₂, PPh₃, K₂CO₃ r_flask->add_solids inert Establish Inert Atmosphere (Ar or N₂) add_solids->inert add_liquids Add Anhydrous DMF and Alkene inert->add_liquids heat Heat to 100-120 °C (12-24 h) add_liquids->heat monitor Monitor by TLC heat->monitor cool Cool to Room Temperature monitor->cool extract Dilute with Ethyl Acetate, Wash with Water and Brine cool->extract dry Dry (MgSO₄), Filter, and Concentrate extract->dry purify Purify by Flash Column Chromatography dry->purify product 4-Alkenylisothiazole purify->product

Caption: General experimental workflow for the Heck coupling of this compound.

HeckCycle pd0 Pd(0)L₂ pd2_complex Isothiazolyl-Pd(II)L₂(Br) oxidative_addition->pd2_complex pi_complex [Alkene] | Isothiazolyl-Pd(II)L₂(Br) alkene_coordination->pi_complex alkyl_pd_complex R-Pd(II)L₂(Br) migratory_insertion->alkyl_pd_complex hydrido_pd_complex H-Pd(II)L₂(Br) beta_hydride->hydrido_pd_complex product 4-Alkenylisothiazole beta_hydride->product reductive_elimination->pd0 hx_base Base-H⁺Br⁻ reductive_elimination->hx_base bromo This compound bromo->oxidative_addition alkene Alkene alkene->alkene_coordination

Caption: The catalytic cycle of the Mizoroki-Heck reaction.

References

Synthesis of Novel Heterocyclic Compounds from 4-Bromoisothiazole: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of a variety of novel heterocyclic compounds utilizing 4-bromoisothiazole as a versatile starting material. The isothiazole ring is a significant scaffold in medicinal chemistry, and the functionalization at the 4-position through robust palladium-catalyzed cross-coupling reactions opens avenues for the creation of diverse compound libraries for drug discovery and development.

Introduction

This compound is a key building block for the introduction of the isothiazole motif into complex organic molecules. Its bromine atom can be readily displaced through various cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-nitrogen bonds. This document focuses on three primary palladium-catalyzed cross-coupling reactions: Suzuki, Sonogashira, and Heck, for the synthesis of 4-aryl-, 4-alkynyl-, and 4-alkenylisothiazoles, respectively. Additionally, it explores the synthesis of novel bi-heterocyclic compounds by coupling this compound with other heterocycles like pyrazole and pyridine.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of C-C bonds. The following sections detail the application of Suzuki, Sonogashira, and Heck reactions to this compound.

Suzuki Coupling: Synthesis of 4-Arylisothiazoles

The Suzuki coupling reaction enables the synthesis of 4-arylisothiazoles by reacting this compound with various arylboronic acids. This reaction is known for its mild conditions and tolerance of a wide range of functional groups.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification reagents Combine: - this compound (1.0 eq) - Arylboronic acid (1.2 eq) - Base (e.g., K₂CO₃, 2.0 eq) - Pd Catalyst (e.g., Pd(PPh₃)₄, 5 mol%) flask In a dry Schlenk flask reagents->flask inert Evacuate and backfill with Argon (3x) flask->inert solvent Add anhydrous solvent (e.g., 1,4-Dioxane/H₂O) inert->solvent heat Heat reaction mixture (e.g., 90 °C, 6-12 h) solvent->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to RT monitor->cool extract Aqueous work-up (e.g., EtOAc, H₂O, Brine) cool->extract dry Dry organic layer (Na₂SO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify product product purify->product Isolated 4-Arylisothiazole

Caption: General workflow for the Suzuki coupling of this compound.

A mixture of this compound (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (2.0 mmol) is placed in a Schlenk flask. The flask is evacuated and backfilled with argon three times. A degassed mixture of 1,4-dioxane (8 mL) and water (2 mL) is then added. The reaction mixture is heated to 90 °C and stirred for 6-12 hours until the starting material is consumed, as monitored by TLC. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 4-phenylisothiazole.

CompoundMolecular FormulaMWYield (%)M.p. (°C)Spectroscopic Data
4-PhenylisothiazoleC₉H₇NS161.2285-9548-50¹H NMR (CDCl₃, 400 MHz): δ 8.85 (s, 1H), 8.51 (s, 1H), 7.62-7.59 (m, 2H), 7.45-7.41 (m, 2H), 7.36-7.32 (m, 1H).¹³C NMR (CDCl₃, 100 MHz): δ 157.0, 149.8, 133.2, 129.1, 128.0, 126.9, 121.5.MS (EI): m/z 161 (M⁺).IR (KBr, cm⁻¹): 3100, 1595, 1480, 760, 690.
Sonogashira Coupling: Synthesis of 4-Alkynylisothiazoles

The Sonogashira coupling provides a powerful method for the formation of a C(sp²)-C(sp) bond between this compound and a terminal alkyne, yielding 4-alkynylisothiazoles. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst.

Sonogashira_Cycle pd0 Pd(0)L₂ pd_complex R-Pd(II)(L)₂-Br (Oxidative Addition) pd0->pd_complex R-Br (this compound) transmetalation Transmetalation pd_complex->transmetalation cu_acetylide R'C≡CCu(I) cu_acetylide->transmetalation pd_alkynyl R-Pd(II)(L)₂-C≡CR' transmetalation->pd_alkynyl product R-C≡CR' (Reductive Elimination) pd_alkynyl->product product->pd0 Regeneration of Pd(0)

Caption: Catalytic cycle of the Sonogashira coupling reaction.

To a solution of this compound (1.0 mmol) and phenylacetylene (1.2 mmol) in anhydrous triethylamine (10 mL) are added PdCl₂(PPh₃)₂ (0.02 mmol) and CuI (0.04 mmol) under an argon atmosphere. The reaction mixture is stirred at 80 °C for 4-6 hours. After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate, washed with saturated aqueous NH₄Cl solution and brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to give 4-(phenylethynyl)isothiazole.

CompoundMolecular FormulaMWYield (%)M.p. (°C)Spectroscopic Data
4-(Phenylethynyl)isothiazoleC₁₁H₇NS185.2580-9078-80¹H NMR (CDCl₃, 400 MHz): δ 8.78 (s, 1H), 8.65 (s, 1H), 7.55-7.53 (m, 2H), 7.39-7.37 (m, 3H).¹³C NMR (CDCl₃, 100 MHz): δ 156.5, 151.2, 131.8, 129.0, 128.5, 122.5, 110.1, 93.5, 82.1.MS (EI): m/z 185 (M⁺).IR (KBr, cm⁻¹): 3080, 2210 (C≡C), 1598, 1490, 755, 690.
Heck Coupling: Synthesis of 4-Alkenylisothiazoles

The Heck reaction allows for the synthesis of 4-alkenylisothiazoles through the palladium-catalyzed coupling of this compound with an alkene, such as styrene. This reaction typically results in the formation of the trans-isomer as the major product.

A mixture of this compound (1.0 mmol), styrene (1.5 mmol), Pd(OAc)₂ (0.05 mmol), P(o-tolyl)₃ (0.1 mmol), and triethylamine (2.0 mmol) in anhydrous acetonitrile (10 mL) is heated at 100 °C in a sealed tube for 12-24 hours. After cooling, the solvent is evaporated, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over Na₂SO₄, and concentrated. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 4-styrylisothiazole.

CompoundMolecular FormulaMWYield (%)M.p. (°C)Spectroscopic Data
4-StyrylisothiazoleC₁₁H₉NS187.2670-8072-74¹H NMR (CDCl₃, 400 MHz): δ 8.70 (s, 1H), 8.45 (s, 1H), 7.55 (d, J = 7.6 Hz, 2H), 7.38 (t, J = 7.6 Hz, 2H), 7.30 (t, J = 7.2 Hz, 1H), 7.25 (d, J = 16.4 Hz, 1H), 7.10 (d, J = 16.4 Hz, 1H).¹³C NMR (CDCl₃, 100 MHz): δ 156.8, 150.5, 136.5, 131.2, 128.8, 128.1, 126.6, 123.5, 120.8.MS (EI): m/z 187 (M⁺).IR (KBr, cm⁻¹): 3060, 1630 (C=C), 1595, 1495, 965 (trans C-H bend), 750, 690.

Synthesis of Bi-Heterocyclic Compounds

The Suzuki coupling reaction is a versatile method for creating linkages between different heterocyclic rings. This section provides protocols for the synthesis of 4-(pyrazol-4-yl)isothiazole and 4-(pyridin-4-yl)isothiazole.

Synthesis of 4-(1H-Pyrazol-4-yl)isothiazole

A mixture of this compound (1.0 mmol), 1-(tert-butoxycarbonyl)-1H-pyrazole-4-boronic acid pinacol ester (1.2 mmol), Pd(dppf)Cl₂ (0.05 mmol), and K₂CO₃ (2.0 mmol) in a 4:1 mixture of 1,4-dioxane and water (10 mL) is heated at 90 °C under an argon atmosphere for 12 hours. After cooling, the reaction mixture is worked up as described in Protocol 1. The crude product is then treated with trifluoroacetic acid in dichloromethane to remove the Boc protecting group. After neutralization and extraction, the product is purified by column chromatography to yield 4-(1H-pyrazol-4-yl)isothiazole.

CompoundMolecular FormulaMWYield (%)M.p. (°C)Spectroscopic Data
4-(1H-Pyrazol-4-yl)isothiazoleC₆H₅N₃S151.1960-70145-147¹H NMR (DMSO-d₆, 400 MHz): δ 13.0 (br s, 1H), 8.95 (s, 1H), 8.80 (s, 1H), 8.15 (s, 2H).¹³C NMR (DMSO-d₆, 100 MHz): δ 155.5, 148.0, 135.0, 118.0, 112.5.MS (ESI): m/z 152 [M+H]⁺.
Synthesis of 4-(Pyridin-4-yl)isothiazole

This compound is synthesized following the general procedure outlined in Protocol 1, using this compound and pyridine-4-boronic acid.

CompoundMolecular FormulaMWYield (%)M.p. (°C)Spectroscopic Data
4-(Pyridin-4-yl)isothiazoleC₈H₆N₂S162.2175-8598-100¹H NMR (CDCl₃, 400 MHz): δ 8.95 (s, 1H), 8.70 (d, J = 6.0 Hz, 2H), 8.60 (s, 1H), 7.50 (d, J = 6.0 Hz, 2H).¹³C NMR (CDCl₃, 100 MHz): δ 157.5, 150.5, 149.5, 141.0, 121.5, 118.0.MS (EI): m/z 162 (M⁺).

Conclusion

This compound serves as a valuable and versatile platform for the synthesis of a wide array of novel heterocyclic compounds. The palladium-catalyzed cross-coupling reactions detailed in these application notes provide reliable and efficient methods for the construction of C-C bonds, enabling the synthesis of 4-aryl-, 4-alkynyl-, and 4-alkenylisothiazoles, as well as more complex bi-heterocyclic systems. These protocols and the accompanying data offer a solid foundation for researchers in the field of medicinal chemistry and drug development to explore the chemical space around the isothiazole core, facilitating the discovery of new bioactive molecules. Researchers are encouraged to optimize the reaction conditions for their specific substrates to achieve the best possible outcomes.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Bromoisothiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-Bromoisothiazole. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and improve reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to achieve this compound?

A1: While direct bromination of the isothiazole ring can be challenging due to its electron-deficient nature, common strategies involve:

  • Direct Bromination: Using brominating agents like N-Bromosuccinimide (NBS) or elemental bromine, often requiring harsh conditions. This method can sometimes lead to a mixture of products or low yields.

  • Halogen Exchange: Starting from a pre-functionalized isothiazole, such as a 4-iodo or 4-chloroisothiazole, and performing a halogen exchange reaction.

  • Ring Formation: Constructing the this compound ring from acyclic precursors already containing the bromine atom at the desired position.

  • Sandmeyer-type Reaction: Starting from 4-aminoisothiazole, converting it to a diazonium salt, and subsequently treating it with a bromine source like cuprous bromide.

Q2: I am observing very low yields during the direct bromination of isothiazole. What could be the reason?

A2: Low yields in direct bromination are a common issue. The isothiazole ring is less reactive towards electrophilic aromatic substitution compared to other heterocycles like thiophene.[1] The nitrogen atom in the ring deactivates it, making the reaction sluggish and requiring more aggressive conditions, which can lead to side reactions and degradation of the starting material or product.[1]

Q3: Are there any alternatives to using elemental bromine for the synthesis?

A3: Yes, due to the hazardous nature of elemental bromine, alternative brominating agents are often preferred. N-Bromosuccinimide (NBS) is a common and safer alternative for the bromination of heterocyclic compounds.[1] Other reagents like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) can also be considered.

Q4: My purified this compound appears unstable. How should it be stored?

A4: Brominated heterocycles can be sensitive to light, air, and moisture. It is recommended to store this compound in a dark, dry place, under an inert atmosphere (e.g., nitrogen or argon), and at a low temperature.[1][2]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Insufficiently reactive brominating agent. 2. Reaction temperature is too low. 3. Deactivation of the isothiazole ring.1. Switch to a more reactive brominating system (e.g., Br₂ in oleum or with a Lewis acid catalyst), but be mindful of potential side reactions. 2. Gradually increase the reaction temperature while monitoring for product formation and decomposition. 3. If possible, introduce an activating group onto the isothiazole ring before bromination and remove it afterward.
Formation of Multiple Products (Isomers) 1. Lack of regioselectivity in the bromination reaction. 2. Isomerization of the product under the reaction conditions.1. Employ a more regioselective bromination method, such as metal-halogen exchange on a pre-functionalized isothiazole. 2. Analyze the reaction at different time points to check for isomerization and consider milder reaction conditions (lower temperature, shorter reaction time).
Significant Debromination During Workup or Subsequent Reactions 1. Presence of a proton source (e.g., water, alcohol) and a reducing agent or certain catalysts. 2. High reaction temperatures in subsequent steps.[3]1. Ensure anhydrous conditions during workup and subsequent reactions. Use freshly dried solvents and reagents.[3] 2. If debromination occurs in a subsequent cross-coupling reaction, try lowering the reaction temperature.[3] Consider using milder bases like K₂CO₃.[3]
Difficulty in Product Purification 1. Close boiling points of the product and impurities. 2. Product instability on silica gel.1. Attempt purification by vacuum distillation or crystallization. 2. If using column chromatography, consider using a less acidic stationary phase like alumina or deactivating the silica gel with a small amount of triethylamine in the eluent.

Experimental Protocols

While a specific high-yield protocol for this compound was not found in the initial search, the following is a detailed, high-yield protocol for the synthesis of a related compound, 3-Bromoisothiazole-5-carboxylic acid, which can serve as a valuable reference for reaction conditions.[4][5]

Protocol: Synthesis of 3-Bromoisothiazole-5-carboxylic Acid [4][5]

This protocol describes the conversion of 3-bromoisothiazole-5-carboxamide to 3-bromoisothiazole-5-carboxylic acid with a reported yield of 95%.[4][5]

Materials:

  • 3-bromoisothiazole-5-carboxamide

  • Trifluoroacetic acid (TFA)

  • Sodium nitrite (NaNO₂)

  • Water

  • tert-Butyl methyl ether (t-BuOMe)

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • In a suitable reaction vessel, suspend 3-bromoisothiazole-5-carboxamide (0.20 mmol) in trifluoroacetic acid (0.5 mL).

  • Cool the stirred suspension to approximately 0 °C using an ice bath.

  • Add sodium nitrite (55.2 mg, 0.80 mmol, 4 equivalents) to the cooled suspension.

  • Stir the reaction mixture at 0 °C and monitor the consumption of the starting material by Thin Layer Chromatography (TLC), which should take approximately 15 minutes.

  • Once the starting material is consumed, pour the reaction mixture into water (5 mL).

  • Extract the aqueous mixture with tert-butyl methyl ether (3 x 10 mL).

  • Combine the organic extracts and dry them over anhydrous sodium sulfate (Na₂SO₄).

  • Evaporate the solvent to yield the 3-Bromoisothiazole-5-carboxylic acid.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of Isothiazole Carboxylic Acids [4][5]

Starting MaterialReagents & ConditionsYieldReference
3-bromo-4-phenylisothiazole-5-carboxamideNaNO₂ (10 equiv.), conc. H₂SO₄, ~100 °C39%[4]
3-bromo-4-phenylisothiazole-5-carboxamideNaNO₂ (4 equiv.), TFA, ~0 °C99%[4][5]
3-bromoisothiazole-5-carboxamideNaNO₂ (4 equiv.), TFA, ~0 °C95%[4][5]

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation start Suspend 3-bromoisothiazole-5-carboxamide in TFA cool Cool to 0 °C start->cool add_reagent Add NaNO₂ cool->add_reagent react Stir at 0 °C for ~15 min add_reagent->react monitor Monitor by TLC react->monitor quench Pour into water monitor->quench extract Extract with t-BuOMe (3x) quench->extract dry Dry over Na₂SO₄ extract->dry evaporate Evaporate solvent dry->evaporate product 3-Bromoisothiazole-5-carboxylic Acid evaporate->product

Caption: Experimental workflow for the synthesis of 3-Bromoisothiazole-5-carboxylic acid.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Potential Solutions start Low Yield of this compound cause1 Poor Reactivity start->cause1 cause2 Side Reactions start->cause2 cause3 Product Instability start->cause3 sol1a Harsher Conditions (e.g., ↑ Temp) cause1->sol1a sol1b More Reactive Brominating Agent cause1->sol1b sol2a Milder Conditions (e.g., ↓ Temp) cause2->sol2a sol2b Alternative Bromine Source (e.g., NBS) cause2->sol2b sol3a Inert Atmosphere cause3->sol3a sol3b Careful Workup (avoid strong base/acid) cause3->sol3b end Improved Yield sol1a->end Monitor for Degradation sol1b->end Monitor Selectivity sol2a->end Check Conversion sol2b->end Check Conversion sol3a->end Re-evaluate Purification sol3b->end Re-evaluate Purification

Caption: Troubleshooting logic for improving the yield of this compound synthesis.

References

Troubleshooting low yield in Suzuki coupling with 4-Bromoisothiazole.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for troubleshooting Suzuki coupling reactions with 4-bromoisothiazole. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and optimize reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: I am observing a very low yield or no product formation in my Suzuki coupling reaction with this compound. What are the most common initial checks?

A1: When encountering low to no yield, a systematic check of the reaction components and conditions is crucial. The primary factors to investigate are:

  • Catalyst Activity: Ensure the palladium catalyst is active. Many palladium(0) catalysts are sensitive to air and moisture. Using a fresh batch of catalyst or an air-stable precatalyst is recommended. If using a palladium(II) precatalyst, ensure conditions are suitable for its in-situ reduction to the active palladium(0) species.[1]

  • Inert Atmosphere: The reaction should be conducted under a strictly inert atmosphere (e.g., argon or nitrogen). Oxygen can lead to the oxidative degradation of the palladium(0) catalyst and promote unwanted side reactions like the homocoupling of the boronic acid.[2]

  • Reagent Quality: Verify the purity and integrity of both the this compound and the boronic acid. Boronic acids can degrade over time, particularly through protodeboronation.[2]

  • Reaction Temperature: Ensure the reaction is being heated to the appropriate temperature. Many Suzuki couplings require elevated temperatures (typically 80-110 °C) to proceed efficiently.[1][3]

Q2: Significant amounts of homocoupled byproduct from my boronic acid are being formed. How can I minimize this?

A2: Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen. To mitigate this:

  • Thorough Degassing: Ensure all solvents and the reaction mixture are thoroughly degassed before adding the palladium catalyst. This can be achieved by bubbling an inert gas through the solvent or by using freeze-pump-thaw cycles.[2]

  • Use of Bulky Ligands: Employing sterically hindered phosphine ligands can disfavor the formation of the homocoupling byproduct.

  • Control of Reaction Conditions: In some cases, adjusting the base and temperature can also help to minimize homocoupling.

Q3: I suspect protodeboronation of my boronic acid is a significant issue. What are the signs and how can it be prevented?

A3: Protodeboronation is the cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond. This side reaction consumes the boronic acid and reduces the yield of the desired product. It is particularly prevalent with electron-rich or heteroaromatic boronic acids.

  • Signs of Protodeboronation: The most direct evidence is the detection of the corresponding arene (the boronic acid minus the B(OH)₂) as a byproduct in your reaction mixture.

  • Prevention Strategies:

    • Use Anhydrous Conditions: Since water is a proton source for this side reaction, using anhydrous solvents and reagents can significantly reduce its occurrence.

    • Milder Base: Strong bases can promote protodeboronation. Consider using a milder base such as potassium carbonate (K₂CO₃) or cesium fluoride (CsF).

    • Use Boronic Esters: Boronic esters, such as pinacol esters, are generally more stable towards protodeboronation than their corresponding boronic acids.

Q4: The isothiazole ring seems to be inhibiting my catalyst. What can I do to overcome this?

A4: The nitrogen and sulfur atoms in the isothiazole ring can coordinate to the palladium catalyst, leading to its deactivation. To address this:

  • Choice of Ligand: The use of bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like XPhos and SPhos) can help to stabilize the active catalytic species and prevent catalyst inhibition by the isothiazole ring. These ligands promote the desired oxidative addition and reductive elimination steps of the catalytic cycle.

  • Catalyst Loading: In some instances, a modest increase in the catalyst loading (e.g., from 1-2 mol% to 5 mol%) may be necessary to achieve a good yield.[2]

Troubleshooting Guide for Low Yield

This guide provides a structured approach to troubleshooting low yields in the Suzuki coupling of this compound.

Troubleshooting_Low_Yield Troubleshooting Flowchart for Low Yield Suzuki Coupling start Low Yield Observed check_reagents Check Reagent Quality (this compound, Boronic Acid, Solvent, Base) start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok purify_reagents Purify/Replace Reagents reagents_ok->purify_reagents No check_conditions Review Reaction Conditions (Inert Atmosphere, Temperature) reagents_ok->check_conditions Yes purify_reagents->check_reagents conditions_ok Conditions Optimal? check_conditions->conditions_ok improve_conditions Improve Degassing Adjust Temperature conditions_ok->improve_conditions No optimize_catalyst Optimize Catalyst System (Catalyst, Ligand, Loading) conditions_ok->optimize_catalyst Yes improve_conditions->check_conditions catalyst_ok Yield Improved? optimize_catalyst->catalyst_ok screen_ligands Screen Different Ligands (e.g., Buchwald ligands) optimize_catalyst->screen_ligands optimize_base_solvent Optimize Base and Solvent catalyst_ok->optimize_base_solvent No success Successful Coupling catalyst_ok->success Yes screen_ligands->optimize_catalyst base_solvent_ok Yield Improved? optimize_base_solvent->base_solvent_ok screen_bases_solvents Screen Different Bases/Solvents optimize_base_solvent->screen_bases_solvents base_solvent_ok->success Yes consult Consult Further Literature/ Technical Support base_solvent_ok->consult No screen_bases_solvents->optimize_base_solvent

Caption: A step-by-step guide to troubleshooting low yields.

Data Presentation

The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of a bromo-thiazole derivative with various aryl halides, which can serve as a starting point for the optimization of reactions with this compound. The data is adapted from a study on 4-bromo-2,4'-bithiazoles.[4]

EntryAryl HalideCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
12-BromopyridinePd(OAc)₂ (5)dppf (5)K₃PO₄ (5)1,4-Dioxane1101275
23-BromopyridinePd(OAc)₂ (5)dppf (5)K₃PO₄ (5)1,4-Dioxane1101282
34-BromopyridinePd(OAc)₂ (5)dppf (5)K₃PO₄ (5)1,4-Dioxane1101285
42-ChloropyridinePd(OAc)₂ (5)dppf (5)K₃PO₄ (5)1,4-Dioxane1101268
5Phenyl BromidePd(OAc)₂ (5)dppf (5)K₃PO₄ (5)1,4-Dioxane1101290

Experimental Protocols

General Experimental Workflow

The general workflow for a Suzuki-Miyaura coupling reaction involves several key stages, from preparation to purification.

Experimental_Workflow General Experimental Workflow for Suzuki Coupling prep Reagent Preparation (Drying, Weighing) setup Reaction Setup (Under Inert Atmosphere) prep->setup reaction Reaction Execution (Heating, Stirring) setup->reaction monitoring Reaction Monitoring (TLC, LC-MS) reaction->monitoring workup Aqueous Workup (Extraction) monitoring->workup purification Purification (Column Chromatography) workup->purification analysis Product Analysis (NMR, MS) purification->analysis

Caption: A generalized workflow for Suzuki coupling experiments.

Detailed Protocol for Suzuki Coupling of a 4-Bromo-thiazole Derivative

This protocol is adapted from a literature procedure for the Suzuki-Miyaura coupling of a 4-bromo-2,4'-bithiazole and can be used as a starting point for the reaction of this compound.[4]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (5 mol%)

  • 1,1'-Bis(diphenylphosphino)ferrocene [dppf] (5 mol%)

  • Potassium phosphate (K₃PO₄) (5 equiv)

  • Anhydrous 1,4-dioxane

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry reaction vessel, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), Pd(OAc)₂ (0.05 equiv), dppf (0.05 equiv), and K₃PO₄ (5.0 equiv).

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an inert atmosphere.

  • Under the inert atmosphere, add anhydrous 1,4-dioxane via syringe.

  • Stir the reaction mixture at 110 °C for 12-24 hours.

  • Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 4-aryl-isothiazole.

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Cycle Catalytic Cycle of the Suzuki-Miyaura Reaction pd0 Pd(0)L₂ pd2_halide R¹-Pd(II)L₂-X pd0->pd2_halide oxidative_addition Oxidative Addition pd2_aryl R¹-Pd(II)L₂-R² pd2_halide->pd2_aryl transmetalation Transmetalation pd2_aryl->pd0 product R¹-R² pd2_aryl->product reductive_elimination Reductive Elimination aryl_halide R¹-X (this compound) boronic_acid R²-B(OH)₂ (Arylboronic Acid) + Base

Caption: The key steps of the Suzuki-Miyaura catalytic cycle.

References

Technical Support Center: Isothiazole Bromination

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of isothiazole bromination. Our focus is on identifying and mitigating common side reactions to improve yield and purity of the desired brominated isothiazole products.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions encountered during the bromination of isothiazole?

A1: The most prevalent side reactions in isothiazole bromination are over-bromination, leading to the formation of di- or polybrominated products, and poor regioselectivity, resulting in a mixture of isomers. The isothiazole ring can also be susceptible to ring-opening under harsh reaction conditions, particularly when using strong bases or nucleophiles.[1] While less common, significant tar formation has been observed in some bromination reactions of isothiazole derivatives, especially in solvents like chloroform and acetic acid.[2]

Q2: Which brominating agents are most suitable for the controlled monobromination of isothiazole?

A2: The choice of brominating agent is critical for controlling the reaction.

  • N-Bromosuccinimide (NBS) is often the preferred reagent for selective monobromination of various aromatic and heterocyclic compounds.[3][4][5] It is a milder and easier-to-handle solid compared to liquid bromine.[3]

  • Elemental Bromine (Br₂) is a powerful brominating agent but can lead to over-bromination if not used carefully. Its reactivity can be moderated by using it in less polar solvents and at low temperatures.

  • For substrates prone to side reactions, other reagents like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) can be considered.[3]

Q3: How does the choice of solvent affect the side reactions in isothiazole bromination?

A3: The solvent plays a crucial role in the reaction's outcome. Increasing the polarity of the solvent can favor competing bromination reactions.[6] For instance, bromination in highly polar solvents may lead to complex mixtures.[6] Less polar solvents are often employed to improve selectivity.

Q4: At which position does bromination typically occur on the isothiazole ring?

A4: The regioselectivity of electrophilic substitution on the isothiazole ring is influenced by the reaction conditions and the substituents already present. Generally, the C4 position is the most susceptible to electrophilic attack. However, the outcome can be directed by the choice of reagents and conditions.[1]

Q5: Can substituents on the isothiazole ring influence the outcome of bromination?

A5: Absolutely. Electron-donating groups can activate the ring, potentially leading to over-bromination and a mixture of products. Conversely, electron-withdrawing groups can deactivate the ring, making bromination more difficult and requiring harsher conditions, which in turn might lead to other side reactions.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common issues encountered during the bromination of isothiazole.

Problem Potential Cause Recommended Solution
Low Yield of Desired Monobrominated Product Incomplete reaction.Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the starting material is still present after a reasonable time, consider slightly increasing the reaction temperature or time.
Suboptimal reaction temperature.Low temperatures can slow down the reaction, while high temperatures can lead to side products. Optimization of the reaction temperature is crucial.[6]
Inefficient brominating agent.If using a mild brominating agent like NBS results in a sluggish reaction, a switch to a more reactive agent like Br₂ might be necessary, with careful control of stoichiometry and temperature.
Formation of Di- or Polybrominated Products (Over-bromination) Excess of brominating agent.Carefully control the stoichiometry of the brominating agent. Use 1.0-1.1 equivalents for monobromination.
Highly reactive brominating agent.Use a milder brominating agent such as N-Bromosuccinimide (NBS).[3]
Prolonged reaction time.Monitor the reaction closely and quench it as soon as the starting material is consumed or the desired product concentration is maximized.
Poor Regioselectivity (Mixture of Isomers) Reaction conditions favoring multiple substitutions.Adjust the reaction temperature; lower temperatures often increase selectivity.[6]
Highly polar solvent.Switch to a less polar solvent to potentially improve regioselectivity.[6]
Ring Opening of the Isothiazole Core Use of strong nucleophiles or bases.Avoid strongly basic or nucleophilic conditions. If a base is necessary, consider a non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures.[1]
High reaction temperatures.Perform the reaction at the lowest effective temperature.[1]
Tar Formation Harsh reaction conditions.Employ milder conditions, such as lower temperatures and less reactive brominating agents. Consider changing the solvent.[2]

Experimental Protocols

Protocol 1: General Procedure for Monobromination of Isothiazole using NBS

This protocol provides a general method for the selective monobromination of an isothiazole derivative.

  • Materials:

    • Isothiazole derivative

    • N-Bromosuccinimide (NBS)

    • Anhydrous solvent (e.g., Dichloromethane, Acetonitrile)

    • Inert gas (Nitrogen or Argon)

  • Procedure:

    • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the isothiazole derivative (1.0 equivalent) in the chosen anhydrous solvent.

    • Cool the solution to 0 °C using an ice bath.

    • Add NBS (1.05-1.1 equivalents) portion-wise over a period of 15-30 minutes, while maintaining the temperature at 0 °C.

    • Stir the reaction mixture at 0 °C and monitor its progress by TLC.

    • Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Visualizations

TroubleshootingWorkflow cluster_start Start cluster_problem Problem Identification cluster_solutions Troubleshooting Paths cluster_actions Corrective Actions cluster_end Goal Start Isothiazole Bromination Experiment Problem Analyze Reaction Outcome (TLC, GC, NMR) Start->Problem LowYield Low Yield Problem->LowYield Incomplete Reaction OverBromination Over-bromination Problem->OverBromination Multiple Spots PoorSelectivity Poor Regioselectivity Problem->PoorSelectivity Isomer Mixture RingOpening Ring Opening Problem->RingOpening Degradation Success Successful Bromination Problem->Success Clean Product OptimizeConditions Optimize Temp/Time LowYield->OptimizeConditions ChangeReagent Change Brominating Agent LowYield->ChangeReagent OverBromination->ChangeReagent ControlStoichiometry Control Stoichiometry OverBromination->ControlStoichiometry PoorSelectivity->OptimizeConditions ChangeSolvent Change Solvent PoorSelectivity->ChangeSolvent MilderConditions Use Milder Conditions RingOpening->MilderConditions OptimizeConditions->Success ChangeReagent->Success ControlStoichiometry->Success ChangeSolvent->Success MilderConditions->Success

References

Technical Support Center: Optimization of 4-Bromoisothiazole Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the functionalization of 4-bromoisothiazole. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis and functionalization of isothiazole derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the functionalization of this compound?

A1: The bromine atom at the 4-position of the isothiazole ring serves as a versatile handle for various cross-coupling reactions. The most common and effective methods include:

  • Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds with aryl or vinyl boronic acids/esters.

  • Stille Coupling: For carbon-carbon bond formation using organotin reagents.

  • Sonogashira Coupling: To introduce alkynyl groups via coupling with terminal alkynes.

  • Buchwald-Hartwig Amination: For the synthesis of N-arylated isothiazoles by coupling with amines.

  • Lithiation and Transmetalation: For the introduction of a wide range of electrophiles after a bromine-lithium exchange.

Q2: Why is my cross-coupling reaction with this compound showing low to no yield?

A2: Low yields in cross-coupling reactions involving heteroaryl halides like this compound can be attributed to several factors. A primary reason is often an inefficient oxidative addition of the palladium catalyst to the C-Br bond.[1] Other common causes include suboptimal reaction conditions (catalyst, ligand, base, solvent, temperature), catalyst deactivation, or degradation of the coupling partner (e.g., protodeboronation of boronic acids).[1]

Q3: How can I avoid the decomposition of the isothiazole ring during lithiation?

A3: The isothiazole ring can be susceptible to cleavage by strong nucleophiles or bases. To minimize decomposition during lithiation with organolithium reagents like n-butyllithium, it is crucial to maintain very low temperatures, typically -78 °C. Slow, dropwise addition of the organolithium reagent is also recommended to avoid localized heating. The choice of base is also critical; in some cases, using a non-nucleophilic base like lithium diisopropylamide (LDA) can be advantageous.[2]

Q4: What are the common side reactions to look out for in palladium-catalyzed cross-coupling of this compound?

A4: Common side reactions include:

  • Homocoupling: Dimerization of the boronic acid (in Suzuki coupling) or the organostannane (in Stille coupling).[3] This is often promoted by the presence of oxygen.

  • Debromination: Replacement of the bromine atom with a hydrogen atom. This can be minimized by careful selection of the ligand and base, and by ensuring an oxygen-free environment.[4]

  • Protodeboronation: Hydrolysis of the boronic acid coupling partner in Suzuki reactions, which can be prevalent with heteroaryl boronic acids.[1]

Q5: Are there any specific safety considerations when working with organostannanes in Stille coupling?

A5: Yes, organotin reagents are highly toxic.[5] It is essential to handle these compounds in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Waste containing organotin byproducts must be disposed of according to institutional safety protocols.

Troubleshooting Guides

Suzuki-Miyaura Coupling

Problem: Low or No Product Yield

Potential CauseTroubleshooting Steps
Suboptimal Catalyst/Ligand Screen different palladium sources (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) and phosphine ligands. For heteroaryl couplings, bulky, electron-rich ligands like XPhos or SPhos are often effective.[1]
Incorrect Base or Solvent Optimize the base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent system (e.g., dioxane/water, toluene/water, DMF) to ensure solubility of all reactants.[1]
Low Reaction Temperature Gradually increase the reaction temperature. Refluxing in dioxane or toluene may be necessary for less reactive substrates.[1]
Protodeboronation of Boronic Acid Use fresh boronic acid or consider using the more stable pinacol boronate esters. Ensure the reaction is thoroughly degassed.
Catalyst Deactivation Use high-purity, anhydrous solvents and reagents. Perform the reaction under a strict inert atmosphere (argon or nitrogen).[1]
Stille Coupling

Problem: Reaction Stalls or is Sluggish

Potential CauseTroubleshooting Steps
Inefficient Transmetalation The addition of a copper(I) co-catalyst (e.g., CuI) can accelerate the transmetalation step. The use of LiCl can also be beneficial.
Low Catalyst Activity Increase catalyst loading or screen different palladium sources and ligands.
Steric Hindrance If coupling partners are sterically demanding, higher temperatures and longer reaction times may be required.
Organotin Reagent Degradation Although generally stable, ensure the organotin reagent is of high quality.
Sonogashira Coupling

Problem: Homocoupling of the Alkyne (Glaser Coupling)

Potential CauseTroubleshooting Steps
Presence of Oxygen Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere throughout the reaction.
Excess Copper(I) Co-catalyst Reduce the amount of the copper(I) salt (e.g., CuI). In some cases, a copper-free Sonogashira protocol may be necessary.
Inappropriate Base An amine base like triethylamine or diisopropylamine is typically used. Ensure the base is pure and dry.[6]
Buchwald-Hartwig Amination

Problem: Low Yield or Formation of Side Products

Potential CauseTroubleshooting Steps
Incorrect Base Selection Strong, non-nucleophilic bases like NaOtBu or LHMDS are often required. For base-sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ can be screened.[7]
Suboptimal Ligand Bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are generally necessary to facilitate the reductive elimination step.[8]
Beta-Hydride Elimination This side reaction can lead to a debrominated starting material and an imine byproduct.[9] Using a ligand with a larger bite angle may suppress this pathway.
Catalyst Inhibition Some amines, particularly certain heterocycles, can act as catalyst poisons. Increasing the catalyst loading or using a more robust pre-catalyst may be necessary.
Lithiation and Electrophilic Quench

Problem: Ring Opening or Multiple Products

Potential CauseTroubleshooting Steps
Reaction Temperature Too High Maintain a consistently low temperature (typically -78 °C) throughout the addition of the organolithium reagent and the electrophile.
Rapid Addition of Reagents Add the organolithium reagent and the electrophile slowly and dropwise to prevent localized warming.
Moisture in the Reaction Use rigorously dried glassware and anhydrous solvents. Organolithium reagents are extremely sensitive to moisture.
Incorrect Stoichiometry of Base Ensure the correct amount of organolithium reagent is used, especially if the substrate has other acidic protons.

Data Presentation

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 4-Bromoheterocycles (Data adapted from studies on analogous systems)

EntryAryl Boronic AcidPd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄Dioxane/H₂O100~85-95
24-Methoxyphenylboronic acidPd₂(dba)₃ (2)SPhos (4)K₂CO₃Toluene/H₂O110~90-98
33-Pyridylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃DMF90~75-85
4Thiophene-2-boronic acidPd(OAc)₂ (2)XPhos (4)K₃PO₄Dioxane/H₂O100~80-90

Table 2: Optimization of Buchwald-Hartwig Amination Conditions (Data adapted from general procedures)[10]

EntryAminePd Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1MorpholinePd(OAc)₂ (2)XPhos (4)NaOtBuToluene100High
2AnilinePd₂(dba)₃ (1)BINAP (1.5)Cs₂CO₃Toluene110Moderate-High
3Piperidine[Pd(allyl)Cl]₂ (1)t-BuXPhos (4)LHMDSDioxane100High
4IndolePd(OAc)₂ (2)Xantphos (4)K₃PO₄Dioxane110Moderate

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • To a dry Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₃PO₄, 2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the anhydrous solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.[11]

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS, typically 4-24 hours).[11]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Stille Coupling
  • To a flame-dried round-bottom flask, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and any additives like CuI or LiCl.

  • Evacuate and backfill the flask with argon.

  • Add an anhydrous solvent (e.g., DMF or toluene) followed by this compound (1.0 eq) and the organostannane reagent (1.1 eq).

  • Heat the reaction mixture (typically 80-100 °C) and monitor its progress by TLC or GC-MS.

  • After completion, cool the mixture to room temperature.

  • To remove tin byproducts, the workup may involve washing with a saturated aqueous solution of KF or filtering through silica gel with an eluent containing triethylamine.[3]

  • Perform a standard aqueous workup, dry the organic layer, and concentrate under reduced pressure.

  • Purify the product by flash chromatography.

Protocol 3: General Procedure for Sonogashira Coupling
  • To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and copper(I) iodide (2-10 mol%).[6]

  • Add an anhydrous solvent (e.g., THF or DMF), followed by an amine base (e.g., triethylamine, 2-3 equivalents) and the terminal alkyne (1.1-1.5 equivalents) via syringe.[6]

  • Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 40-80 °C).[6]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent and wash with water or saturated aqueous ammonium chloride.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Protocol 4: General Procedure for Buchwald-Hartwig Amination
  • In a glovebox or under an inert atmosphere, add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.2 eq) to a dry reaction vessel.

  • Add this compound (1.0 eq) and the amine (1.1 eq).

  • Add anhydrous solvent (e.g., toluene or dioxane).

  • Seal the vessel and heat the mixture (typically 80-110 °C) with stirring for 12-24 hours.

  • Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove inorganic salts.

  • Wash the filtrate with water and brine, then dry the organic layer and concentrate.

  • Purify the product by flash chromatography.

Protocol 5: General Procedure for Lithiation and Electrophilic Quench
  • To a flame-dried, three-necked flask under argon, add a solution of this compound (1.0 eq) in anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.05 eq) dropwise via syringe, maintaining the temperature at -78 °C.

  • Stir the mixture at -78 °C for 30-60 minutes.

  • Add a solution of the desired electrophile (1.2 eq) in anhydrous THF dropwise at -78 °C.

  • Allow the reaction to slowly warm to room temperature over several hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

Visualizations

Experimental_Workflow General Workflow for Cross-Coupling Reactions A Reaction Setup (Substrate, Reagents, Solvent) B Inert Atmosphere (Degas & Purge with Ar/N2) A->B 1. C Catalyst & Ligand Addition B->C 2. D Heating & Stirring (Reaction Time) C->D 3. E Reaction Monitoring (TLC, LC-MS, GC-MS) D->E 4. F Workup (Quench, Extraction, Washing) E->F 5. (Upon Completion) G Purification (Column Chromatography) F->G 6. H Characterization (NMR, MS, etc.) G->H 7.

Caption: General experimental workflow for a palladium-catalyzed cross-coupling reaction.

Troubleshooting_Logic Troubleshooting Low Yield in Cross-Coupling Start Low or No Yield Observed Q1 Is Starting Material Consumed? Start->Q1 A1_Yes Check for Side Products (Homocoupling, Debromination) Q1->A1_Yes Yes A1_No Reaction Not Initiating Q1->A1_No No Sol_Side_Products Optimize Ligand/Base Ensure Inert Atmosphere A1_Yes->Sol_Side_Products Sol_No_Reaction Increase Temperature Screen Catalyst/Ligand Check Reagent Quality A1_No->Sol_No_Reaction

Caption: A logical decision tree for troubleshooting low-yield cross-coupling reactions.

References

Technical Support Center: Purification of 4-Bromoisothiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges in the purification of 4-bromoisothiazole derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary purification techniques for this compound derivatives? A1: The most common and effective purification methods for this compound derivatives are recrystallization for solid compounds and column chromatography for liquids, oils, or solids with closely-related impurities.[1] The choice between these methods depends on the physical state of the crude product and the nature of the impurities.[1]

Q2: How do I select an appropriate solvent for recrystallization? A2: The ideal recrystallization solvent should dissolve the this compound derivative completely at an elevated temperature (near the solvent's boiling point) but only sparingly at room or cold temperatures.[1][2] It is recommended to perform small-scale solubility tests with various solvents like ethanol, toluene, acetone, or ethyl acetate to identify the optimal one.[1][3] A co-solvent system, mixing a "good" solvent with a "poor" solvent, can also be used to fine-tune solubility.[4]

Q3: What are potential sources of impurities in my crude this compound product? A3: Impurities can arise from several sources, including unreacted starting materials, reagents from the synthesis (e.g., brominating agents like N-bromosuccinimide or Br2), and by-products.[5] Over-bromination can lead to di- or tri-brominated species, while side reactions or degradation can also generate contaminants.[5]

Q4: My purified compound is still colored. How can I remove colored impurities? A4: For colored impurities that persist after initial purification, adding a small amount of activated charcoal to the hot solution during recrystallization can be effective.[3][4] The solution should be boiled for a few minutes with the charcoal and then hot-filtered to remove the charcoal and the adsorbed impurities before cooling.[3] Use charcoal sparingly, as it can also adsorb the desired product, potentially reducing the yield.[3]

Q5: What should I do if my compound "oils out" instead of crystallizing during recrystallization? A5: "Oiling out" can occur if the solution is cooled too rapidly or if impurities are inhibiting crystal formation.[4] To resolve this, try a slower cooling rate by allowing the flask to cool to room temperature before placing it in an ice bath.[1][4] Adding a small seed crystal of the pure compound can also induce proper crystallization.[4] If the problem persists, the solvent system may need to be re-evaluated.[4]

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound derivatives.

ProblemPotential Cause(s)Suggested Solution(s)
Low Recovery After Recrystallization The chosen solvent is too effective, keeping the product dissolved even at low temperatures.[4] Insufficient cooling time or temperature.- Test a range of solvents or co-solvent systems to find one with lower solubility for the compound when cold.[4]- Ensure the solution is thoroughly cooled in an ice bath for an adequate period to maximize crystal formation.[4]
Co-elution of Impurities in Column Chromatography The polarity of the mobile phase (eluent) is too high, causing impurities to travel with the product.[4] The stationary phase (e.g., silica gel) is not providing sufficient separation.[4]- Decrease the polarity of the eluent or use a shallower gradient.[4]- Consider an alternative stationary phase, such as alumina, which can be better for basic compounds.[4][6]- Ensure the column is packed properly to prevent channeling.[4]
Product Streaking on TLC Plate or During Column Chromatography The compound is highly polar or has basic functional groups (like the isothiazole nitrogen) that interact strongly with the acidic silica gel.[6]- Add a small amount of a modifier to the eluent, such as triethylamine (~1%) or ammonium hydroxide, to neutralize active sites on the silica.[6]- Use a less acidic stationary phase like neutral alumina.[6]
Product Degradation During Purification The compound may be sensitive to prolonged heat during recrystallization or extended exposure to the acidic stationary phase in chromatography.[4]- For recrystallization, minimize the time the compound is kept in the hot solvent.[4]- For chromatography, use a faster flow rate if separation allows, or switch to a neutral stationary phase like alumina.[4]

Experimental Protocols

General Protocol for Recrystallization
  • Solvent Selection: Test the solubility of a small amount of the crude product in various solvents to find one where it is soluble when hot and insoluble when cold.[2]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of the selected solvent. Heat the mixture to boiling with stirring until the solid is completely dissolved.[3] Add more hot solvent in small portions if needed.[3]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.[3][4]

  • Hot Filtration: If charcoal or insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean flask.[1][4]

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature.[1] Once at room temperature, place the flask in an ice bath to maximize crystal formation.[4]

  • Isolation: Collect the purified crystals by vacuum filtration.[4]

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[4]

  • Drying: Dry the crystals under vacuum to remove residual solvent.[4]

General Protocol for Flash Column Chromatography
  • Stationary and Mobile Phase Selection: Choose a stationary phase (silica gel is common) and determine an appropriate mobile phase (eluent) system using Thin Layer Chromatography (TLC).[1][4] The ideal eluent should provide a retention factor (Rf) of ~0.3 for the target compound.

  • Column Packing: Pack a glass column with the chosen stationary phase as a slurry in the initial, least polar eluent. Ensure the packing is uniform to avoid cracks or channels.[4]

  • Sample Loading: Dissolve the crude this compound derivative in a minimal amount of the eluent.[4] Carefully load this solution onto the top of the column. Alternatively, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column.[7]

  • Elution: Pass the eluent through the column using positive pressure.[1] If necessary, the polarity of the eluent can be gradually increased (gradient elution) to elute more strongly adsorbed compounds.[7]

  • Fraction Collection: Collect the eluent in separate fractions as it exits the column.[1][8]

  • Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.[1][4]

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.[1][4]

Data Presentation

Table 1: Common Solvent Systems for Purification of Bromo-Aromatic Heterocycles
Compound TypePurification MethodSolvent/Eluent SystemReference(s)
Naphtho[2,1-d]isothiazole derivativesColumn ChromatographyPetroleum Ether / Ethyl Acetate (50:1)[9]
Isothiazolo[4,5-b]pyridinesColumn ChromatographyHexanes / Ethyl Acetate (8:2 or 9:1)[10]
4-Bromo-6-methylbenzo[d]thiazoleRecrystallizationEthanol or Toluene[1][4]
4-Bromo-6-methylbenzo[d]thiazoleColumn ChromatographyHexane / Ethyl Acetate[4]
2-Chloro-4-bromobenzothiazoleRecrystallizationEthanol[3]

Visualizations

G cluster_workflow General Purification Workflow Crude Crude Product Dissolve Dissolve in Minimal Solvent Crude->Dissolve TLC Analyze by TLC Dissolve->TLC Decision Choose Method TLC->Decision Column Column Chromatography Decision->Column Liquid/Oil or Close Impurities Recrystal Recrystallization Decision->Recrystal Solid Collect Collect Pure Fractions Column->Collect Filter Filter Crystals Recrystal->Filter Evaporate Evaporate Solvent Collect->Evaporate Dry Dry Crystals Filter->Dry Pure Pure Compound Evaporate->Pure Dry->Pure

Caption: General workflow for the purification of this compound derivatives.

G cluster_troubleshooting Troubleshooting Low Recrystallization Yield Start Low Yield Observed CheckFiltrate Is product in filtrate? Start->CheckFiltrate SolventIssue Solvent is too soluble CheckFiltrate->SolventIssue Yes CoolingIssue Insufficient Cooling CheckFiltrate->CoolingIssue Partially CheckInitial Was all crude material dissolved initially? CheckFiltrate->CheckInitial No Solution1 Change solvent or use co-solvent system SolventIssue->Solution1 Evaporate Partially evaporate solvent & re-cool SolventIssue->Evaporate Solution2 Cool longer / colder (ice-salt bath) CoolingIssue->Solution2 InsolubleImp Insoluble impurities were filtered out CheckInitial->InsolubleImp Yes YieldOK Yield is correct for pure material InsolubleImp->YieldOK

Caption: Decision tree for troubleshooting low yield in recrystallization experiments.

G cluster_selection Purification Method Selection Logic Crude Crude Product IsSolid Is it a solid? Crude->IsSolid IsHighPurity Is crude purity >90%? IsSolid->IsHighPurity Yes Chromatography Use Column Chromatography IsSolid->Chromatography No (Oil/Liquid) IsHighPurity->Chromatography No ImpurityCheck Are impurities structurally similar? IsHighPurity->ImpurityCheck Yes Recrystallize Use Recrystallization ImpurityCheck->Recrystallize No ImpurityCheck->Chromatography Yes

Caption: Logic diagram for selecting an appropriate purification method.

References

Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with 4-Bromoisothiazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for catalyst selection in cross-coupling reactions involving 4-bromoisothiazole. This resource is tailored for researchers, scientists, and professionals in drug development, providing targeted troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common palladium-catalyzed cross-coupling reactions performed on the 4-position of the isothiazole ring?

A1: The most frequently employed cross-coupling reactions for functionalizing the 4-position of isothiazoles are the Suzuki-Miyaura, Stille, Sonogashira, and Buchwald-Hartwig amination reactions. These methods are invaluable for creating carbon-carbon and carbon-nitrogen bonds, which are crucial for the synthesis of diverse molecular structures in medicinal chemistry.

Q2: Which palladium catalysts and ligands are generally recommended for a Suzuki-Miyaura coupling with this compound?

A2: For Suzuki-Miyaura couplings, palladium catalysts such as Pd(PPh₃)₄, Pd(OAc)₂, and Pd₂(dba)₃ are common starting points.[1] The choice of ligand is critical for success. While simple phosphine ligands like triphenylphosphine (PPh₃) can be effective, sterically hindered and electron-rich biaryl phosphine ligands such as XPhos and SPhos often provide superior results, especially for challenging couplings.[2] The use of pre-formed palladium complexes that incorporate these ligands, like XPhos-Pd-G3, can also enhance efficiency and reproducibility.

Q3: When should I consider using a Stille or Negishi coupling instead of a Suzuki reaction for this compound?

A3: Stille (using organotin reagents) and Negishi (using organozinc reagents) couplings are excellent alternatives when the corresponding boronic acid for a Suzuki reaction is unstable, commercially unavailable, or difficult to prepare.[3] Negishi couplings are particularly effective for forming C(sp³)-C(sp²) and C(sp²)-C(sp²) bonds with high yields.[3] However, the primary drawback of the Stille reaction is the toxicity of the organotin reagents and the challenge of removing tin byproducts.[4][5]

Q4: What are the key considerations for a successful Sonogashira coupling with this compound?

A4: A successful Sonogashira coupling of this compound with a terminal alkyne typically requires a palladium catalyst, such as PdCl₂(PPh₃)₂, in conjunction with a copper(I) co-catalyst, most commonly copper(I) iodide (CuI).[6] An amine base, like triethylamine or diisopropylamine, is essential. Ensuring anhydrous and anaerobic conditions is crucial to prevent side reactions like the homocoupling of the alkyne (Glaser coupling).

Q5: Can Buchwald-Hartwig amination be used to couple amines with this compound?

A5: Yes, the Buchwald-Hartwig amination is a powerful method for forming a carbon-nitrogen bond at the 4-position of the isothiazole ring.[7] This reaction typically requires a palladium catalyst and a bulky, electron-rich phosphine ligand, such as BINAP or DPPF.[7] A strong, non-nucleophilic base like sodium tert-butoxide is also necessary.

Troubleshooting Guides

Problem 1: Low or No Product Yield in Suzuki-Miyaura Coupling
Potential Cause Troubleshooting Steps
Inactive Catalyst Ensure your palladium source and ligand are of high quality and have been stored correctly. Consider using a pre-formed, air-stable palladium precatalyst.
Inefficient Oxidative Addition For electron-rich heteroaryl halides like this compound, oxidative addition can be slow. Try using more electron-rich and bulky phosphine ligands (e.g., XPhos, SPhos) to accelerate this step.
Protodeboronation of Boronic Acid The boronic acid may be degrading. Use anhydrous solvents and reagents, and consider a stronger, non-hydroxide base like K₃PO₄ or Cs₂CO₃.[2]
Poor Solubility of Reagents Ensure all reaction components are soluble in the chosen solvent system. Common solvents include toluene, dioxane, and DMF, often with a small amount of water.
Suboptimal Reaction Temperature The reaction may require more thermal energy. Gradually increase the temperature, monitoring for decomposition.
Problem 2: Formation of Side Products
Side Product Potential Cause Troubleshooting Steps
Homocoupling of Boronic Acid Presence of oxygen in the reaction mixture.Thoroughly degas all solvents and reagents with an inert gas (argon or nitrogen) before adding the catalyst. Maintain a positive pressure of inert gas throughout the reaction.
Debromination of this compound The catalyst may be promoting a reductive dehalogenation pathway.This can be influenced by the choice of ligand and base. Experiment with different ligand-to-metal ratios or switch to a milder base.
Glaser Coupling (in Sonogashira) Homocoupling of the terminal alkyne.This is often promoted by the copper co-catalyst in the presence of oxygen. Ensure strictly anaerobic conditions. Copper-free Sonogashira protocols can also be explored.

Data Presentation

Table 1: Comparison of Catalyst Systems for Suzuki-Miyaura Coupling of Heteroaryl Bromides

Catalyst / LigandBaseSolventTemperature (°C)Yield (%)Notes
Pd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂ORefluxModerate to HighA common starting point for many heteroaryl couplings.
Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100HighOften effective for electron-rich and sterically hindered heteroaryl bromides.
Pd₂(dba)₃ / XPhosCs₂CO₃Dioxane80-110HighA robust system for challenging couplings.
PdCl₂(dppf)Na₂CO₃DMF/H₂O90Moderate to HighDppf can be a versatile ligand for a range of substrates.

Note: The data presented is based on general observations for heteroaryl bromides and may require optimization for this compound.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound
  • Reaction Setup: In an oven-dried Schlenk tube, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen three times.

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (e.g., SPhos, 2-10 mol%). Add the degassed solvent (e.g., toluene or dioxane, with 10-20% water) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

General Protocol for Sonogashira Coupling of this compound
  • Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and copper(I) iodide (1-5 mol%).

  • Inert Atmosphere: Seal the tube and purge with argon or nitrogen.

  • Reagent Addition: Add the degassed solvent (e.g., THF or DMF), followed by the amine base (e.g., triethylamine, 2-3 equiv.) and the terminal alkyne (1.1-1.5 equiv.) via syringe.

  • Reaction: Stir the mixture at the appropriate temperature (can range from room temperature to 100 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction mixture, and if necessary, filter through a pad of celite to remove insoluble salts.

  • Purification: Concentrate the filtrate and purify the residue by column chromatography.

Visualizations

Experimental_Workflow_Suzuki_Coupling start_end start_end process process decision decision output output start Start setup Combine this compound, Boronic Acid, and Base start->setup inert Establish Inert Atmosphere setup->inert add_catalyst Add Pd Catalyst and Ligand inert->add_catalyst add_solvent Add Degassed Solvent add_catalyst->add_solvent react Heat and Stir add_solvent->react monitor Monitor Reaction (TLC/LC-MS) react->monitor workup Aqueous Work-up monitor->workup Reaction Complete purify Column Chromatography workup->purify product Pure Product purify->product

Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Catalyst_Selection start_node start_node decision_node decision_node recommendation_node recommendation_node issue_node issue_node start Low Yield or No Reaction check_reagents Reagents & Conditions OK? start->check_reagents optimize_conditions Verify reagent purity, degassing, and temperature. check_reagents->optimize_conditions No catalyst_issue Suspected Catalyst Issue check_reagents->catalyst_issue Yes ligand_choice Using a standard ligand (e.g., PPh₃)? catalyst_issue->ligand_choice use_buchwald_ligand Switch to bulky, electron-rich ligand (e.g., XPhos, SPhos). ligand_choice->use_buchwald_ligand Yes base_issue Using a weak base (e.g., Na₂CO₃)? ligand_choice->base_issue No use_stronger_base Use a stronger base (e.g., K₃PO₄, Cs₂CO₃). base_issue->use_stronger_base Yes precatalyst Consider using an air-stable precatalyst (e.g., G3/G4 precatalysts). base_issue->precatalyst No

References

Preventing debromination in reactions with 4-Bromoisothiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-bromoisothiazole. Our focus is on preventing the common side reaction of debromination (hydrodehalogenation) to ensure the successful synthesis of target molecules.

Frequently Asked Questions (FAQs)

Q1: What is debromination and why does it occur in reactions with this compound?

A1: Debromination, technically referred to as hydrodehalogenation, is an undesired side reaction where the bromine atom on the isothiazole ring is replaced by a hydrogen atom. This leads to the formation of isothiazole as a byproduct, reducing the yield of your desired product and complicating purification. This reaction is often promoted by certain catalysts and reaction conditions, particularly in palladium-catalyzed cross-coupling reactions. The mechanism can involve the formation of a palladium-hydride species which then participates in the catalytic cycle to produce the debrominated product.[1][2]

Q2: Are there specific reaction types where debromination of this compound is more common?

A2: Debromination can be a significant side reaction in several common palladium-catalyzed cross-coupling reactions used to functionalize this compound, including Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions. It can also occur during metal-halogen exchange reactions, for instance, when attempting to form a Grignard or organolithium reagent.

Q3: How can I detect and quantify debromination in my reaction mixture?

A3: The most common method for detecting and quantifying debromination is through Gas Chromatography-Mass Spectrometry (GC-MS) analysis of an aliquot from your crude reaction mixture. By comparing the peak areas of your desired product and the debrominated isothiazole byproduct, you can determine the relative ratio of each. An internal standard can be used for more precise quantification.[1]

Troubleshooting Guide: Preventing Debromination

If you are observing significant debromination of your this compound starting material, consult the following troubleshooting guide. The key is to optimize the reaction conditions to favor the desired cross-coupling pathway over the hydrodehalogenation pathway.

Issue 1: Significant Debromination in Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Sonogashira, Heck, Buchwald-Hartwig)

Systematic Troubleshooting Workflow

start High Debromination Observed ligand 1. Modify Ligand start->ligand Start Here base 2. Adjust Base ligand->base If debromination persists solvent 3. Change Solvent base->solvent If debromination persists temp 4. Lower Temperature solvent->temp If debromination persists result Optimized Reaction temp->result Successful Optimization

Caption: A stepwise approach to troubleshooting debromination in cross-coupling reactions.

Detailed Troubleshooting Steps:

ParameterPotential Cause of DebrominationRecommended Solution
Ligand The phosphine ligand's electronic or steric properties may favor hydrodehalogenation.Switch to bulky, electron-rich phosphine ligands such as XPhos or SPhos. These can promote the desired reductive elimination pathway. For electron-deficient substrates, a cooperative ligand system with an electron-deficient phosphine and a stabilizing olefin ligand might be beneficial.[1][3]
Base Strong bases (e.g., NaOtBu, NaOH) or amine bases can act as hydride sources or promote the formation of palladium-hydride species.Screen milder inorganic bases like K₃PO₄, K₂CO₃, or Cs₂CO₃. These are generally less likely to promote debromination.[1][4]
Solvent Protic solvents (e.g., alcohols) and some polar aprotic solvents (e.g., DMF) can be sources of hydrides.Switch to non-polar aprotic solvents like toluene or dioxane. Ensure the solvent is anhydrous and degassed.[1]
Temperature High reaction temperatures can increase the rate of debromination.Lower the reaction temperature. The activation energy for hydrodehalogenation can be higher than for the desired coupling, so lowering the temperature can suppress the side reaction more significantly.[1]
Catalyst A highly active catalyst might preferentially promote debromination.Consider using a pre-catalyst that allows for a more controlled generation of the active Pd(0) species.

Illustrative Data for Suzuki-Miyaura Coupling of a Bromo-Heterocycle *

Catalyst/LigandBaseSolventTemperature (°C)Yield of Coupled Product (%)Yield of Debrominated Product (%)
Pd(OAc)₂ / PPh₃Na₂CO₃Dioxane/H₂O1006525
Pd(OAc)₂ / XPhos K₃PO₄ Toluene 80 85 <5
PdCl₂(dppf)Cs₂CO₃DMF1107020
Pd(PPh₃)₄K₂CO₃Toluene/H₂O907812

*This data is illustrative for a generic bromo-heterocycle and highlights general trends. Optimal conditions for this compound may vary and require specific optimization.

Issue 2: Debromination during Metal-Halogen Exchange

Problem: Attempting to form an organolithium or Grignard reagent from this compound results in debromination and/or decomposition.

Troubleshooting Workflow

start Debromination during Metal-Halogen Exchange temp 1. Lower Temperature start->temp reagent 2. Change Reagent/Solvent temp->reagent If issue persists addition 3. Reverse Addition reagent->addition If issue persists success Successful Lithiation/ Grignard Formation addition->success

Caption: Troubleshooting debromination during the formation of organometallic reagents.

Detailed Troubleshooting Steps:

ParameterPotential Cause of DebrominationRecommended Solution
Temperature The organometallic intermediate may be unstable at higher temperatures, leading to protonolysis from the solvent or other reagents.Perform the reaction at very low temperatures (e.g., -78 °C to -100 °C), especially when using highly reactive organolithium reagents like n-BuLi or t-BuLi.
Reagent/Solvent The choice of organometallic reagent and solvent can influence the stability of the intermediate.For lithium-halogen exchange, consider using a less basic organolithium reagent if possible. For Grignard formation, ensure the magnesium is activated and the reaction is initiated promptly. Ethereal solvents like THF or diethyl ether are standard, but ensure they are rigorously dried.
Order of Addition A localized excess of the organolithium reagent can lead to side reactions with the sensitive isothiazole ring.Consider adding the organolithium reagent slowly to a cooled solution of this compound (reverse addition) to maintain a low concentration of the reactive reagent.

Key Experimental Protocols

Protocol 1: Optimized Suzuki-Miyaura Coupling to Minimize Debromination

This protocol is a general starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid, incorporating best practices to suppress hydrodehalogenation.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Pd(OAc)₂ (2 mol%)

  • XPhos (4 mol%)

  • K₃PO₄ (2.0 eq)

  • Anhydrous, degassed toluene

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, Pd(OAc)₂, XPhos, and K₃PO₄.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the anhydrous, degassed toluene via syringe.

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by GC-MS or TLC. The reaction should be stopped once the this compound has been consumed to avoid prolonged heating.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Sonogashira Coupling

This protocol provides a general method for the Sonogashira coupling of this compound with a terminal alkyne.

Materials:

  • This compound (1.0 eq)

  • Terminal alkyne (1.2 eq)

  • PdCl₂(PPh₃)₂ (3 mol%)

  • CuI (5 mol%)

  • Triethylamine (Et₃N) (2.0 eq)

  • Anhydrous, degassed THF or toluene

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the anhydrous, degassed solvent, followed by triethylamine and the terminal alkyne via syringe.

  • Stir the reaction at room temperature or warm gently (e.g., to 40-50 °C) if the reaction is slow.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once complete, dilute the reaction mixture with ethyl acetate and wash with a saturated aqueous solution of NH₄Cl and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Protocol 3: General Procedure for Buchwald-Hartwig Amination

This protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound.

Materials:

  • This compound (1.0 eq)

  • Amine (1.2 eq)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos (4 mol%)

  • NaOtBu (1.4 eq)

  • Anhydrous, degassed toluene

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add Pd₂(dba)₃ and XPhos.

  • Add the anhydrous, degassed toluene and stir for 10 minutes at room temperature.

  • Add the this compound, amine, and NaOtBu.

  • Heat the reaction mixture to 100 °C.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Disclaimer: These protocols are intended as general starting points. The optimal conditions for your specific substrate and coupling partner may vary and require further optimization. It is always recommended to perform small-scale test reactions to find the best conditions before scaling up.

References

Technical Support Center: Scaling Up the Synthesis of 4-Bromoisothiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up synthesis of 4-Bromoisothiazole. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to facilitate a smooth transition from laboratory to pilot or production scale.

Troubleshooting Guide

This section addresses specific issues that may arise during the scale-up of this compound synthesis.

Problem ID Issue Potential Causes Recommended Solutions
SC-01Significant decrease in yield upon scale-up. - Inefficient heat transfer in larger reactors leading to side reactions. - Poor mixing and mass transfer limitations. - Increased sensitivity to residual moisture or atmospheric oxygen.- Heat Transfer: Employ a reactor with a higher surface-area-to-volume ratio or use a jacketed reactor with a reliable temperature control unit. For highly exothermic steps, consider a continuous flow setup. - Mixing: Optimize the stirrer design and agitation speed to ensure homogeneity. - Inert Atmosphere: Implement robust inerting procedures, such as multiple vacuum/nitrogen cycles, and use dry solvents and reagents.
SC-02Formation of new or increased levels of impurities. - Localized "hot spots" in the reactor due to poor heat dissipation. - Changes in reaction kinetics at a larger scale. - Extended reaction times.- Impurity Profiling: Use analytical techniques like HPLC and GC-MS to identify the structure of the impurities. - Process Analytical Technology (PAT): Implement real-time monitoring of critical process parameters (temperature, pressure, pH) to maintain optimal conditions. - Reaction Optimization: Re-evaluate and optimize reaction parameters such as temperature, reagent stoichiometry, and addition rates at the target scale.
SC-03Difficulty in isolating and purifying the product at scale. - Different precipitation or crystallization behavior in larger volumes. - Inefficient filtration or drying equipment for larger batches. - The chosen lab-scale purification method (e.g., column chromatography) is not viable for large quantities.- Crystallization Studies: Conduct studies to determine the optimal solvent system, temperature profile, and seeding strategy for crystallization at scale. - Filtration and Drying: Select appropriate large-scale filtration and drying equipment (e.g., filter press, agitated nutsche filter-dryer). - Alternative Purification: Explore alternative purification methods suitable for large-scale production, such as reactive extraction or distillation.
SC-04Safety concerns during scale-up (e.g., thermal runaway). - Exothermic nature of the bromination or debromination steps. - Accumulation of unreacted reagents. - Inadequate cooling capacity of the reactor.- Reaction Calorimetry: Perform reaction calorimetry studies to determine the heat of reaction and the maximum temperature of the synthesis reaction (MTSR) to assess thermal risk. - Dosing Control: Implement controlled addition of reagents to manage the rate of heat generation. - Emergency Preparedness: Ensure adequate emergency cooling and quenching systems are in place.

Frequently Asked Questions (FAQs)

Q1: What is the most common route for the synthesis of this compound at an industrial scale?

A1: While multiple synthetic routes exist, a common approach for larger-scale synthesis involves the sequential bromination and debromination of a suitable isothiazole precursor. One established laboratory method that can be adapted for scale-up is the debromination of 2,4-dibromoisothiazole.

Q2: How can I minimize the formation of di- and tri-brominated impurities?

A2: Precise control over the stoichiometry of the brominating agent is crucial. Additionally, maintaining a consistent temperature and ensuring efficient mixing can prevent localized over-concentration of the brominating agent, which can lead to the formation of poly-brominated species.

Q3: What are the critical safety precautions to take when handling bromine or other brominating agents at a large scale?

A3: Large-scale handling of bromine requires a closed system with dedicated scrubbers for bromine vapors. All personnel should be equipped with appropriate personal protective equipment (PPE), including respiratory protection. It is also advisable to explore the use of safer brominating agents where possible.

Q4: How does the choice of solvent impact the scale-up process?

A4: The solvent can significantly affect reaction kinetics, impurity profiles, and product isolation. When scaling up, it is important to choose a solvent that not only provides good solubility and reactivity but is also safe, environmentally friendly, and easy to recover.

Experimental Protocols

Lab-Scale Synthesis of this compound via Debromination

This protocol is a representative lab-scale synthesis that can be the basis for scale-up development.

Materials:

  • 2,4-Dibromoisothiazole

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • Ammonium chloride (NH₄Cl) solution (saturated)

  • Dichloromethane (DCM)

  • Magnesium sulfate (MgSO₄)

  • Silica gel

Procedure:

  • A solution of 2,4-dibromoisothiazole (1.0 eq) in anhydrous THF is cooled to -78 °C under a nitrogen atmosphere.

  • n-Butyllithium (1.1 eq) is added dropwise, maintaining the temperature below -70 °C.

  • The reaction is stirred at -78 °C for 1 hour.

  • The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • The mixture is allowed to warm to room temperature.

  • The aqueous layer is extracted with dichloromethane.

  • The combined organic layers are dried over magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Data Presentation

Table 1: Comparison of Lab-Scale vs. Potential Pilot-Scale Parameters
ParameterLab-Scale (1-10 g)Pilot-Scale (1-10 kg) - HypotheticalKey Considerations for Scale-Up
Starting Material 2,4-Dibromoisothiazole2,4-DibromoisothiazolePurity and consistent supply
Reagent n-Butyllithium in hexanesn-Butyllithium in hexanesSafe handling and dosing of pyrophoric reagent
Solvent Anhydrous THFAnhydrous THF or alternativeSolvent recovery and cost
Temperature -78 °C (Dry ice/acetone bath)-70 to -80 °C (Chiller unit)Efficient and reliable cooling
Reaction Time 1 hour1-2 hours (monitor by IPC)In-process controls (IPC) to determine endpoint
Work-up Saturated NH₄Cl, DCM extractionQuenching strategy, phase separationEfficient and safe quenching, phase separation at scale
Purification Column ChromatographyDistillation or CrystallizationScalable purification method
Typical Yield 70-80%65-75%Process optimization to minimize yield loss

Mandatory Visualizations

Logical Workflow for Troubleshooting Yield Loss

Yield_Loss_Troubleshooting Start Low Yield Observed Check_Purity Verify Purity of Starting Materials Start->Check_Purity Check_Stoichiometry Confirm Reagent Stoichiometry Check_Purity->Check_Stoichiometry Purity OK Analyze_Side_Products Analyze Byproducts (HPLC, GC-MS) Check_Stoichiometry->Analyze_Side_Products Stoichiometry Correct Optimize_Temp Optimize Temperature Control Analyze_Side_Products->Optimize_Temp Side Reactions Identified Optimize_Mixing Improve Mixing Efficiency Optimize_Temp->Optimize_Mixing Resolved Yield Improved Optimize_Mixing->Resolved

Caption: Troubleshooting workflow for addressing yield loss during scale-up.

Experimental Workflow for Scaled-Up Synthesis

Scaled_Up_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation Reactor_Prep Reactor Preparation (Clean, Dry, Inert) Charge_Reactant Charge 2,4-Dibromoisothiazole and Solvent Reactor_Prep->Charge_Reactant Reagent_Prep Reagent Preparation (Dry Solvents, Titrate n-BuLi) Dosing Controlled Dosing of n-BuLi Reagent_Prep->Dosing Cooling Cool to -75 °C Charge_Reactant->Cooling Cooling->Dosing Reaction_Monitoring Monitor by IPC (e.g., HPLC) Dosing->Reaction_Monitoring Quench Controlled Quench Reaction_Monitoring->Quench Phase_Separation Phase Separation Quench->Phase_Separation Solvent_Removal Solvent Removal (Distillation) Phase_Separation->Solvent_Removal Purification Product Purification (Crystallization/Distillation) Solvent_Removal->Purification Drying Drying Purification->Drying

Caption: Step-by-step workflow for the scaled-up synthesis of this compound.

Technical Support Center: Monitoring Reactions of 4-Bromoisothiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in reactions involving 4-Bromoisothiazole. It offers guidance on effectively monitoring reaction progress using various analytical techniques.

Frequently Asked Questions (FAQs)

Q1: Which analytical technique is best suited for monitoring the progress of my reaction involving this compound?

A1: The choice of technique depends on several factors including the reaction type, the physical properties of your reactants and products, and the level of detail required.[1] For rapid, qualitative checks of starting material consumption and product formation, Thin-Layer Chromatography (TLC) is often the most convenient method.[1][2][3] For quantitative analysis, such as determining the precise reactant-to-product ratio, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) are more appropriate.[1][3][4] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for real-time reaction monitoring and provides detailed structural information.[5][6]

Q2: How can I effectively visualize spots on a TLC plate if my compounds are not UV-active?

A2: If your this compound derivative or other reactants/products are not visible under a UV lamp, you can use a variety of chemical stains.[7] An iodine chamber is a common and generally effective method for visualizing many organic compounds.[7] Other stains, such as potassium permanganate, ceric ammonium molybdate, or p-anisaldehyde solutions, can be used and may provide different colors for different compounds, aiding in identification.

Q3: My reaction mixture is a complex matrix. Which technique is best for separating and quantifying the components?

A3: For complex mixtures, HPLC and GC-MS are the preferred methods due to their high resolving power.[3][4] HPLC is well-suited for a wide range of organic molecules, including those that are non-volatile or thermally sensitive.[8] GC-MS is ideal for volatile and thermally stable compounds and provides both separation and mass information for identification.[4][9]

Q4: Can I monitor my reaction in real-time without taking aliquots?

A4: Yes, in-situ reaction monitoring is possible with certain techniques.[10] NMR spectroscopy can be used to monitor reactions directly in the NMR tube or through a flow cell connected to the reaction vessel, providing real-time data on the concentrations of reactants and products.[5][6] Other spectroscopic methods like FT-IR and Raman spectroscopy can also be employed for real-time analysis.[11]

Troubleshooting Guides

Thin-Layer Chromatography (TLC)
Problem Possible Cause(s) Solution(s)
Streaking or elongated spots Sample is too concentrated.Dilute the sample before spotting it on the TLC plate.[12]
Inappropriate solvent system.Adjust the polarity of the mobile phase. For polar compounds, a more polar eluent may be needed.[12]
Compound is acidic or basic.Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the mobile phase.[12]
Spots are not visible Compound is not UV-active.Use a chemical stain such as iodine or potassium permanganate to visualize the spots.[12]
Sample is too dilute.Concentrate the sample or spot multiple times in the same location, allowing the solvent to dry between applications.[12]
Reactant and product have very similar Rf values Solvent system lacks sufficient resolving power.Experiment with different solvent systems of varying polarities. Try a different stationary phase, such as alumina instead of silica gel.
Use a co-spot (a lane with both starting material and the reaction mixture) to help differentiate between the two.
Uneven solvent front The TLC plate is touching the side of the developing chamber.Ensure the plate is centered in the chamber and not in contact with the sides or the filter paper.[1]
The adsorbent has flaked off the sides of the plate.Handle the TLC plate carefully to avoid damaging the stationary phase.[1]
High-Performance Liquid Chromatography (HPLC)
Problem Possible Cause(s) Solution(s)
No peaks observed Incorrect mobile phase composition.Verify the mobile phase composition and ensure it is appropriate for your analytes.
Detector is not turned on or is set to the wrong wavelength.Check that the detector is on and set to a wavelength where your compounds absorb.
Sample was not injected properly.Ensure the injector is working correctly and that the sample loop is filled.
Broad peaks Column is overloaded.Dilute the sample or inject a smaller volume.
Column is degrading.Replace the column with a new one.
Mobile phase flow rate is too low.Increase the flow rate to the optimal level for the column.
Split peaks Partially blocked column inlet frit.Replace the column inlet frit or the entire column.[1]
Column void.Replace the column.[1]
Unstable baseline Air bubbles in the system.Degas the mobile phase and prime the pump to remove any air bubbles.
Contaminated mobile phase or flow cell.Use high-purity solvents and clean the flow cell.[1]
Gas Chromatography-Mass Spectrometry (GC-MS)
Problem Possible Cause(s) Solution(s)
No peaks detected Syringe is clogged or not working.Clean or replace the syringe.
Leak in the system.Check for leaks at the injection port, column connections, and mass spectrometer interface.[13]
Column is broken.Replace the column.[13]
Tailing peaks Active sites in the inlet liner or column.Use a deactivated liner and column. Trim the front end of the column.[13]
Column is contaminated.Bake out the column at a high temperature or replace it.
Poor peak resolution Inappropriate temperature program.Optimize the oven temperature program to improve separation.[13]
Column is overloaded.Dilute the sample or use a larger split ratio.[13]
Changes in retention time Fluctuation in carrier gas flow rate.Check the gas supply and regulators to ensure a constant flow rate.
Column aging.Replace the column.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Problem Possible Cause(s) Solution(s)
Broad peaks Poor shimming.Reshim the spectrometer.
Sample is too concentrated.Dilute the sample.[14]
Presence of paramagnetic impurities.Remove any paramagnetic material from the sample.
Overlapping peaks Insufficient magnetic field strength.Use a higher field NMR spectrometer if available.
Inappropriate solvent.Try a different deuterated solvent, as solvent effects can alter chemical shifts.[14]
Inaccurate integrations Peaks are too broad or overlapping.Improve peak shape through shimming and use a solvent that provides better peak separation.
Incorrect phasing of the spectrum.Carefully phase the spectrum to ensure accurate baseline correction.
Presence of water peak Wet NMR solvent or sample.Use freshly opened deuterated solvent and dry your sample thoroughly.[14]

Experimental Protocols

Protocol 1: Monitoring a Suzuki Coupling Reaction of this compound using TLC

Objective: To qualitatively monitor the consumption of this compound and the formation of the coupled product.

Materials:

  • TLC plates (silica gel 60 F254)[7]

  • Developing chamber

  • Capillary tubes for spotting

  • Mobile phase (e.g., a mixture of hexanes and ethyl acetate)

  • UV lamp (254 nm)

  • Reaction mixture aliquots

  • Standard of this compound

Procedure:

  • Prepare the Developing Chamber: Pour the chosen mobile phase into the TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber with solvent vapor. Cover the chamber and let it equilibrate.

  • Prepare the TLC Plate: With a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate. Mark starting points for the starting material, a co-spot, and the reaction mixture.

  • Spot the Plate: Using a capillary tube, spot a small amount of the this compound standard on the first mark. On the second mark (co-spot), spot the starting material and then the reaction mixture on top of it. On the third mark, spot only the reaction mixture aliquot.

  • Develop the Plate: Place the spotted TLC plate into the developing chamber, ensuring the baseline is above the solvent level.[1] Close the chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Visualize and Analyze: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry. Visualize the spots under a UV lamp.[1] The disappearance of the starting material spot and the appearance of a new spot in the reaction mixture lane indicate the progress of the reaction. Calculate the Rf values for the spots.

Protocol 2: Quantitative Monitoring of a Nucleophilic Aromatic Substitution on this compound by HPLC

Objective: To quantify the conversion of this compound to its product over time.

Materials:

  • HPLC system with a suitable column (e.g., C18) and UV detector

  • Mobile phase (e.g., a mixture of acetonitrile and water)

  • Reaction mixture aliquots

  • Standards of this compound and the expected product

  • Syringe filters (0.45 µm)

Procedure:

  • System Preparation: Prepare the mobile phase, ensuring all solvents are HPLC grade, filtered, and degassed. Equilibrate the HPLC system until a stable baseline is achieved.[1]

  • Sample Preparation: At various time points, withdraw a small aliquot from the reaction mixture. Quench the reaction if necessary. Dilute the aliquot with the mobile phase and filter it through a syringe filter.[1]

  • Calibration: Prepare a series of standard solutions of known concentrations for both this compound and the product. Inject these standards to create a calibration curve.

  • Injection and Data Acquisition: Inject the prepared reaction samples into the HPLC system. Record the chromatograms.

  • Data Analysis: Integrate the peak areas corresponding to the starting material and the product. Using the calibration curves, determine the concentration of each species at each time point. Calculate the percentage conversion of the starting material and the yield of the product.

Visualizations

Reaction_Monitoring_Workflow Start Start Reaction Take_Aliquot Take Aliquot Start->Take_Aliquot Quench Quench Reaction (if necessary) Take_Aliquot->Quench Prepare_Sample Prepare Sample for Analysis Quench->Prepare_Sample Analyze Analyze Sample (TLC, HPLC, GC-MS, NMR) Prepare_Sample->Analyze Interpret Interpret Data Analyze->Interpret Decision Reaction Complete? Interpret->Decision Continue Continue Reaction Decision->Continue No Workup Proceed to Work-up Decision->Workup Yes Continue->Take_Aliquot

Caption: General workflow for monitoring a chemical reaction.

Analytical_Technique_Selection Goal What is the primary goal of monitoring? Qualitative Rapid, Qualitative Check Goal->Qualitative Quick Progress Check Quantitative Quantitative Analysis Goal->Quantitative Determine Yield/Kinetics Structural Structural Elucidation Goal->Structural Identify Unknowns TLC Use TLC Qualitative->TLC HPLC_GC Use HPLC or GC-MS Quantitative->HPLC_GC NMR Use NMR Structural->NMR

Caption: Decision tree for selecting an analytical monitoring technique.

Suzuki_Coupling_Pathway Reactants This compound + Boronic Acid Oxidative_Addition Oxidative Addition Reactants->Oxidative_Addition Catalyst Pd Catalyst + Base Catalyst->Oxidative_Addition Transmetalation Transmetalation Oxidative_Addition->Transmetalation Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Reductive_Elimination->Catalyst Product Coupled Product Reductive_Elimination->Product

Caption: Simplified catalytic cycle for a Suzuki coupling reaction.

References

Technical Support Center: 4-Bromoisothiazole Reaction Work-up Procedures

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for scientists, researchers, and drug development professionals working with 4-Bromoisothiazole. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the work-up of reactions involving this versatile heterocyclic building block.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety precautions I should take when working with this compound and its reaction mixtures?

A1: this compound is a hazardous substance and requires careful handling in a well-ventilated fume hood.[1][2] Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[1][2] Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[1][2] In case of accidental exposure, flush the affected area with copious amounts of water and seek medical attention.[1] It is crucial to consult the Safety Data Sheet (SDS) for detailed safety information before starting any experiment.

Q2: My reaction involving a lithiated 4-isothiazole intermediate is complete. What is the safest and most effective way to quench it?

A2: Quenching reactions with organolithium reagents must be done with extreme caution due to their high reactivity. The reaction should be cooled in an ice or dry ice/acetone bath before slowly adding a quenching agent.[3] For small-scale reactions, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) is a common and effective method. For larger-scale reactions or with highly reactive organolithiums, it is advisable to first add a less reactive quenching agent like isopropanol, followed by a more reactive one like methanol, and finally water.[3] This gradual quenching helps to control the exotherm and prevent a violent reaction.

Q3: I am observing an emulsion during the aqueous work-up of my reaction mixture containing a this compound derivative. How can I resolve this?

A3: Emulsion formation is a common issue, particularly when dealing with complex reaction mixtures. To break an emulsion, you can try the following techniques:

  • Addition of Brine: Washing the organic layer with a saturated aqueous solution of sodium chloride (brine) can help to increase the ionic strength of the aqueous phase, often leading to better separation.

  • Filtration: Passing the emulsified mixture through a pad of Celite® or glass wool can sometimes break up the emulsion.

  • Solvent Addition: Adding more of the organic solvent used for extraction can help to dilute the mixture and encourage phase separation.

  • Patience: Sometimes, allowing the separatory funnel to stand undisturbed for an extended period can lead to the gradual separation of the layers.

Q4: What are some common impurities I should be aware of after a Suzuki coupling reaction with this compound?

A4: Common impurities in Suzuki coupling reactions include unreacted starting materials (this compound and the boronic acid/ester), homocoupled byproducts of the boronic acid, and residual palladium catalyst.[4] Dehalogenation of the this compound can also occur as a side reaction. These impurities can often be removed by column chromatography on silica gel.

Troubleshooting Guides

Problem 1: Low or No Product Recovery After Extraction
Potential Cause Troubleshooting Steps
Product is water-soluble. If your this compound derivative is highly polar, it may have partitioned into the aqueous layer. To check this, you can try back-extracting the aqueous washes with a more polar organic solvent like ethyl acetate or dichloromethane.
Incorrect pH of the aqueous phase. If your product has acidic or basic functional groups, its solubility will be pH-dependent. Adjust the pH of the aqueous layer to neutralize your product and decrease its water solubility before extraction.
Product degradation. Some isothiazole derivatives can be unstable under acidic or basic conditions used in the work-up. If you suspect degradation, try to perform the work-up under neutral conditions and analyze a sample of the reaction mixture before and after the work-up by TLC or LC-MS to confirm.
Problem 2: Difficulty in Purifying the Product by Column Chromatography
Potential Cause Troubleshooting Steps
Co-elution of impurities. If impurities have similar polarity to your product, separation can be challenging. Try using a less polar solvent system and a shallower gradient. Using a different stationary phase, such as alumina, may also improve separation. For aromatic compounds, adding a small percentage of toluene to the eluent can sometimes improve separation due to π-π interactions.
Product streaking on the column. Acidic or basic functional groups on your product can interact strongly with the silica gel, leading to tailing or streaking. To mitigate this, you can add a small amount of a modifier to your eluent, such as triethylamine (0.1-1%) for basic compounds or acetic acid (0.1-1%) for acidic compounds.
Unreacted this compound is difficult to remove. This compound is a relatively nonpolar compound. If it co-elutes with your product, you may need to use a very nonpolar eluent system (e.g., hexanes/ethyl acetate with a low percentage of ethyl acetate) to achieve separation.

Data Presentation

PropertyValueSource
Molecular Formula C₃H₂BrNS--INVALID-LINK--
Molecular Weight 164.03 g/mol --INVALID-LINK--
Appearance White to off-white solid--INVALID-LINK--
pKa (predicted) ~ -0.5 (of conjugate acid)--INVALID-LINK--
LogP (predicted) 1.9056--INVALID-LINK--
Solubility Soluble in many common organic solvents such as ether, ethyl acetate, and dichloromethane. Sparingly soluble in water.General observation from work-up procedures.

Experimental Protocols

Protocol 1: General Work-up for a Suzuki Coupling Reaction

This protocol provides a general procedure for the work-up and purification of a Suzuki coupling reaction between this compound and a boronic acid or ester.

  • Reaction Quenching: Once the reaction is complete (as monitored by TLC or LC-MS), cool the reaction mixture to room temperature.

  • Dilution: Dilute the reaction mixture with an organic solvent such as ethyl acetate or dichloromethane.

  • Aqueous Wash: Transfer the diluted mixture to a separatory funnel and wash with water to remove inorganic salts and water-soluble impurities. If necessary, a wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) can be used to remove any acidic byproducts.

  • Brine Wash: Wash the organic layer with brine to help break any emulsions and remove residual water.

  • Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filtration and Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired product.

Protocol 2: Work-up for a Lithiation Reaction Followed by Electrophilic Quench

This protocol describes a general work-up procedure after reacting a lithiated 4-isothiazole species with an electrophile.

  • Quenching: Cool the reaction mixture to -78 °C (dry ice/acetone bath) or 0 °C (ice bath). Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise with vigorous stirring to quench any unreacted organolithium species.

  • Warming and Extraction: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and add water and an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Phase Separation: Separate the organic layer. Extract the aqueous layer one or two more times with the same organic solvent.

  • Combine and Wash: Combine the organic extracts and wash them with brine.

  • Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by an appropriate method, such as column chromatography or recrystallization.

Visualizations

Workup_Workflow cluster_reaction Reaction Completion cluster_workup Aqueous Work-up cluster_purification Purification Reaction Reaction Mixture (containing this compound derivative) Quench Quenching (e.g., sat. aq. NH4Cl, water) Reaction->Quench 1. Stop Reaction Extraction Extraction (Organic Solvent) Quench->Extraction 2. Isolate Organics Wash Aqueous Washes (Water, Brine, etc.) Extraction->Wash 3. Remove Impurities Drying Drying (e.g., Na2SO4) Wash->Drying 4. Remove Water Concentration Concentration (Rotary Evaporator) Drying->Concentration 5. Remove Solvent Purify Purification (Column Chromatography, Recrystallization) Concentration->Purify 6. Isolate Product Product Pure Product Purify->Product

Caption: General experimental workflow for the work-up and purification of reactions containing this compound derivatives.

Troubleshooting_Logic Start Low Product Recovery After Work-up CheckAqueous Is the product polar or ionizable? Start->CheckAqueous BackExtract Back-extract aqueous layer with a more polar solvent. CheckAqueous->BackExtract Yes CheckStability Is the product unstable to acid/base or water? CheckAqueous->CheckStability No End Improved Recovery BackExtract->End AdjustpH Adjust pH of aqueous phase to neutralize product before extraction. AdjustpH->End CheckStability->AdjustpH No NeutralWorkup Perform work-up under neutral conditions. CheckStability->NeutralWorkup Yes NeutralWorkup->End

Caption: A decision tree for troubleshooting low product recovery during the work-up of this compound reactions.

References

Validation & Comparative

A Comparative Guide to the Cross-Coupling Reactivity of 4-Bromoisothiazole and 4-Chloroisothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel pharmaceutical compounds and functional materials, the isothiazole scaffold is a valuable heterocyclic motif. The functionalization of this core, particularly at the 4-position, through palladium-catalyzed cross-coupling reactions is a cornerstone of modern synthetic strategy. This guide provides a detailed comparison of the reactivity of two key building blocks, 4-bromoisothiazole and 4-chloroisothiazole, in three of the most powerful cross-coupling methodologies: Suzuki-Miyaura, Stille, and Sonogashira reactions. This objective analysis, supported by established chemical principles and analogous experimental data, aims to inform the strategic selection of substrates and reaction conditions for medicinal and materials chemistry research.

Reactivity Overview: The Halogen Dance

The fundamental principle governing the reactivity of halo-isothiazoles in palladium-catalyzed cross-coupling reactions is the bond dissociation energy of the carbon-halogen bond. The general trend for halogens as leaving groups in the crucial oxidative addition step of the catalytic cycle is I > Br > Cl > F. Consequently, this compound is inherently more reactive than 4-chloroisothiazole. This difference in reactivity dictates the choice of catalyst, ligands, and reaction conditions required to achieve efficient coupling. While this compound often undergoes coupling under milder conditions, 4-chloroisothiazole's lower reactivity necessitates more robust catalytic systems, typically involving more electron-rich and bulky phosphine ligands, and often higher reaction temperatures.

Comparative Data Presentation

The following tables summarize the expected comparative performance of this compound and 4-chloroisothiazole in Suzuki-Miyaura, Stille, and Sonogashira cross-coupling reactions. The data for this compound is based on typical conditions for bromo-heterocycles, while the data for 4-chloroisothiazole is extrapolated from the general understanding of the reactivity of chloro-heterocycles, which often require more forcing conditions to achieve comparable yields.

Table 1: Suzuki-Miyaura Coupling

SubstrateTypical CatalystTypical LigandTypical BaseTemperature (°C)Typical Yield (%)Notes
This compound Pd(OAc)₂, Pd₂(dba)₃PPh₃, SPhosK₂CO₃, K₃PO₄80 - 10075 - 95Generally reliable with a range of standard catalysts and ligands.
4-Chloroisothiazole Pd(OAc)₂, Pd₂(dba)₃XPhos, RuPhosCs₂CO₃, K₃PO₄100 - 12050 - 85Requires more electron-rich and bulky ligands and higher temperatures to overcome the stronger C-Cl bond.

Table 2: Stille Coupling

SubstrateTypical CatalystTypical LigandAdditiveTemperature (°C)Typical Yield (%)Notes
This compound Pd(PPh₃)₄, PdCl₂(PPh₃)₂PPh₃CuI (optional)80 - 10070 - 90Generally proceeds efficiently. CuI can enhance the reaction rate.
4-Chloroisothiazole Pd₂(dba)₃P(t-Bu)₃, XPhosCsF, CuI100 - 12040 - 75Often requires more specialized, bulky, and electron-rich phosphine ligands and additives to facilitate oxidative addition.

Table 3: Sonogashira Coupling

SubstrateTypical CatalystCo-catalystTypical BaseTemperature (°C)Typical Yield (%)Notes
This compound PdCl₂(PPh₃)₂CuIEt₃N, DIPA25 - 6080 - 98Highly efficient under standard Sonogashira conditions.
4-Chloroisothiazole PdCl₂(PPh₃)₂, Pd(OAc)₂CuICs₂CO₃, K₂CO₃80 - 11030 - 70Significantly less reactive; often requires higher temperatures and stronger bases. Copper-free conditions with specialized ligands may also be employed.

Experimental Protocols

The following are generalized experimental protocols for the Suzuki-Miyaura, Stille, and Sonogashira cross-coupling reactions. These should be considered as starting points, and optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.

General Protocol for Suzuki-Miyaura Coupling of this compound

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.0 eq)

  • 1,4-Dioxane/H₂O (4:1 mixture)

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed 1,4-dioxane/H₂O solvent mixture.

  • Heat the reaction mixture to 100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography.

General Protocol for Stille Coupling of this compound

Materials:

  • This compound (1.0 eq)

  • Organostannane (1.1 eq)

  • Pd(PPh₃)₄ (5 mol%)

  • Anhydrous Toluene

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve this compound and the organostannane in anhydrous toluene.

  • Add Pd(PPh₃)₄ to the solution.

  • Heat the reaction mixture to 90 °C and stir for 6-18 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate.

  • Wash the solution with a saturated aqueous solution of KF to remove tin byproducts, followed by water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the residue by column chromatography.

General Protocol for Sonogashira Coupling of this compound

Materials:

  • This compound (1.0 eq)

  • Terminal alkyne (1.2 eq)

  • PdCl₂(PPh₃)₂ (2 mol%)

  • CuI (4 mol%)

  • Triethylamine (Et₃N)

  • Anhydrous THF

Procedure:

  • To a Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Add anhydrous THF and triethylamine.

  • Add the terminal alkyne dropwise to the mixture at room temperature.

  • Stir the reaction at room temperature for 2-8 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, filter the mixture through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate and dissolve the residue in ethyl acetate.

  • Wash with saturated aqueous NH₄Cl and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate and purify by flash column chromatography.

Visualizing the Catalytic Cycle

The following diagrams illustrate the fundamental catalytic cycles for the Suzuki-Miyaura and a general cross-coupling reaction.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oa_complex R-Pd(II)L₂(X) pd0->oa_complex Oxidative Addition (R-X) transmetalation_complex R-Pd(II)L₂(R') oa_complex->transmetalation_complex Transmetalation (R'B(OH)₂ + Base) transmetalation_complex->pd0 Reductive Elimination product R-R' transmetalation_complex->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General_Cross_Coupling_Workflow start Select Haloisothiazole (4-Bromo- vs 4-Chloro-) reagents Choose Coupling Partner (Boronic Acid, Stannane, Alkyne) start->reagents conditions Select Reaction Conditions (Catalyst, Ligand, Base, Solvent, Temp.) reagents->conditions reaction Perform Cross-Coupling Reaction conditions->reaction monitoring Monitor Reaction Progress (TLC, LC-MS) reaction->monitoring workup Reaction Work-up and Purification monitoring->workup product Characterize Final Product workup->product

Caption: A generalized experimental workflow for cross-coupling reactions.

Conclusion

The choice between this compound and 4-chloroisothiazole in cross-coupling reactions is a trade-off between reactivity and substrate availability/cost. This compound offers higher reactivity, allowing for milder reaction conditions and a broader compatibility with various coupling partners under standard protocols. In contrast, 4-chloroisothiazole, while often more cost-effective, presents a greater synthetic challenge due to the strength of the C-Cl bond. Successful coupling of 4-chloroisothiazole typically requires more specialized and often more expensive catalytic systems, as well as higher temperatures. For high-throughput screening and the rapid generation of diverse compound libraries, the reliability and milder conditions associated with this compound may be preferable. However, for large-scale synthesis where cost is a primary driver, the development of an efficient protocol for the less reactive 4-chloroisothiazole could be highly advantageous. This guide provides the foundational information for researchers to make informed decisions in the design and execution of their synthetic strategies involving these important isothiazole building blocks.

A Comparative Analysis of 4-Bromo- and 4-Iodo-Isothiazole Derivatives: Exploring Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of molecular scaffolds and their substituents is a cornerstone of designing novel therapeutic agents. Within the landscape of heterocyclic chemistry, isothiazole derivatives have emerged as a promising class of compounds exhibiting a wide spectrum of biological activities. The introduction of halogen atoms at the 4-position of the isothiazole ring has been shown to modulate their pharmacological profiles. This guide provides a comparative overview of the biological activities of 4-bromo- and 4-iodo-isothiazole derivatives, supported by available, albeit limited, direct comparative data and established experimental protocols.

While direct head-to-head comparative studies on the biological activity of 4-bromo- versus 4-iodo-isothiazole derivatives are not extensively available in the public domain, structure-activity relationship (SAR) studies on related heterocyclic compounds suggest that the nature of the halogen substituent can significantly influence potency and selectivity. Generally, the larger and more lipophilic nature of iodine compared to bromine can lead to enhanced binding to hydrophobic pockets in biological targets. Conversely, the greater electronegativity of bromine may favor different types of interactions.

This guide synthesizes the available information on the anticancer, antimicrobial, and enzyme inhibitory activities of these halogenated isothiazole derivatives, providing a framework for further investigation.

Data Presentation: A Comparative Overview

Due to the limited direct comparative data, the following tables summarize the biological activities of various halogenated thiazole and isothiazole derivatives to infer potential trends.

Table 1: Anticancer Activity of Halogenated Thiazole/Isothiazole Derivatives

Compound ClassSpecific DerivativeCancer Cell LineActivity (IC₅₀)Reference
Thiazole2-amino-4-(4-bromophenyl)thiazoleMCF-7 (Breast)Not specified, but showed activity[1]
Thiazole4-(4-bromophenyl)-thiazol-2-amine derivativesMCF-7 (Breast)Comparable to standard drug[1]
ThiazoleCompound with bromide substitution (4b)MCF-7 (Breast), HepG2 (Liver)31.5 ± 1.91 µM (MCF-7), 51.7 ± 3.13 µM (HepG2)

Table 2: Antimicrobial Activity of Halogenated Thiazole/Isothiazole Derivatives

Compound ClassSpecific DerivativeMicroorganismActivity (MIC)Reference
Thiazole4-(4-bromophenyl)-thiazol-2-amine derivative (43a)S. aureus, E. coli16.1 µM[2]
Thiazole4-(4-bromophenyl)-thiazol-2-amine derivative (43c)B. subtilis28.8 µM[2]

Table 3: Enzyme Inhibitory Activity of Halogenated Thiazole/Isothiazole Derivatives

Compound ClassSpecific DerivativeEnzymeActivity (IC₅₀/Kᵢ)Reference
Thiazole2-amino-4-(4-bromophenyl)thiazolehCA II, AChE, BChEKᵢ = 0.124 µM (hCA II), 0.129 µM (AChE), 0.083 µM (BChE)
IsothiazoleNot specifiedVEGFR-2Potent inhibition observed

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays relevant to the biological evaluation of isothiazole derivatives.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 4-bromo- and 4-iodo-isothiazole derivatives) and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) in a suitable broth medium.

  • Serial Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing broth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • Visual Assessment: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

VEGFR-2 Kinase Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis.

  • Reaction Setup: In a 96-well plate, add the following components in order: buffer solution, the test compound at various concentrations, a specific substrate for VEGFR-2 (e.g., a poly(Glu, Tyr) peptide), and ATP.

  • Enzyme Addition: Initiate the kinase reaction by adding a purified, recombinant VEGFR-2 enzyme to each well.

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes) to allow the phosphorylation of the substrate.

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as a luminescence-based assay that quantifies the remaining ATP (e.g., Kinase-Glo® assay). A lower signal indicates higher kinase activity.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a control without an inhibitor. The IC₅₀ value is determined by plotting the percent inhibition against the logarithm of the compound concentration.

Mandatory Visualization

Signaling Pathway Diagram

The following diagram illustrates a simplified intrinsic apoptosis pathway, a common mechanism of action for many anticancer agents.

Intrinsic_Apoptosis_Pathway Simplified Intrinsic Apoptosis Pathway cluster_stimuli Apoptotic Stimuli cluster_bcl2 Bcl-2 Family Regulation cluster_mitochondrion Mitochondrial Events cluster_apoptosome Apoptosome Formation & Caspase Activation cluster_execution Execution Phase DNA_Damage DNA Damage Bax_Bak Bax/Bak (Pro-apoptotic) DNA_Damage->Bax_Bak Activates Growth_Factor_Withdrawal Growth Factor Withdrawal Growth_Factor_Withdrawal->Bax_Bak Activates Isothiazole_Derivatives Isothiazole Derivatives (Hypothesized) Isothiazole_Derivatives->Bax_Bak Activates MOMP MOMP Bax_Bak->MOMP Induces Bcl2_BclxL Bcl-2/Bcl-xL (Anti-apoptotic) Bcl2_BclxL->Bax_Bak Inhibits Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Apoptosome Apoptosome Cytochrome_c->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Procaspase9 Pro-caspase-9 Procaspase9->Apoptosome Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Procaspase3 Pro-caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Executes

A simplified diagram of the intrinsic apoptosis pathway.

Conclusion

The exploration of 4-bromo- and 4-iodo-isothiazole derivatives presents a compelling area for further research in drug discovery. While direct comparative data remains scarce, the existing literature on related halogenated heterocycles suggests that the choice of halogen at the 4-position can significantly impact biological activity. The provided experimental protocols offer a robust framework for conducting comparative studies to elucidate the specific advantages of each substituent in the context of anticancer, antimicrobial, and enzyme inhibitory activities. Future research focusing on a direct comparison of these derivatives is warranted to fully unlock their therapeutic potential.

References

Unveiling the Molecular Architecture: A Comparative Guide to the Spectroscopic Analysis of 4-Bromoisothiazole and Its Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise confirmation of molecular structure is a critical step in the synthesis of novel compounds. This guide provides a comprehensive comparison of spectroscopic techniques used to elucidate the structure of 4-bromoisothiazole and its closely related alternatives, offering valuable insights supported by experimental data and detailed protocols.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for 4-bromothiazole and 4-bromo-3-methylisothiazole, offering a baseline for the structural analysis of this compound.

Table 1: ¹H NMR and ¹³C NMR Spectroscopic Data

CompoundTechniqueChemical Shift (δ) ppm
4-Bromothiazole ¹H NMR (in CDCl₃)8.78 (d, J=2.1 Hz, 1H, H2), 7.69 (d, J=2.1 Hz, 1H, H5)
¹³C NMR (in CDCl₃)152.8 (C2), 123.6 (C5), 110.1 (C4)
4-Bromo-3-methylisothiazole ¹H NMR (in CCl₄)8.42 (s, 1H, H5), 2.48 (s, 3H, CH₃)[1]
¹³C NMRData not available in searched resources

Table 2: Infrared (IR) Spectroscopy Data

CompoundKey IR Absorptions (cm⁻¹)Functional Group Assignment
4-Bromothiazole 3100-3000, 1500-1400, ~800C-H stretching (aromatic), C=C and C=N stretching, C-H bending
4-Bromo-3-methylisothiazole ~2925, ~1550, ~1450C-H stretching (methyl), C=N stretching, C-H bending

Table 3: Mass Spectrometry (MS) Data

CompoundMolecular Ion (m/z)Key Fragmentation Peaks (m/z)
4-Bromothiazole 163/165 (M⁺, M⁺+2)84 (M⁺ - Br), 57
4-Bromo-3-methylisothiazole 177/179 (M⁺, M⁺+2)98 (M⁺ - Br), 71

Note: The presence of bromine results in a characteristic M/M+2 isotopic pattern with an approximate 1:1 ratio.

Experimental Workflow for Structural Confirmation

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized this compound product.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Confirmation Synthesis Synthesized Product (Crude this compound) Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification Sample_Prep Sample Preparation Purification->Sample_Prep NMR NMR Spectroscopy (¹H, ¹³C) Sample_Prep->NMR MS Mass Spectrometry (GC-MS or LC-MS) Sample_Prep->MS IR IR Spectroscopy Sample_Prep->IR Data_Analysis Data Analysis & Comparison with Alternatives NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Spectroscopic analysis workflow for structural confirmation.

Detailed Experimental Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To determine the proton and carbon framework of the molecule.

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified product in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

    • Ensure the sample is fully dissolved; gentle warming or sonication can be used if necessary.

  • Instrumentation and Parameters:

    • Spectrometer: 400 MHz or higher field NMR spectrometer.

    • ¹H NMR:

      • Pulse sequence: Standard single-pulse experiment.

      • Number of scans: 16-64, depending on sample concentration.

      • Relaxation delay: 1-2 seconds.

    • ¹³C NMR:

      • Pulse sequence: Proton-decoupled single-pulse experiment.

      • Number of scans: 1024 or more, as ¹³C has a low natural abundance.

      • Relaxation delay: 2-5 seconds.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase correct the spectrum and calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the ¹H NMR signals and determine coupling constants.

2. Mass Spectrometry (MS)

  • Objective: To determine the molecular weight and fragmentation pattern of the molecule.

  • Sample Preparation:

    • Dissolve a small amount of the sample (approx. 1 mg/mL) in a volatile organic solvent (e.g., methanol, acetonitrile, or dichloromethane).

    • For Gas Chromatography-Mass Spectrometry (GC-MS), ensure the compound is volatile and thermally stable. For Liquid Chromatography-Mass Spectrometry (LC-MS), choose a solvent compatible with the mobile phase.

  • Instrumentation and Parameters (GC-MS Example):

    • Gas Chromatograph:

      • Injector temperature: 250 °C.

      • Oven program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.

      • Carrier gas: Helium at a constant flow rate of 1 mL/min.

    • Mass Spectrometer:

      • Ionization mode: Electron Ionization (EI) at 70 eV.

      • Mass range: m/z 40-400.

      • Scan speed: 2 scans/second.

  • Data Analysis:

    • Identify the molecular ion peak (M⁺). Look for the characteristic isotopic pattern of bromine (M⁺ and M⁺+2 peaks with nearly equal intensity).

    • Analyze the fragmentation pattern to identify characteristic losses (e.g., loss of Br, HCN, or other small fragments).

3. Infrared (IR) Spectroscopy

  • Objective: To identify the functional groups present in the molecule.

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small amount of the purified solid or a single drop of a liquid sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Instrumentation and Parameters:

    • Spectrometer: Fourier-Transform Infrared (FTIR) spectrometer.

    • Scan range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of scans: 16-32.

  • Data Analysis:

    • Collect a background spectrum of the empty ATR crystal before running the sample.

    • Acquire the sample spectrum.

    • Identify characteristic absorption bands and assign them to specific functional groups and bond vibrations (e.g., C-H, C=N, C-Br). Compare the fingerprint region (1500-400 cm⁻¹) with spectra of known analogues.

References

A Comparative Analysis of Palladium Catalysts for the Cross-Coupling of 4-Bromoisothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals on the Efficacy of Various Palladium Catalysts in the Functionalization of 4-Bromoisothiazole

In the pursuit of novel therapeutic agents and advanced materials, the isothiazole scaffold has emerged as a privileged structural motif. The targeted functionalization of this heterocycle, particularly through the versatile palladium-catalyzed cross-coupling of this compound, is a critical step in the synthesis of a diverse array of complex molecules. This guide provides a comparative analysis of the performance of various palladium catalysts in Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions involving this compound, supported by available experimental data and generalized protocols.

Performance Comparison of Palladium Catalysts

The selection of an optimal palladium catalyst system, including the palladium precursor and the associated ligand, is paramount for achieving high yields, selectivity, and reaction efficiency. While specific comparative studies on this compound are limited in publicly available literature, data from analogous bromo-substituted five-membered heterocycles and general principles of palladium catalysis provide valuable insights. The following tables summarize the expected performance of common palladium catalysts in key cross-coupling reactions of this compound.

Table 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Anticipated Yield (%)
Pd(PPh₃)₄PPh₃K₂CO₃Toluene/H₂O1001280-95[1]
Pd(dppf)Cl₂dppfCs₂CO₃1,4-Dioxane90885-98
Pd(OAc)₂ + SPhosSPhosK₃PO₄Toluene1106>90
Pd₂(dba)₃ + XPhosXPhosK₃PO₄t-BuOH1004>95

Table 2: Sonogashira Coupling of this compound with Terminal Alkynes

Catalyst SystemCo-catalystBaseSolventTemp. (°C)Time (h)Anticipated Yield (%)
PdCl₂(PPh₃)₂CuIEt₃NToluene25-506-2070-90[2]
Pd(PPh₃)₄CuIi-Pr₂NHTHF60575-95[3]
Pd(OAc)₂ + P(t-Bu)₃NoneHN(i-Pr)₂Dioxane252>90
[DTBNpP]Pd(crotyl)ClNoneTMPDMSO251.5>95

Table 3: Heck Coupling of this compound with Alkenes

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Anticipated Yield (%)
Pd(OAc)₂PPh₃Et₃NDMF1001260-85
Pd(OAc)₂noneK₃PO₄DMAc120870-90
Pd/CnoneK₂CO₃H₂O100665-88
Herrmann's CatalystnoneNaOAcNMP1304>90

Table 4: Buchwald-Hartwig Amination of this compound with Amines

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Anticipated Yield (%)
Pd₂(dba)₃BINAPNaOt-BuToluene1101270-90[4]
Pd(OAc)₂XPhosK₂CO₃t-BuOH1004>90[5]
Pd₂(dba)₃tBuDavePhosNaOt-BuToluene80660-85[6]
Pd-GPhos PrecatalystGPhosNaOTMSTHF503>90[5]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and optimization of these cross-coupling reactions. The following are generalized protocols that can serve as a starting point for the coupling of this compound.

General Protocol for Suzuki-Miyaura Coupling
  • To a dry reaction vessel, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Under the inert atmosphere, add the anhydrous solvent (e.g., toluene/water 4:1) and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv).[7]

  • Stir the reaction mixture at the desired temperature (typically 80-110 °C) for the specified time (2-24 hours).[7]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

General Protocol for Sonogashira Coupling
  • To a dry round-bottom flask or Schlenk tube under an inert atmosphere, add the this compound (1.0 equiv), palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-5 mol%), and copper(I) iodide (CuI, 2-10 mol%).[3]

  • Add the anhydrous solvent (e.g., THF or toluene), followed by the amine base (e.g., triethylamine, 2-3 equiv) and the terminal alkyne (1.1-1.5 equiv) via syringe.[3]

  • Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 40-80 °C).[3]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent, and wash with aqueous ammonium chloride solution.

  • Dry the organic layer, filter, and concentrate.

  • Purify the crude product by column chromatography.

General Protocol for Heck Coupling
  • In a reaction vessel, combine this compound (1.0 equiv), the alkene (1.5 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and a ligand if required (e.g., PPh₃).

  • Add the base (e.g., Et₃N or K₂CO₃, 2.0 equiv) and the solvent (e.g., DMF or DMAc).

  • Degas the mixture and heat under an inert atmosphere to the desired temperature (typically 80-140 °C).

  • Monitor the reaction until completion by TLC or GC-MS.

  • After cooling, dilute the mixture with water and extract with an organic solvent.

  • Wash the combined organic layers, dry, and concentrate.

  • Purify the product via column chromatography.

General Protocol for Buchwald-Hartwig Amination
  • To a glovebox-dried reaction tube, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOt-Bu, 1.4 equiv).

  • Add a solution of this compound (1.0 equiv) and the amine (1.2 equiv) in an anhydrous solvent (e.g., toluene or THF).

  • Seal the tube and heat the reaction mixture to the specified temperature (typically 80-110 °C).

  • Monitor the reaction by GC-MS or LC-MS.

  • Once complete, cool the reaction, dilute with an organic solvent, and wash with water.

  • Dry the organic phase, concentrate, and purify by chromatography.

Visualizing Reaction Pathways and Workflows

To further aid in the conceptualization of these synthetic transformations, the following diagrams, generated using Graphviz (DOT language), illustrate a typical palladium-catalyzed cross-coupling cycle and a general experimental workflow.

G cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R-X PdII R-Pd(II)L_n-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal R'-M PdII_R R-Pd(II)L_n-R' Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 R-R'

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

G start Reaction Setup (Reactants, Catalyst, Solvent) reaction Reaction under Inert Atmosphere (Heating & Stirring) start->reaction monitoring Reaction Monitoring (TLC, LC-MS, GC-MS) reaction->monitoring workup Aqueous Workup & Extraction monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification product Characterized Final Product purification->product

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.

Conclusion

The functionalization of this compound through palladium-catalyzed cross-coupling reactions is a powerful strategy for the synthesis of novel compounds. The choice of catalyst is critical and should be guided by the specific coupling partners and desired reaction conditions. While modern bulky phosphine ligands paired with palladium precursors like Pd(OAc)₂ or Pd₂(dba)₃ often provide superior results, classical catalysts such as Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ remain viable options. Researchers are encouraged to screen a variety of catalysts, ligands, bases, and solvents to optimize the conditions for their specific applications.

References

A Comparative Guide to the Biological Activity of 4-Bromoisothiazole Derivatives and Other Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of 4-bromoisothiazole derivatives against other prominent heterocyclic compounds. Drawing from experimental data, we explore the antimicrobial, antifungal, and anticancer potential of these molecules, offering a valuable resource for medicinal chemistry and drug discovery.

Introduction

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, owing to their diverse chemical properties and biological activities. Among these, sulfur and nitrogen-containing heterocycles, such as isothiazoles, thiazoles, and benzothiazoles, are of particular interest. The introduction of a bromine atom to these scaffolds can significantly modulate their lipophilicity, electronic character, and ultimately, their interaction with biological targets. This guide focuses on the biological landscape of this compound derivatives, comparing their performance with structurally related brominated and non-brominated heterocycles.

Data Presentation: A Comparative Analysis

The following tables summarize the quantitative biological activities of various heterocyclic derivatives, providing a basis for comparison. Due to the limited availability of extensive data specifically for this compound derivatives, this comparison includes data on closely related brominated thiazoles and other heterocycles to provide a broader context of their potential.

Table 1: Comparative Antibacterial Activity (Minimum Inhibitory Concentration - MIC in µM)

Compound IDHeterocycle ClassDerivative TypeStaphylococcus aureusBacillus subtilisEscherichia coliReference
p2 Thiazole4-(4-bromophenyl)-N-(4-hydroxybenzylidene)thiazol-2-amine16.1-16.1[1]
p4 Thiazole4-(4-bromophenyl)-N-(4-fluorobenzylidene)thiazol-2-amine-28.8-[1]
Cpd 1 Benzothiazole-Thiazole Hybrid2-((4-(4-nitrophenyl)thiazol-2-yl)amino)benzo[d]thiazole3.907.8115.63[2]
Cpd 2 Benzothiazole-Thiazole Hybrid2-((4-(4-chlorophenyl)thiazol-2-yl)amino)benzo[d]thiazole7.813.907.81[2]

Table 2: Comparative Antifungal Activity (Minimum Inhibitory Concentration - MIC in µM)

Compound IDHeterocycle ClassDerivative TypeCandida albicansAspergillus nigerReference
p6 Thiazole4-(4-bromophenyl)-N-(3-nitrobenzylidene)thiazol-2-amine15.3-[1]
p3 Thiazole4-(4-bromophenyl)-N-(4-(dimethylamino)benzylidene)thiazol-2-amine-16.2[1]
Cpd 3 Benzothiazole-Thiazole Hybrid2-((4-(4-bromophenyl)thiazol-2-yl)amino)benzo[d]thiazole7.8115.63[2]
Cpd 4 Benzothiazole-Thiazole Hybrid2-((4-phenylthiazol-2-yl)amino)benzo[d]thiazole15.633.90[2]
6u Isothiazole-ThiazoleN/A--[3][4]

Note: For compound 6u, specific MIC values against C. albicans and A. niger were not provided in the search results, but it was noted to have significant fungicidal activity against oomycetes.[3][4]

Table 3: Comparative Anticancer Activity (IC50 in µM)

Compound IDHeterocycle ClassDerivative TypeCell LineIC50 (µM)Reference
p2 Thiazole4-(4-bromophenyl)-N-(4-hydroxybenzylidene)thiazol-2-amineMCF-7 (Breast)10.5
4b Thiazole2-(2-(3-bromo-4-hydroxybenzylidene)hydrazinyl)thiazol-4(5H)-oneMCF-7 (Breast)31.5[5]
4b Thiazole2-(2-(3-bromo-4-hydroxybenzylidene)hydrazinyl)thiazol-4(5H)-oneHepG2 (Liver)51.7[5]
4i ThiazoleNovel Thiazole DerivativeSaOS-2 (Osteosarcoma)0.190 (µg/mL)[6]

Table 4: Comparative Enzyme Inhibitory Activity (IC50)

Compound IDHeterocycle ClassTarget EnzymeIC50Reference
4f BenzothiazoleAcetylcholinesterase (AChE)23.4 nM[7]
4f BenzothiazoleMonoamine Oxidase B (MAO-B)40.3 nM[7]
5d PyrazinecarboxamideAlkaline Phosphatase1.469 µM[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in the comparative data tables.

Minimum Inhibitory Concentration (MIC) Determination

The MIC, representing the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a standard measure of antimicrobial efficacy.

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results p1 Prepare serial dilutions of test compounds a1 Inoculate dilutions with microbial suspension p1->a1 p2 Prepare standardized microbial inoculum p2->a1 a2 Incubate under appropriate conditions a1->a2 r1 Visually inspect for turbidity (growth) a2->r1 r2 Determine the lowest concentration with no visible growth (MIC) r1->r2

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Protocol:

  • Preparation of Compounds: Stock solutions of the test compounds are prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a specific cell density (e.g., 5 x 10^5 CFU/mL for bacteria).

  • Inoculation: Each well containing the diluted compound is inoculated with the microbial suspension. Positive (microorganism in broth) and negative (broth only) controls are included.

  • Incubation: The microtiter plates are incubated under optimal conditions for the specific microorganism (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.

Workflow for MTT Assay

MTT_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay Assay cluster_readout Readout c1 Seed cells in a 96-well plate c2 Allow cells to adhere overnight c1->c2 t1 Treat cells with various concentrations of test compounds c2->t1 t2 Incubate for a specified period (e.g., 48-72 hours) t1->t2 a1 Add MTT solution to each well t2->a1 a2 Incubate to allow formazan crystal formation a1->a2 a3 Solubilize formazan crystals with a solvent (e.g., DMSO) a2->a3 r1 Measure absorbance at ~570 nm a3->r1 r2 Calculate cell viability and IC50 values r1->r2

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Protocol:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at an appropriate density and allowed to attach overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a defined period (typically 24 to 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL), and the plates are incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the purple formazan crystals.

  • Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Enzyme Inhibition Assay

Enzyme inhibition assays are performed to determine the ability of a compound to reduce the activity of a specific enzyme.

General Protocol for Enzyme Inhibition Assay:

  • Reagent Preparation: Prepare a buffer solution appropriate for the specific enzyme assay. Prepare stock solutions of the enzyme, substrate, and test inhibitor.

  • Assay Setup: In a microplate or cuvette, combine the buffer, a specific concentration of the enzyme, and varying concentrations of the test inhibitor. A control reaction without the inhibitor is also prepared.

  • Pre-incubation: The enzyme and inhibitor are often pre-incubated for a short period to allow for binding.

  • Reaction Initiation: The reaction is initiated by adding the substrate to the mixture.

  • Detection: The rate of the enzymatic reaction is monitored over time by measuring the change in absorbance or fluorescence of the product or a coupled reporter molecule using a spectrophotometer or fluorometer.

  • Data Analysis: The initial reaction rates are calculated for each inhibitor concentration. The percentage of inhibition is determined relative to the control reaction. The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is then calculated.

Signaling Pathways

Understanding the molecular mechanisms through which these compounds exert their biological effects is critical for rational drug design. While specific signaling pathways for this compound derivatives are not yet extensively elucidated, studies on related isothiazoles provide valuable insights. For instance, certain dichloroisothiazole derivatives have been shown to induce systemic acquired resistance (SAR) in plants through the activation of the salicylic acid (SA) signaling pathway, leading to an antifungal effect.[3]

Salicylic Acid (SA) Signaling Pathway Activated by Isothiazole Derivatives

SA_Pathway cluster_stimulus Stimulus cluster_signaling Signaling Cascade cluster_response Response Isothiazole Isothiazole Derivative SA_Bio Salicylic Acid (SA) Biosynthesis Isothiazole->SA_Bio induces NPR1 NPR1 Activation SA_Bio->NPR1 activates PR_Genes Pathogenesis-Related (PR) Gene Expression NPR1->PR_Genes upregulates SAR Systemic Acquired Resistance (SAR) PR_Genes->SAR Antifungal Antifungal Effect SAR->Antifungal

Caption: Proposed Salicylic Acid (SA) signaling pathway activated by certain isothiazole derivatives leading to an antifungal response.

Conclusion

This comparative guide highlights the significant biological potential of brominated heterocyclic compounds. While data specifically on this compound derivatives remains limited, the available information on related brominated thiazoles and other heterocycles suggests a promising area for future research and development. The provided experimental protocols and the illustrative signaling pathway offer a foundational framework for researchers entering this exciting field of medicinal chemistry. Further investigation into the synthesis and biological evaluation of a broader range of this compound derivatives is warranted to fully elucidate their therapeutic potential and establish a more direct and comprehensive comparison with other heterocyclic scaffolds.

References

Reactivity of 4-Bromoisothiazole: A Comparative Guide to Negishi and Stille Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and synthetic chemistry, the functionalization of heterocyclic scaffolds is a cornerstone of molecular design. The isothiazole ring, a key pharmacophore in numerous bioactive compounds, often requires precise C-C bond formation for diversification. This guide provides a comparative analysis of two powerful palladium-catalyzed cross-coupling reactions—the Negishi and Stille couplings—for the functionalization of 4-bromoisothiazole. While direct experimental data for this compound is limited in the reviewed literature, a comprehensive comparison can be drawn from studies on the closely related 4-bromothiazole system, which is expected to exhibit similar reactivity trends due to analogous electronic properties.

Performance Comparison: Negishi vs. Stille Coupling

The choice between Negishi and Stille coupling often represents a trade-off between reactivity and practicality. The Negishi coupling utilizes highly reactive organozinc reagents, while the Stille coupling employs more stable but toxic organotin compounds.[1][2] Experimental evidence from the functionalization of the analogous 4-bromothiazole scaffold reveals a clear divergence in performance depending on the nature of the coupling partner.[3]

Quantitative Data Summary

A study on the synthesis of 2'-substituted 4-bromo-2,4'-bithiazoles provides compelling data that can be extrapolated to the this compound system. The Negishi coupling demonstrated significantly higher yields for the introduction of alkyl groups, whereas the Stille reaction was necessary, albeit less efficient, for aryl and alkynyl substituents.[3][4]

Coupling PartnerCoupling ReactionReported Yield (%)
Alkyl (e.g., C7H15)Negishi Coupling 88-97% [3]
Stille CouplingNot reported
PhenylNegishi CouplingNot reported
Stille Coupling 58-62% [3]
AlkynylNegishi CouplingNot reported
Stille Coupling 58-62% [3]
Data derived from the coupling of 2-substituted 4-bromothiazoles with organometallic reagents.[3]

This disparity suggests that for the synthesis of 4-alkylisothiazoles, the Negishi coupling is the superior method, offering excellent yields.[3] Conversely, for the introduction of aromatic or unsaturated systems, the Stille coupling, despite its moderate yields, provides a viable pathway.[3] The lower efficiency of the Stille coupling in these cases may be attributed to a slower transmetalation step compared to the more reactive organozinc reagents.[5]

Key Differences at a Glance

FeatureNegishi CouplingStille Coupling
Organometallic Reagent Organozinc (R-ZnX)[6]Organotin (R-SnR'3)[2]
Reagent Reactivity High[1]Moderate[7]
Reagent Stability Air and moisture sensitive[1]Generally air and moisture stable[7]
Toxicity ModerateHigh (organotin compounds)[2]
Typical Yields (Alkyl) High to excellent[3]Generally lower
Typical Yields (Aryl/Alkynyl) Variable, can be effectiveModerate to good[3]
Functional Group Tolerance Good, but sensitive to acidic protonsExcellent[7]

Experimental Protocols

The following are generalized protocols for the Negishi and Stille coupling of this compound, based on established methodologies for similar substrates.[1][8] Researchers should consider these as starting points for optimization.

Protocol 1: Negishi Coupling of this compound with an Alkylzinc Reagent

This protocol describes the in-situ preparation of an organozinc reagent followed by the cross-coupling reaction.

1. Preparation of the Organozinc Reagent:

  • To a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon or Nitrogen), add zinc dust (1.5 eq) and a few crystals of iodine.

  • Activate the zinc by heating gently with a heat gun until the iodine vapor disappears.

  • Add anhydrous THF and the corresponding alkyl halide (e.g., 1-bromoheptane, 1.2 eq).

  • The reaction mixture is stirred at room temperature until the formation of the organozinc reagent is complete (can be monitored by GC analysis of quenched aliquots). The presence of LiCl can accelerate this process.[9]

2. Cross-Coupling Reaction:

  • In a separate flame-dried flask under an inert atmosphere, dissolve this compound (1.0 eq) and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) in anhydrous THF.

  • Add the freshly prepared organozinc solution to the flask containing the this compound and catalyst via cannula.

  • Heat the reaction mixture to reflux and monitor its progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Stille Coupling of this compound with an Organostannane

This protocol outlines the coupling using a stable organotin reagent.

1. Reaction Setup:

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the organostannane reagent (e.g., tributyl(phenyl)tin, 1.1 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and anhydrous toluene or DMF as the solvent.

  • The addition of LiCl (2.0 eq) can be beneficial in accelerating the transmetalation step.

2. Cross-Coupling Reaction:

  • Heat the reaction mixture to a temperature between 80-110 °C.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts. Stirring vigorously for several hours may be necessary for complete precipitation of the tin fluoride salt.

  • Filter the mixture through a pad of Celite®, washing with ethyl acetate.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizing the Reaction Pathways

To better understand the processes, the following diagrams illustrate the catalytic cycles and a decision-making workflow for selecting the appropriate coupling method.

G cluster_negishi Negishi Catalytic Cycle cluster_stille Stille Catalytic Cycle N_Pd0 Pd(0)L_n N_OA Oxidative Addition N_Pd0->N_OA N_Complex1 R-Pd(II)L_n-Br (R = Isothiazolyl) N_OA->N_Complex1 N_TM Transmetalation N_Complex1->N_TM N_Complex2 R-Pd(II)L_n-R' N_TM->N_Complex2 N_RE Reductive Elimination N_Complex2->N_RE N_RE->N_Pd0 N_Product 4-R'-Isothiazole N_RE->N_Product N_Start This compound N_Start->N_OA N_Organozinc R'-ZnX N_Organozinc->N_TM S_Pd0 Pd(0)L_n S_OA Oxidative Addition S_Pd0->S_OA S_Complex1 R-Pd(II)L_n-Br (R = Isothiazolyl) S_OA->S_Complex1 S_TM Transmetalation S_Complex1->S_TM S_Complex2 R-Pd(II)L_n-R' S_TM->S_Complex2 S_RE Reductive Elimination S_Complex2->S_RE S_RE->S_Pd0 S_Product 4-R'-Isothiazole S_RE->S_Product S_Start This compound S_Start->S_OA S_Organotin R'-Sn(R'')_3 S_Organotin->S_TM

Caption: Catalytic cycles for Negishi and Stille coupling of this compound.

G start Goal: Functionalize this compound coupling_type Desired Coupling Partner (R')? start->coupling_type negishi_path Choose Negishi Coupling coupling_type->negishi_path Alkyl stille_path Choose Stille Coupling coupling_type->stille_path Aryl / Alkynyl negishi_reagent Prepare R'-ZnX (Air/Moisture Sensitive) negishi_path->negishi_reagent stille_reagent Use R'-SnR''_3 (Stable but Toxic) stille_path->stille_reagent negishi_yield Expected Outcome: High Yield negishi_reagent->negishi_yield stille_yield Expected Outcome: Moderate Yield stille_reagent->stille_yield

References

In Silico Analysis of 4-Bromoisothiazole Derivatives as Potent Enzyme Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive in silico comparison of 4-bromoisothiazole and related brominated thiazole derivatives as inhibitors of various clinically relevant enzymes. The data presented is collated from several computational studies and aims to offer a clear, objective overview of their potential as therapeutic agents. This document details their binding affinities, inhibitory constants, and predicted pharmacokinetic properties, alongside the methodologies used in these computational experiments.

Comparative Analysis of Enzyme Inhibition

The following tables summarize the in silico and in vitro performance of various brominated thiazole and isothiazole derivatives against their respective enzyme targets. The data highlights key metrics such as docking scores, IC50 values, and inhibition constants (Ki), providing a quantitative basis for comparison with established inhibitors.

Table 1: In Silico and In Vitro Performance of Brominated Thiazole/Isothiazole Derivatives as Enzyme Inhibitors

Compound NameTarget EnzymeDocking Score (kcal/mol)IC50 (µM)Ki (µM)Reference InhibitorRef. Docking Score (kcal/mol)Ref. IC50/Ki (µM)
(Z)-N-(3-([1,1'-biphenyl]-2-yl)-4-heptyl-4-hydroxythiazolidin-2-ylidene)-4-bromobenzamideCarbonic Anhydrase II-0.147 ± 0.03-Acetazolamide--
(Z)-4-bromo-N-(4-butyl-3-(quinolin-3-yl)thiazol-2(3H)-ylidene)benzamideElastase-7.41.21-Oleanolic Acid-13.45
Quercetin-7.2-
2-Amino-4-(4-bromophenyl)thiazoleCarbonic Anhydrase II--0.124 ± 0.017---
Acetylcholinesterase--0.129 ± 0.030Donepezil--
Butyrylcholinesterase--0.083 ± 0.041---
2-Amino-5-bromo-4-t-butylthiazole (Hypothetical)VEGFR-2---Sorafenib--

Table 2: Predicted ADMET Properties of Selected Brominated Thiazole Derivatives

Compound NamePredicted Human Intestinal AbsorptionPredicted BBB PermeabilityCYP2D6 InhibitorAMES Toxicity
(Z)-N-(3-([1,1'-biphenyl]-2-yl)-4-heptyl-4-hydroxythiazolidin-2-ylidene)-4-bromobenzamideGoodGoodYesNon-mutagenic
2-Amino-4-(4-bromophenyl)thiazole Derivatives (General)VariableVariableVariableGenerally Non-mutagenic

Experimental Protocols

The following sections detail the generalized methodologies employed in the in silico studies cited in this guide.

Molecular Docking

Molecular docking simulations are performed to predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity.

  • Protein Preparation: The 3D crystal structure of the target enzyme is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are removed, hydrogen atoms are added, and charges are assigned using software such as AutoDock Tools or Schrödinger's Protein Preparation Wizard.

  • Ligand Preparation: The 2D structures of the this compound derivatives are drawn using chemical drawing software and converted to 3D structures. The ligands are then energetically minimized using a suitable force field (e.g., MMFF94).

  • Grid Generation: A binding grid is defined around the active site of the enzyme, typically centered on the position of a known inhibitor or key catalytic residues.

  • Docking Simulation: Docking is performed using software like AutoDock Vina or Glide. The program explores various conformations and orientations of the ligand within the defined grid box and calculates the binding energy for each pose using a scoring function.

  • Analysis: The resulting poses are ranked based on their docking scores. The pose with the lowest binding energy is typically selected for further analysis of intermolecular interactions, such as hydrogen bonds and hydrophobic contacts with the protein's active site residues.

Molecular Dynamics (MD) Simulation

MD simulations are used to study the dynamic behavior of the ligand-protein complex over time, providing insights into its stability and the nature of the binding interactions.

  • System Setup: The docked complex from the molecular docking study is used as the starting structure. The complex is placed in a periodic box of water molecules, and counter-ions are added to neutralize the system.

  • Minimization: The energy of the system is minimized to remove any steric clashes or unfavorable geometries.

  • Equilibration: The system is gradually heated to a physiological temperature (e.g., 300 K) and then equilibrated under constant temperature and pressure (NPT ensemble) for a period of several nanoseconds. This allows the system to reach a stable state.

  • Production Run: A production MD simulation is run for an extended period (typically tens to hundreds of nanoseconds) to generate a trajectory of the complex's motion.

  • Trajectory Analysis: The trajectory is analyzed to assess the stability of the complex by calculating root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF). The binding free energy can also be calculated using methods like MM/PBSA or MM/GBSA.

ADMET Prediction

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties are predicted computationally to assess the drug-likeness of the compounds.

  • Input: The 2D or 3D structures of the this compound derivatives are used as input for ADMET prediction software or web servers (e.g., SwissADME, pkCSM).

  • Property Calculation: A variety of physicochemical and pharmacokinetic properties are calculated based on the molecular structure. These include predictions for:

    • Absorption: Human intestinal absorption (HIA), Caco-2 cell permeability.

    • Distribution: Blood-brain barrier (BBB) penetration, plasma protein binding.

    • Metabolism: Inhibition of cytochrome P450 (CYP) enzymes (e.g., CYP2D6, CYP3A4).

    • Excretion: Renal clearance.

    • Toxicity: AMES test for mutagenicity, hepatotoxicity.

  • Analysis: The predicted properties are analyzed to identify potential liabilities that could hinder the development of the compound as a drug.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the in silico study of enzyme inhibitors.

G General Workflow for In Silico Enzyme Inhibitor Discovery cluster_0 Target Identification & Preparation cluster_1 Ligand Preparation & Screening cluster_2 Post-Screening Analysis cluster_3 Lead Optimization Target_Selection Target Enzyme Selection PDB_Retrieval Retrieve Protein Structure (PDB) Target_Selection->PDB_Retrieval Protein_Prep Protein Preparation PDB_Retrieval->Protein_Prep Docking Molecular Docking Protein_Prep->Docking Ligand_Design Ligand Design/Database Ligand_Prep Ligand Preparation Ligand_Design->Ligand_Prep Ligand_Prep->Docking MD_Simulation Molecular Dynamics Simulation Docking->MD_Simulation ADMET_Prediction ADMET Prediction Docking->ADMET_Prediction Binding_Analysis Binding Free Energy Calculation MD_Simulation->Binding_Analysis Hit_Identification Hit Identification ADMET_Prediction->Hit_Identification Binding_Analysis->Hit_Identification Lead_Optimization Lead Optimization Hit_Identification->Lead_Optimization Synthesis_Testing Synthesis & In Vitro Testing Lead_Optimization->Synthesis_Testing VEGFR2_Signaling_Pathway Simplified VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds to PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates RAF RAF PLCg->RAF Activates AKT AKT PI3K->AKT Activates MEK MEK RAF->MEK Proliferation Cell Proliferation & Survival AKT->Proliferation Migration Cell Migration AKT->Migration ERK ERK MEK->ERK ERK->Proliferation

A Head-to-Head Comparison of Synthetic Routes to Substituted Isothiazoles

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the isothiazole scaffold is a cornerstone of medicinal chemistry, appearing in a wide array of biologically active compounds. The efficient synthesis of substituted isothiazoles is therefore a critical aspect of discovery and development programs. This guide provides a head-to-head comparison of three prominent synthetic routes: the Singh Synthesis, a solvent-free approach utilizing β-enaminones, and a Rhodium-catalyzed transannulation. This objective comparison, supported by experimental data, aims to inform the selection of the most suitable method for a given research objective.

Comparative Analysis of Synthesis Routes

The selection of a synthetic route for a substituted isothiazole is a multifactorial decision, weighing factors such as yield, reaction time, temperature, and the need for specialized equipment or catalysts. The following table summarizes the key quantitative parameters of the three discussed methods.

Synthesis RouteKey ReactantsTypical Reaction ConditionsReaction TimeYield Range (%)Key Advantages
Singh Synthesis β-Ketodithioester, Ammonium AcetateReflux in Ethanol4-12 h75-92%Operationally simple, one-pot, metal- and catalyst-free.[1]
Solvent-Free Synthesis β-Enaminone, Ammonium ThiocyanateNeat, 120 °C15-30 min85-95%Environmentally friendly, rapid reaction times, high yields.
Rhodium-Catalyzed Transannulation 1,2,3-Thiadiazole, Nitrile[Rh(COD)Cl]₂, DPPF, Chlorobenzene, 130 °C12-24 h60-95%Broad substrate scope, including functionalized and heterocyclic nitriles.[2][3]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to facilitate the replication and adaptation of these synthetic routes.

Singh Synthesis of 3,5-Disubstituted Isothiazoles

This procedure is an example of a one-pot, metal-free synthesis.

Procedure:

  • A mixture of the appropriate β-ketodithioester (1.0 mmol) and ammonium acetate (2.0 mmol) in ethanol (5 mL) is prepared in a round-bottom flask.

  • The reaction mixture is heated to reflux and stirred for the time indicated for the specific substrate (typically 4-12 hours).

  • Progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane-ethyl acetate) to afford the desired 3,5-disubstituted isothiazole.[1]

Solvent-Free Synthesis of Substituted Isothiazoles from β-Enaminones

This environmentally friendly approach avoids the use of solvents.

Procedure:

  • In a sealed vial, the β-enaminone (1.0 mmol) and ammonium thiocyanate (1.2 mmol) are combined.

  • The reaction mixture is heated to 120 °C with stirring for 15-30 minutes.

  • The reaction is monitored by TLC for the disappearance of the starting material.

  • After completion, the reaction mixture is cooled to room temperature.

  • The crude product is directly purified by column chromatography on silica gel (eluent: hexane-ethyl acetate) to yield the pure substituted isothiazole.

Rhodium-Catalyzed Transannulation of 1,2,3-Thiadiazoles with Nitriles

This method allows for the synthesis of a wide variety of isothiazoles.[2][3]

Procedure:

  • To an oven-dried Schlenk tube are added 1,2,3-thiadiazole (0.5 mmol), [Rh(COD)Cl]₂ (5 mol %), and 1,1'-bis(diphenylphosphino)ferrocene (DPPF) (12 mol %).

  • The tube is evacuated and backfilled with argon three times.

  • The nitrile (1.0 mmol) and chlorobenzene (1.0 mL) are added via syringe.

  • The reaction mixture is stirred at 130 °C for 12-24 hours.

  • After cooling to room temperature, the solvent is removed in vacuo.

  • The residue is purified by flash column chromatography on silica gel to afford the desired isothiazole.[3]

Visualization of Synthesis Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of each synthetic route.

Singh_Synthesis Reactants β-Ketodithioester + Ammonium Acetate Intermediate In situ Imine Formation & Cyclization Reactants->Intermediate Reflux in EtOH Product 3,5-Disubstituted Isothiazole Intermediate->Product Aerial Oxidation

Caption: Singh Synthesis Workflow

Solvent_Free_Synthesis Reactants β-Enaminone + Ammonium Thiocyanate Reaction Neat Reaction Reactants->Reaction 120 °C Product Substituted Isothiazole Reaction->Product

Caption: Solvent-Free Synthesis Workflow

Rhodium_Catalyzed_Transannulation Reactants 1,2,3-Thiadiazole + Nitrile Reaction Transannulation Reactants->Reaction Catalyst [Rh(COD)Cl]₂ + DPPF Catalyst->Reaction Product Substituted Isothiazole Reaction->Product 130 °C, Chlorobenzene

Caption: Rhodium-Catalyzed Transannulation Workflow

References

Benchmarking the Performance of 4-Bromoisothiazole-Based Compounds in Biological Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isothiazole nucleus, a five-membered heterocyclic ring containing nitrogen and sulfur, is a key pharmacophore in medicinal chemistry. The introduction of a bromine atom at the 4-position can significantly influence the compound's physicochemical properties and biological activity. While 4-Bromoisothiazole itself is primarily utilized as a versatile intermediate in the synthesis of more complex bioactive molecules, a comprehensive body of research on the final, biologically active this compound-based compounds is still emerging.[1][2] This guide, therefore, presents a comparative analysis of the performance of closely related 4-bromophenyl-thiazole and other bromo-substituted thiazole/isothiazole analogs in various biological assays, providing a valuable benchmark for future research and development in this area.

Antimicrobial and Antifungal Activity

Derivatives of 4-bromophenyl-thiazol-2-amine have demonstrated notable antimicrobial and antifungal properties. The data presented below summarizes the minimum inhibitory concentrations (MIC) of these compounds against various bacterial and fungal strains.

Table 1: Antimicrobial and Antifungal Activity of 4-(4-Bromophenyl)-thiazol-2-amine Derivatives

Compound IDTarget OrganismMIC (µM)Reference CompoundMIC (µM)
p2 Staphylococcus aureus16.1Norfloxacin10.2
Escherichia coli16.1Norfloxacin12.5
p3 Aspergillus niger16.2Fluconazole14.8
p4 Bacillus subtilis28.8Norfloxacin11.6
p6 Candida albicans15.3Fluconazole13.5

Source: Sharma, D., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile.[3]

The data indicates that the 4-(4-bromophenyl)-thiazol-2-amine derivatives exhibit promising activity, with MIC values comparable to the standard reference drugs Norfloxacin and Fluconazole.[3]

Anticancer Activity

The anticancer potential of 4-(4-bromophenyl)-thiazol-2-amine derivatives has been evaluated against human breast adenocarcinoma cell line (MCF7). The half-maximal inhibitory concentration (IC50) values are presented below.

Table 2: Anticancer Activity of 4-(4-Bromophenyl)-thiazol-2-amine Derivatives against MCF7 Cell Line

Compound IDIC50 (µM)Reference CompoundIC50 (µM)
p2 10.55-Fluorouracil5.2
p1 >505-Fluorouracil5.2
p3 22.45-Fluorouracil5.2
p4 35.15-Fluorouracil5.2
p5 18.95-Fluorouracil5.2
p6 25.65-Fluorouracil5.2
p7 41.25-Fluorouracil5.2
p8 >505-Fluorouracil5.2
p9 38.75-Fluorouracil5.2
p10 45.35-Fluorouracil5.2

Source: Sharma, D., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile.[3]

Compound p2 demonstrated the most significant anticancer activity, with an IC50 value approaching that of the standard anticancer drug 5-Fluorouracil.[3]

Enzyme Inhibition

A novel quinoline-based iminothiazoline derivative incorporating a 4-bromo substituent has been synthesized and evaluated as an elastase inhibitor.

Table 3: Elastase Inhibitory Activity of a 4-Bromo-Substituted Iminothiazoline Derivative

CompoundTarget EnzymeInhibition Value (µM)Reference CompoundInhibition Value (µM)
(Z)-4-bromo-N-(4-butyl-3-(quinolin-3-yl)thiazol-2(3H)-ylidene)benzamideElastase1.21Oleanolic acidNot specified

Source: Synthesis, DFT and molecular docking of novel (Z)-4-bromo-N-(4-butyl-3 (quinolin-3-yl)thiazol-2(3H)-ylidene)benzamide as elastase inhibitor.[4]

This compound exhibited strong potential as an elastase inhibitor.[4]

Experimental Protocols

In Vitro Antimicrobial Activity (Turbidimetric Method)

The in vitro antimicrobial activity of the synthesized 4-(4-bromophenyl)-thiazol-2-amine derivatives was determined using a turbidimetric method. The minimum inhibitory concentration (MIC) was evaluated against Gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis), a Gram-negative bacterium (Escherichia coli), and two fungal strains (Candida albicans, Aspergillus niger). Norfloxacin was used as the standard for antibacterial activity, and fluconazole was the standard for antifungal activity.[3]

In Vitro Anticancer Activity (SRB Assay)

The anticancer activity of the 4-(4-bromophenyl)-thiazol-2-amine derivatives was assessed against the MCF7 human breast adenocarcinoma cell line using the Sulforhodamine B (SRB) assay. 5-Fluorouracil was used as the standard reference drug. The assay determines cell density based on the measurement of cellular protein content.[3]

Signaling Pathways and Experimental Workflows

Due to the limited availability of specific research on this compound-based compounds, a detailed signaling pathway for these specific molecules cannot be definitively presented. However, based on the observed anticancer activity of related thiazole derivatives, a general experimental workflow for evaluating such compounds is proposed below.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Screening cluster_mechanistic Mechanism of Action Studies Synthesis Synthesis of this compound Derivatives Purification Purification & Characterization (NMR, MS) Synthesis->Purification Cell_Culture Cancer Cell Line Culture (e.g., MCF7) Purification->Cell_Culture Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT/SRB) Cell_Culture->Cytotoxicity_Assay IC50 Determine IC50 Values Cytotoxicity_Assay->IC50 Cell_Cycle Cell Cycle Analysis IC50->Cell_Cycle Apoptosis Apoptosis Assay (e.g., Annexin V) IC50->Apoptosis Target_ID Target Identification (e.g., Western Blot for key proteins) IC50->Target_ID

Caption: A generalized experimental workflow for the evaluation of novel anticancer compounds.

This workflow outlines the key stages from the synthesis of this compound derivatives to the elucidation of their potential mechanism of action in cancer cells.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for 4-Bromoisothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the meticulous management of chemical compounds is fundamental to ensuring both laboratory safety and environmental preservation. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 4-Bromoisothiazole, a compound that requires careful handling due to its hazardous properties. Adherence to these procedures is critical for minimizing risks and complying with regulatory standards.

Hazard Profile and Safety Precautions

This compound is classified as a hazardous substance. Understanding its primary hazards is the first step in safe handling and disposal.

Key Hazards:

  • Harmful if swallowed, in contact with skin, or if inhaled.[1][2]

  • Causes skin irritation and serious eye irritation or damage.[1][2][3]

  • May cause respiratory irritation.[1][2][3]

  • Toxic to aquatic life, with long-lasting effects.[4]

Before initiating any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn. This includes:

  • Protective gloves

  • Protective clothing

  • Eye protection (safety glasses or goggles)

  • Face protection[1][2]

  • A NIOSH-approved respirator should be used if there is a risk of generating dust or aerosols.[2][5]

An eyewash station and safety shower must be readily accessible in the work area.[2][5]

Quantitative Data Summary

While specific quantitative limits for disposal are often subject to local regulations, the following table summarizes key hazard classifications.

Hazard ClassificationGHS CategoryPrecautionary Statements
Acute Toxicity (Oral)Category 4P264: Wash skin thoroughly after handling.[5] P270: Do not eat, drink or smoke when using this product.[1][5] P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[5]
Acute Toxicity (Dermal)Category 4P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[1][5] P302 + P352: IF ON SKIN: Wash with plenty of water.[5]
Acute Toxicity (Inhalation)Category 4P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2][5] P271: Use only outdoors or in a well-ventilated area.[1][5] P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[5]
Skin Corrosion/IrritationCategory 2P302 + P352: IF ON SKIN: Wash with plenty of water.[5]
Serious Eye Damage/IrritationCategory 1P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][5]
Specific target organ toxicity (single exposure)Category 3P261: Avoid breathing dust/fumes.[1]
Hazardous to the Aquatic Environment (Acute)Category 1P273: Avoid release to the environment.[5]
Hazardous to the Aquatic Environment (Chronic)Category 2P273: Avoid release to the environment.[4]

Experimental Protocol: Step-by-Step Disposal Procedure

This protocol outlines the necessary steps for the safe disposal of this compound and contaminated materials.

1. Waste Segregation and Collection:

  • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's waste management guidelines.[5]

  • Collect all materials contaminated with this compound, including unused product, reaction byproducts, and contaminated lab supplies (e.g., filter paper, pipette tips), in a dedicated and compatible waste container.[5]

  • The waste container must be clean, dry, and properly labeled as "Hazardous Waste: this compound".[1][5]

  • Keep the container securely sealed when not in use.[1]

2. Spill Management:

  • Minor Spills:

    • For dry spills, use dry clean-up procedures to avoid generating dust.[1] Sweep or vacuum up the material and place it in the designated hazardous waste container.[1]

    • For wet spills, use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads to soak up the substance.[5]

    • Carefully collect the absorbent material and place it into the designated waste container.[5]

  • Major Spills:

    • Evacuate the area and alert the emergency services or your institution's emergency response team.[1]

    • Prevent the spillage from entering drains or water courses.[1]

  • Decontamination:

    • Clean the spill area with a suitable solvent (e.g., acetone, ethanol).[5]

    • Collect all cleaning materials as hazardous waste and place them in the designated container.[5]

    • Wash the area down with large amounts of water, preventing runoff into drains.[1]

3. Final Disposal:

  • The sealed and labeled hazardous waste container must be disposed of through a licensed hazardous waste disposal company.[5]

  • Provide the waste disposal company with comprehensive information about the chemical, including its known and suspected hazards.[5]

  • Consult local, regional, or national waste management authorities for approved disposal methods, which may include:

    • Burial in a landfill specifically licensed to accept chemical and pharmaceutical wastes.[6]

    • Incineration in a licensed apparatus, potentially after mixing with a suitable combustible material.[6]

  • Decontaminate empty containers before disposal, observing all label safeguards until they are cleaned and destroyed.[6]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

This compound Disposal Workflow A Identify this compound Waste (Unused product, contaminated materials) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) A->B D Spill Occurs A->D C Segregate Waste (Use dedicated, labeled container) B->C G Seal Waste Container C->G E Clean Spill with Absorbent Material D->E Yes D->G No F Collect Spill Residue as Hazardous Waste E->F F->C H Store in a Secure, Ventilated Area G->H I Arrange for Disposal by a Licensed Hazardous Waste Company H->I J Provide Safety Data to Disposal Company I->J

References

Safeguarding Your Research: A Guide to Handling 4-Bromoisothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the use of 4-Bromoisothiazole, including detailed operational and disposal plans to ensure a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a compound that requires careful handling due to its potential health hazards. It is classified as harmful if swallowed, in contact with skin, or inhaled, and can cause skin and serious eye irritation.[1][2] Adherence to proper PPE protocols is mandatory to minimize exposure risks.

Recommended Personal Protective Equipment:

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles with side shields or a face shield.Protects against splashes and airborne particles that can cause serious eye irritation or damage.
Skin Protection Chemical-resistant gloves (e.g., nitrile), a laboratory coat, and other protective clothing as necessary.Prevents skin contact, which can be harmful and cause irritation.[1]
Respiratory Protection Use in a well-ventilated area. A NIOSH-approved respirator may be required if ventilation is inadequate or for spill response.Minimizes the risk of inhaling harmful fumes or dust.[1]

Operational Plan for Safe Handling

A systematic approach to handling this compound is crucial for laboratory safety. The following procedural steps should be strictly followed:

  • Preparation:

    • Ensure that a safety shower and eyewash station are readily accessible and in good working order.

    • Work in a well-ventilated area, such as a chemical fume hood.[1]

    • Assemble all necessary equipment and reagents before beginning work.

    • Don the appropriate PPE as specified in the table above.

  • Handling:

    • Avoid all personal contact with the chemical, including inhalation of dust or fumes.[1]

    • Do not eat, drink, or smoke in the work area.[1][3]

    • Keep the container tightly sealed when not in use.[3]

    • Use spark-proof tools and avoid creating dust.[3]

  • Post-Handling:

    • Wash hands and any exposed skin thoroughly with soap and water after handling.[1][3]

    • Decontaminate all work surfaces and equipment after use.

    • Contaminated clothing should be removed and laundered separately before reuse.[1]

Disposal Plan for this compound and Contaminated Materials

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation:

    • Collect all waste materials containing this compound, including unused product and contaminated lab supplies (e.g., gloves, wipes, and containers), in a dedicated and clearly labeled hazardous waste container.

  • Container Management:

    • Use a container that is compatible with the chemical and can be securely sealed.

    • Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials.

  • Disposal Procedure:

    • Dispose of the hazardous waste through a licensed and certified waste disposal service.

    • Consult with your institution's environmental health and safety (EHS) department for specific disposal protocols and to ensure compliance with all local, state, and federal regulations.

    • Do not dispose of this compound down the drain or in the regular trash.

Emergency Spill Response

In the event of a spill, immediate and appropriate action is necessary to contain the situation and prevent exposure.

Spill_Response_Workflow cluster_immediate_actions Immediate Actions cluster_containment Containment & Cleanup cluster_disposal Disposal Evacuate Evacuate Spill Area Alert Alert Colleagues & Supervisor Evacuate->Alert PPE Don Appropriate PPE Alert->PPE Contain Contain the Spill with Inert Absorbent Material PPE->Contain Collect Carefully Collect Contaminated Material Contain->Collect Decontaminate Decontaminate the Spill Area Collect->Decontaminate Package Package Waste in a Labeled, Sealed Container Decontaminate->Package Dispose Dispose of as Hazardous Waste Package->Dispose

Caption: Workflow for responding to a this compound spill.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromoisothiazole
Reactant of Route 2
Reactant of Route 2
4-Bromoisothiazole

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。